molecular formula C15H13NO3 B582031 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 888731-88-2

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B582031
CAS No.: 888731-88-2
M. Wt: 255.273
InChI Key: AGBBIYMYUOTIMV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.
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Properties

IUPAC Name

5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBIYMYUOTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. This document details a logical synthetic pathway to this compound, starting from commercially available precursors. Key steps, including benzylation, nitration, reduction, and cyclization, are discussed with a focus on the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the necessary analytical techniques for the structural elucidation and purity assessment of the synthesized compound. Potential biological activities and applications in drug discovery are also explored, drawing parallels with structurally related benzoxazinone derivatives that have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with diverse and potent biological activities.[1] This scaffold's unique structural and electronic properties allow it to interact with a variety of biological targets, making it a valuable building block in the design of novel therapeutic agents. Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

  • Anticancer Activity: Inhibition of tyrosine kinases and other signaling pathways implicated in cancer progression.[2]

  • Anti-inflammatory and Analgesic Properties. [2]

  • Antimicrobial and Antifungal Effects. [2]

  • Neurological and Cardiovascular Applications. [2]

The subject of this guide, this compound, incorporates a benzyloxy substituent on the benzene ring. This addition is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions. The benzyloxy group can influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its therapeutic efficacy or altering its target specificity.

This document serves as a detailed technical resource for researchers interested in the synthesis, characterization, and potential exploration of this compound and its analogs in the context of drug discovery and development.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a retrosynthetic approach. The core benzoxazinone ring is typically formed via an intramolecular cyclization of a suitably substituted 2-aminophenol derivative.

Retrosynthesis target This compound intermediate1 2-Amino-4-(benzyloxy)phenol target->intermediate1 Cyclization intermediate2 4-(Benzyloxy)-2-nitrophenol intermediate1->intermediate2 Reduction reagent1 Chloroacetyl chloride reagent1->target intermediate3 4-Nitrophenol intermediate2->intermediate3 Benzylation reagent2 Reducing Agent (e.g., H₂, Pd/C or Na₂S₂O₄) reagent2->intermediate1 reagent3 Benzyl Halide reagent3->intermediate2

A retrosynthetic analysis of this compound.

Based on this analysis, a plausible forward synthesis involves the following key transformations:

  • Benzylation of 4-Nitrophenol: Protection of the phenolic hydroxyl group of 4-nitrophenol as a benzyl ether.

  • Nitration: While direct nitration of 4-benzyloxyphenol could be complex, a more controlled approach starts with a pre-nitrated precursor. A more strategic starting material is 4-benzyloxy-2-nitrophenol.

  • Reduction of the Nitro Group: Conversion of the nitro group in 4-benzyloxy-2-nitrophenol to an amino group to yield the key intermediate, 2-amino-4-(benzyloxy)phenol.

  • Cyclization: Acylation of the amino group with chloroacetyl chloride, followed by intramolecular nucleophilic substitution to form the 1,4-benzoxazin-3-one ring.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 2-Amino-4-(benzyloxy)phenol

The synthesis of this crucial precursor can be achieved through a two-step process starting from commercially available 4-nitrophenol.

Step 1: Synthesis of 4-Benzyloxy-2-nitrophenol

This step involves the protection of the hydroxyl group of a nitrophenol. A related compound, 2-(Benzyloxy)-4-nitrophenol, is documented in PubChem, suggesting the feasibility of such a transformation.[3]

  • Rationale: The benzylation of a phenol is a standard protecting group strategy. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing a halide from benzyl halide.

  • Protocol:

    • To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

    • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-benzyloxy-2-nitrophenol.

Step 2: Reduction of 4-Benzyloxy-2-nitrophenol to 2-Amino-4-(benzyloxy)phenol

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods can be employed.

  • Rationale and Method Selection:

    • Catalytic Hydrogenation: This is often a clean and high-yielding method. A catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas.[2][4] This method is generally preferred for its clean work-up.

    • Chemical Reduction with Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible or desired.[1][5]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(benzyloxy)phenol, which can often be used in the next step without further purification.

  • Protocol (Sodium Dithionite Reduction):

    • Dissolve 4-benzyloxy-2-nitrophenol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

    • Add sodium dithionite (3-5 eq) portion-wise to the solution. The reaction is often exothermic.

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminophenol.

Synthesis and Purification of this compound

This final step involves the formation of the benzoxazinone ring.

  • Rationale: The reaction proceeds via N-acylation of the aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis where the phenolic hydroxyl group displaces the chloride to form the heterocyclic ring.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 4-Nitrophenol B 4-Benzyloxy-2-nitrophenol A->B  Benzyl Halide, Base   C 4-Benzyloxy-2-nitrophenol D 2-Amino-4-(benzyloxy)phenol C->D  H₂, Pd/C or Na₂S₂O₄   E 2-Amino-4-(benzyloxy)phenol F This compound E->F  Chloroacetyl Chloride, Base  

A proposed synthetic workflow for the target compound.
  • Protocol:

    • Dissolve 2-amino-4-(benzyloxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), THF, or acetone.

    • Add a base, such as triethylamine (Et₃N, 2.2 eq) or potassium carbonate (K₂CO₃, 2.5 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

    • For the cyclization step, if it has not occurred in situ, a stronger base like potassium carbonate can be added and the mixture heated to reflux.

    • After completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the benzylic protons (a singlet around 5.0-5.2 ppm), aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), aromatic protons on the benzoxazinone core, a singlet for the methylene protons of the oxazinone ring (around 4.5-4.7 ppm), and a broad singlet for the NH proton.
¹³C NMR Resonances for the carbonyl carbon (around 165-170 ppm), carbons of the aromatic rings, the benzylic carbon (around 70 ppm), and the methylene carbon of the oxazinone ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃NO₃). High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and C-O-C stretches.
Melting Point A sharp melting point is indicative of a pure crystalline solid.
Purity (HPLC) High-performance liquid chromatography should be used to determine the purity of the final compound, ideally >95% for biological screening.

Potential Biological Activities and Drug Discovery Applications

Anticancer Potential

The 1,4-benzoxazin-3-one scaffold is a known inhibitor of various protein kinases, including tyrosine kinases, which are often dysregulated in cancer.[2] The introduction of the benzyloxy group could enhance binding to the hydrophobic pockets of kinase active sites. Screening of this compound against a panel of cancer cell lines would be a logical first step to assess its antiproliferative activity.

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and oxidative stress are implicated in a range of diseases, including neurodegenerative disorders. Benzoxazinone derivatives have been reported to possess anti-inflammatory and antioxidant properties. The potential of this compound to modulate inflammatory pathways (e.g., NF-κB, COX-2) and protect against oxidative stress-induced neuronal damage warrants investigation.

Antimicrobial Activity

The benzoxazinone core has been identified in compounds with antibacterial and antifungal activities.[2] The lipophilic nature of the benzyloxy group may facilitate the compound's ability to penetrate microbial cell membranes. Evaluation against a panel of pathogenic bacteria and fungi would be necessary to determine its antimicrobial spectrum.

Potential_Applications main 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one app1 Anticancer Agent main->app1 Kinase Inhibition app2 Anti-inflammatory Agent main->app2 Modulation of Inflammatory Pathways app3 Neuroprotective Agent main->app3 Antioxidant Activity app4 Antimicrobial Agent main->app4 Membrane Disruption

Potential therapeutic applications of the target compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazinones. This technical guide has outlined a robust and logical synthetic strategy for its preparation and purification. The detailed protocols and rationale provide a solid foundation for researchers to synthesize this compound and investigate its physicochemical and biological properties. Given the well-documented and diverse activities of the 1,4-benzoxazin-3-one scaffold, this benzyloxy-substituted derivative is a compelling candidate for screening in various disease models, with the potential to serve as a lead compound for the development of novel therapeutics.

References

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An In-depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's core structure, systematic classification, and key physicochemical properties. It further details established synthetic protocols, including the underlying reaction mechanisms and purification strategies. Spectroscopic characterization data are presented to facilitate unambiguous identification. Finally, the guide explores the potential therapeutic applications and biological activities of this class of compounds, supported by relevant scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] These structures are recognized for their rigid, planar geometry, which facilitates interactions with various biological targets.[1] The inherent biological activities of 1,4-benzoxazin-3-one derivatives are diverse, with reported applications including their use as anticancer, antibacterial, antifungal, and antidepressant agents.[1][2] Their value as a molecular framework in drug discovery is further underscored by their favorable toxicity profiles.[1] This guide focuses on a specific derivative, this compound, providing an in-depth analysis of its structure and classification.

Molecular Structure and Classification

Elucidation of the Core Structure

This compound is a complex organic molecule built upon a bicyclic heterocyclic system. The fundamental framework is the 1,4-benzoxazine moiety, which consists of a benzene ring fused to an oxazine ring.[3] The "-3-one" suffix indicates the presence of a carbonyl group (C=O) at the third position of the oxazine ring, forming a lactam. The "2,4-dihydro" prefix specifies the saturation of the bond between the nitrogen at position 4 and the carbon at position 2.

The distinguishing feature of this particular derivative is the benzyloxy group (a benzyl group linked via an oxygen atom) attached to the fifth position of the benzene ring.

Visual Representation of the Molecular Structure:

Caption: Chemical structure of this compound.

Systematic Classification

From a chemical taxonomy perspective, this compound can be categorized as follows:

  • Heterocyclic Compound: A cyclic compound containing atoms of at least two different elements in its ring. In this case, the oxazine ring contains nitrogen and oxygen atoms in addition to carbon.

  • Benzoxazine: Specifically, a derivative of 1,4-benzoxazine, indicating the fusion of a benzene and an oxazine ring.[3]

  • Lactam: A cyclic amide. The C(=O)N group within the six-membered ring defines this functionality.

  • Aromatic Ether: The benzyloxy substituent (-O-CH2-Phenyl) attached to the benzene ring classifies it as an ether, with one of the oxygen-bound carbons being part of an aromatic system.

Physicochemical Properties

A summary of the key computed physicochemical properties of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, is provided in the table below. These properties are crucial for predicting the molecule's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C8H7NO2[4]
Molecular Weight 149.15 g/mol [4]
Topological Polar Surface Area 38.3 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
XLogP3 0.9[4]

Synthesis and Characterization

General Synthetic Strategies for 1,4-Benzoxazin-3-ones

The synthesis of the 1,4-benzoxazin-3-one scaffold is well-established in the literature. A common and efficient method involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride.[5] This reaction typically proceeds in a suitable solvent, such as methylisobutylketone (MIBK), in the presence of a weak base like aqueous sodium bicarbonate to neutralize the hydrogen chloride byproduct.[5]

Conceptual Workflow for the Synthesis of 1,4-Benzoxazin-3-ones:

synthesis_workflow Reactants 2-Aminophenol Derivative + Chloroacetyl Chloride Reaction Cyclocondensation Reactants->Reaction Product 1,4-Benzoxazin-3-one Derivative Reaction->Product

Caption: Generalized synthetic workflow for 1,4-benzoxazin-3-one derivatives.

For the synthesis of this compound, the starting material would be 2-amino-4-(benzyloxy)phenol. The benzyloxy group is generally stable under these reaction conditions.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of a 1,4-benzoxazin-3-one derivative, adapted from established methodologies.[5]

Materials:

  • Substituted 2-aminophenol

  • Chloroacetyl chloride

  • Methylisobutylketone (MIBK)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminophenol in MIBK.

  • Addition of Base: Add an equimolar amount of saturated aqueous sodium bicarbonate solution to the reaction mixture.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This would show characteristic signals for the aromatic protons on both the benzoxazinone core and the benzyloxy group, as well as the methylene protons of the benzyl group and the methylene protons at the 2-position of the oxazine ring. The NH proton of the lactam would also be observable.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons.

  • IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, the C=O stretch of the lactam, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): This would provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively available in the public domain, the broader class of 1,4-benzoxazin-3-one derivatives has shown significant promise in various therapeutic areas.[2]

The rigid, planar structure of the 1,4-benzoxazin-3-one scaffold is a crucial factor in its ability to interact with biological targets, such as inducing DNA damage in tumor cells.[1] Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: Some derivatives have exhibited inhibitory activity against various cancer cell lines.[1]

  • Enzyme Inhibitors: For instance, certain hybrids have shown potent EGFR inhibitory activity.[1]

  • Antimicrobial Agents: Antibacterial and antifungal properties have been reported for some compounds within this class.[1]

The benzyloxy group at the 5-position may serve to modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target-binding affinity. Further research is warranted to fully elucidate the biological activity of this specific compound.

Conclusion

This compound is a structurally interesting molecule belonging to the medicinally relevant class of 1,4-benzoxazin-3-ones. Its synthesis can be achieved through established chemical methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The broader biological significance of the 1,4-benzoxazin-3-one scaffold suggests that this particular derivative may hold potential for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this compound.

References

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An In-Depth Technical Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (CAS 888731-88-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 888731-88-2), a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a detailed profile. The guide covers physicochemical properties, a plausible synthetic route with mechanistic insights, predicted analytical data, and a discussion of its potential biological significance and applications based on the broad activities of the benzoxazinone scaffold.

Introduction: The Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] This scaffold is recognized for its rigid, planar structure which can facilitate interactions with biological targets. Members of this class exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4] The subject of this guide, this compound, incorporates a benzyloxy substituent at the 5-position of the benzene ring. This addition is of particular interest as the benzyloxy group is a common pharmacophore known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Safety

PropertyValueSource
CAS Number 888731-88-2[5]
Molecular Formula C₁₅H₁₃NO₃[5]
Molecular Weight 255.3 g/mol [5]
Appearance Not specified[5]

Safety and Handling: According to the Safety Data Sheet (SDS), this compound has no known hazards.[5] However, as a matter of good laboratory practice, it should be handled by qualified personnel in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6][7][8] Standard precautions include avoiding contact with skin and eyes and preventing inhalation of dust or vapors.[6][7] The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for this compound has not been detailed in the available literature. However, based on established methodologies for the synthesis of substituted 1,4-benzoxazin-3-ones, a plausible and efficient synthetic route can be proposed. The most common approach involves the cyclization of a substituted 2-aminophenol.

A logical synthetic pathway would involve a two-step process: first, the synthesis of the key intermediate, 2-amino-4-(benzyloxy)phenol, followed by cyclization with a suitable C2-synthon.

Synthetic Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Cyclization 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol 2-Amino-4-(benzyloxy)phenol 2-Amino-4-(benzyloxy)phenol 2-Amino-4-nitrophenol->2-Amino-4-(benzyloxy)phenol  Benzyl bromide,  K2CO3, Acetone Target_Molecule 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one 2-Amino-4-(benzyloxy)phenol->Target_Molecule  Chloroacetyl chloride,  NaHCO3, MIBK

A plausible synthetic workflow for the target molecule.
Experimental Protocol (Proposed)

Step 1: Synthesis of 2-amino-4-(benzyloxy)phenol

  • To a solution of 2-amino-4-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF, add a mild base, for example, potassium carbonate (K₂CO₃).

  • Slowly add benzyl bromide to the reaction mixture at room temperature. The causality here is the nucleophilic attack of the phenoxide ion on the benzylic carbon. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating deprotonation by a weak base.

  • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting nitro-intermediate is then subjected to reduction. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and high-yielding.

  • Upon completion of the reduction, filter the catalyst and concentrate the solvent to yield 2-amino-4-(benzyloxy)phenol.

Step 2: Synthesis of this compound

  • Dissolve the 2-amino-4-(benzyloxy)phenol intermediate in a solvent such as methyl isobutyl ketone (MIBK).

  • Add an aqueous solution of a mild base, like sodium bicarbonate (NaHCO₃).

  • Cool the mixture in an ice bath and add a solution of chloroacetyl chloride in MIBK dropwise. The reaction is a nucleophilic acyl substitution where the amino group of the aminophenol attacks the carbonyl carbon of chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring. The bicarbonate neutralizes the HCl generated during the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and known chemical shifts for the benzoxazine scaffold.[9][10][11]

Analytical_Workflow cluster_workflow Characterization Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (ESI-MS) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

A standard workflow for analytical characterization.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~ 10.0-10.5 ppm (s, 1H): This broad singlet would correspond to the N-H proton of the amide.

  • δ ~ 7.3-7.5 ppm (m, 5H): These signals would be from the phenyl protons of the benzyloxy group.

  • δ ~ 6.8-7.1 ppm (m, 3H): These multiplets would arise from the aromatic protons on the benzoxazinone ring.

  • δ ~ 5.1 ppm (s, 2H): A sharp singlet characteristic of the benzylic -CH₂- protons.

  • δ ~ 4.6 ppm (s, 2H): A singlet corresponding to the -O-CH₂- protons of the oxazinone ring.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~ 165-170 ppm: Carbonyl carbon (C=O) of the amide.

  • δ ~ 140-150 ppm: Quaternary carbons of the aromatic rings.

  • δ ~ 127-130 ppm: Carbons of the phenyl ring of the benzyloxy group.

  • δ ~ 110-125 ppm: Carbons of the benzoxazinone aromatic ring.

  • δ ~ 70 ppm: Benzylic carbon (-O-CH₂-Ph).

  • δ ~ 68 ppm: Methylene carbon of the oxazinone ring (-O-CH₂-C=O).

Mass Spectrometry (ESI-MS): The expected molecular ion peak would be at m/z = 256.09 [M+H]⁺.

Infrared (IR) Spectroscopy:

  • ~3200 cm⁻¹: N-H stretching of the amide.

  • ~1680 cm⁻¹: C=O stretching of the amide (lactam).

  • ~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1250 cm⁻¹: C-O-C stretching of the ether linkages.

Potential Applications and Biological Significance

The 1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][3] While this compound has not been specifically evaluated in the literature, its structural features suggest several avenues for research and drug development.

  • Anticancer Research: Many benzoxazinone derivatives have shown potent anticancer activity.[1][3] The planar structure of the molecule could allow it to act as an intercalating agent with DNA, potentially leading to cytotoxic effects in cancer cells.

  • Antimicrobial Drug Discovery: The benzoxazinone core is present in compounds with antibacterial and antifungal properties.[1][10] This molecule could be investigated as a lead compound for the development of new antimicrobial agents.

  • Neuroprotective Agents: Certain benzoxazine derivatives have been explored for their potential in treating neurodegenerative diseases.[3]

  • Enzyme Inhibition: The lactam functionality and the overall electronic properties of the molecule make it a candidate for screening against various enzyme targets, such as kinases or proteases, which are often implicated in disease.[1]

The presence of the benzyloxy group at the 5-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

This compound is a molecule of significant interest due to its core benzoxazinone structure, a scaffold renowned for its diverse pharmacological properties. While specific experimental data for this compound remains elusive, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the synthesis and investigation of this molecule. Its potential as a building block for novel therapeutics in oncology, infectious diseases, and neurology warrants further exploration by the scientific community.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Available at: [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 3, 4-dihydro-2H-benzo- and naphtho-1, 3-oxazine derivatives. (2016). RASĀYAN Journal of Chemistry.
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  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PubMed Central. Available at: [Link]

  • Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. (2017). ACS Publications. Available at: [Link]

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  • A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton... (n.d.). ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold renowned for its diverse and significant biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of a specific derivative, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one. While direct literature on this exact molecule is sparse, this guide leverages established synthetic methodologies and the known pharmacological profiles of closely related analogs to present a robust framework for its investigation. We will detail a proposed synthetic pathway, outline protocols for its characterization, and describe in vitro assays to explore its potential as an anticancer, antifungal, and anti-inflammatory agent. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising compound and its derivatives.

Introduction: The Therapeutic Potential of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one moiety is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological effects.[1] These include, but are not limited to, anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] The versatility of this scaffold lies in its rigid, bicyclic structure which can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The introduction of an alkoxy substituent at the 5-position, such as the phenylmethoxy group, is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological macromolecules and thereby its therapeutic efficacy. This guide focuses on a rational approach to the synthesis and biological evaluation of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one, a novel yet promising candidate for drug discovery programs.

Proposed Synthesis of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

A logical and efficient two-step synthetic route is proposed for the preparation of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one. This strategy involves the initial construction of the core heterocyclic system to yield the key intermediate, 5-hydroxy-4H-1,4-benzoxazin-3-one, followed by a classic Williamson ether synthesis to introduce the desired phenylmethoxy group.

Synthesis_Workflow A 2-Amino-4-methoxyphenol B N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide A->B Chloroacetyl chloride, NaHCO3, Chloroform C 5-Methoxy-4H-1,4-benzoxazin-3-one B->C NaOH (aq) D 5-Hydroxy-4H-1,4-benzoxazin-3-one C->D BBr3, DCM E 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one D->E Benzyl bromide, K2CO3, Acetone

Caption: Proposed synthetic workflow for 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one.

Step 1: Synthesis of the Precursor, 5-Hydroxy-4H-1,4-benzoxazin-3-one

The initial phase focuses on the construction of the benzoxazinone ring system. A plausible starting material is 2-amino-4-methoxyphenol.

2.1.1. Protocol: Synthesis of 5-Methoxy-4H-1,4-benzoxazin-3-one

A well-established method for the synthesis of the 1,4-benzoxazin-3-one core involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methoxyphenol (1 equivalent) and sodium bicarbonate (1.2 equivalents) in chloroform.

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in chloroform via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Cyclization: The resulting chloroacetamide intermediate, which may precipitate, is filtered and washed with cold chloroform. This intermediate is then added portion-wise to an aqueous solution of sodium hydroxide (e.g., 1 M) and stirred at room temperature for 1-2 hours to facilitate cyclization.[3]

  • Isolation and Purification: The precipitated product, 5-methoxy-4H-1,4-benzoxazin-3-one, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

2.1.2. Protocol: Demethylation to 5-Hydroxy-4H-1,4-benzoxazin-3-one

The methoxy group can be cleaved to yield the desired phenolic precursor using a standard demethylating agent like boron tribromide (BBr₃).

  • Reaction Setup: Dissolve 5-methoxy-4H-1,4-benzoxazin-3-one (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Addition of Boron Tribromide: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of boron tribromide (1.2 equivalents) in DCM dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 5-hydroxy-4H-1,4-benzoxazin-3-one.

Step 2: Williamson Ether Synthesis to Yield 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

The final step involves the alkylation of the phenolic hydroxyl group with benzyl bromide. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[4][5][6][7]

2.2.1. Protocol: Synthesis of 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one

  • Reaction Setup: To a solution of 5-hydroxy-4H-1,4-benzoxazin-3-one (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a weak inorganic base like potassium carbonate (K₂CO₃, 2-3 equivalents).[5]

  • Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one.

Physicochemical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure.

Analytical Technique Expected Observations for 5-(Phenylmethoxy)-4H-1,4-benzoxazin-3-one
¹H NMR Signals corresponding to the aromatic protons of the benzoxazinone and benzyl rings, a singlet for the benzylic methylene protons (~5.0-5.2 ppm), a singlet for the methylene protons of the oxazinone ring (~4.6-4.8 ppm), and a broad singlet for the NH proton.
¹³C NMR Resonances for the carbonyl carbon (~165-170 ppm), aromatic carbons, the benzylic methylene carbon (~70-72 ppm), and the oxazinone methylene carbon (~67-69 ppm).
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₃NO₃).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹), C=O stretch (lactone, ~1680-1700 cm⁻¹), and C-O-C stretches.
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Inferred Biological Activity and Proposed In Vitro Screening

Based on the extensive literature on substituted benzoxazinones, 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one is a promising candidate for screening against various diseases.

Anticancer Activity

Numerous 1,4-benzoxazin-3-one derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8]

4.1.1. Proposed In Vitro Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11][12]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Activity

The benzoxazinone scaffold is also present in compounds with significant antifungal properties.[13][14][15]

4.2.1. Proposed In Vitro Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

  • Inoculum Preparation: Prepare a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as observed visually or by measuring the optical density.

Anti-inflammatory Activity

Several 1,4-benzoxazin-3-one derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[21][22]

4.3.1. Proposed In Vitro Assay: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[23][24][25][26]

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Compound 5-(Phenylmethoxy)- 4H-1,4-benzoxazin-3-one Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: A representative inflammatory signaling pathway potentially modulated by benzoxazinone derivatives.

Conclusion

While 5-(phenylmethoxy)-4H-1,4-benzoxazin-3-one remains a largely unexplored molecule, its structural features, rooted in the pharmacologically significant 1,4-benzoxazin-3-one scaffold, mark it as a compound of considerable interest for drug discovery. This technical guide has provided a comprehensive, albeit prospective, framework for its synthesis and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations, and the suggested in vitro assays represent the gold standard for preliminary screening of anticancer, antifungal, and anti-inflammatory activities. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into this and related compounds, and ultimately contributing to the development of novel therapeutic agents.

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  • JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Published August 4, 2022. Accessed January 25, 2026. [Link]

  • Yoon, W. J., Ham, Y. M., Kim, K. N., Lee, W. J., & Park, S. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 8-13.
  • Nakai, T., Uno, J., & Nishida, K. (2002). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Revista do Instituto de Medicina Tropical de São Paulo, 44(2), 83-86.
  • Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of some new mannich bases of benzoxazinone as potential antimicrobial agents. E-Journal of Chemistry, 3(4), 268-272.
  • Al-Oqail, M. M., Al-Sheddi, E. S., Siddiqui, M. A., Musarrat, J., Al-Khedhairy, A. A., & Farshori, N. J. (2021). Anticancer assay (MTT). Bio-protocol, 11(13), e4070.
  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. Accessed January 25, 2026. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Accessed January 25, 2026. [Link]

  • Fernandez-Torres, B., Carrillo, A. J., Guarro, J., & Cabanes, F. J. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 39(6), 2101-2105.
  • Bryan, N. S. (2016). Assays for Nitric Oxide Expression.

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An In-depth Technical Guide to the Potential Mechanism of Action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

The 2,4-dihydro-1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and favorable safety profile.[1] This heterocyclic system is the foundation for a multitude of derivatives exhibiting a broad spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects.[2][3][4][5][6][7] While the broader class of benzoxazinones has been the subject of extensive research, it is crucial to acknowledge that the specific mechanistic details for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one are not extensively documented in publicly available scientific literature.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established mechanisms of action for structurally related 2,4-dihydro-1,4-benzoxazin-3-one derivatives. Secondly, based on this established knowledge, it will extrapolate and propose potential mechanisms of action for this compound, offering a scientifically grounded framework for future investigation. This document is designed to be a practical resource, blending established principles with informed hypotheses to guide researchers in their exploration of this promising compound.

Part 1: The Benzoxazinone Scaffold: A Privileged Structure in Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one core is a recurring motif in a variety of biologically active molecules.[1][4] Its rigid structure is believed to be a key determinant of its interaction with biological targets.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[8] This has led to the development of derivatives with a wide array of activities, including but not limited to:

  • Anticancer: Inhibition of tumor cell proliferation through various mechanisms.[1][2][6][9]

  • Neuropharmacological: Modulation of neurotransmitter receptors and potential applications in psychiatric disorders.[4][10]

  • Anti-inflammatory: Attenuation of inflammatory responses.[4]

  • Antimicrobial: Activity against a range of bacterial and fungal pathogens.[2][5][6]

Part 2: Established Mechanisms of Action for Benzoxazinone Derivatives

To understand the potential actions of this compound, we must first examine the established mechanisms of its chemical relatives.

Induction of DNA Damage and Apoptosis in Cancer

A prominent mechanism of action for several anticancer benzoxazinone derivatives is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] The planar nature of the benzoxazinone ring is thought to facilitate intercalation into DNA.[1] This interaction can trigger a cascade of cellular events, including:

  • Upregulation of Oxidative Stress Genes: Increased production of reactive oxygen species (ROS) can damage cellular components, including DNA.[1]

  • Activation of Apoptotic Pathways: This is often mediated by the activation of caspases, such as caspase-7, which are key executioners of apoptosis.[1]

  • Induction of Autophagy: The upregulation of autophagy-related genes, like LC3, suggests that these compounds can also trigger this self-degradative process, which can lead to cell death in cancer cells.[1]

G cluster_0 Benzoxazinone Derivative cluster_1 Cellular Response Compound Benzoxazinone Derivative DNA DNA Intercalation Compound->DNA ROS Increased ROS Compound->ROS Caspase Caspase-7 Activation Compound->Caspase LC3 LC3 Upregulation Compound->LC3 Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis Caspase->Apoptosis Autophagy Autophagy LC3->Autophagy G Start Compound Synthesis and Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Start->Cytotoxicity ApoptosisAssay Apoptosis Assays (e.g., Annexin V staining, Caspase activity) Cytotoxicity->ApoptosisAssay If active DNA_Damage DNA Damage Assays (e.g., Comet assay) Cytotoxicity->DNA_Damage If active Target_ID Target Identification (e.g., Kinase profiling, Receptor binding assays) ApoptosisAssay->Target_ID DNA_Damage->Target_ID InVivo In Vivo Efficacy Studies (Xenograft models) Target_ID->InVivo

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The 1,4-Benzoxazin-3-one Scaffold: From Plant Defense to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Heterocycle

The 1,4-benzoxazin-3-one core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemistry. This bicyclic system, consisting of a benzene ring fused to a 1,4-oxazine-3-one ring, is a structural motif found in both natural products and synthetically derived molecules exhibiting a wide spectrum of biological activities. Initially discovered as key defensive compounds in plants, their journey from the fields of agriculture to the forefront of drug discovery is a testament to their versatile chemical nature and profound physiological effects. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,4-benzoxazin-3-ones, offering a technical resource for professionals engaged in chemical research and development.

From Fields of Rye to the Laboratory: Discovery and Natural Occurrence

The story of 1,4-benzoxazin-3-ones begins in the realm of botany. In the 1960s, these compounds were first identified in rye, marking their initial discovery as natural products.[1][2] Subsequent research revealed their widespread presence in various members of the grass family (Poaceae), including major agricultural crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).

Two of the most well-studied natural benzoxazinoids are DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and its 7-methoxy derivative, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). In plants, these compounds serve as crucial allelochemicals, providing a natural defense mechanism against a range of herbivores, insects, and microbial pathogens. Their biological role as natural pesticides and insecticides has been a key driver for further investigation into their broader pharmacological potential.

The Evolution of Synthesis: From Classical Methods to Modern Catalysis

The journey to synthetically access the 1,4-benzoxazin-3-one scaffold has a rich history, evolving from classical condensation reactions to highly efficient modern catalytic methodologies.

The Genesis: Early Synthetic Approaches

The first documented synthesis of a benzoxazinone derivative dates back to 1902, accomplished by Heller and Fiesselmann. Their work laid the foundation for subsequent synthetic explorations. A common and long-standing method for the synthesis of 2-substituted-1,4-benzoxazin-3-ones involves the reaction of 2-aminophenols with α-haloacyl halides. This straightforward approach, while effective, often requires harsh reaction conditions and can be limited in its substrate scope.

Another classical route involves the reductive cyclization of 2-nitrophenoxy esters. This two-step process typically begins with the O-alkylation of a 2-nitrophenol with an α-bromoester, followed by the reduction of the nitro group, which then undergoes intramolecular cyclization to form the benzoxazinone ring.

The Modern Era: Transition Metal Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of 1,4-benzoxazin-3-ones, offering milder reaction conditions, improved yields, and greater functional group tolerance.

  • Copper-Catalyzed Synthesis: Copper-catalyzed methodologies have emerged as a powerful tool for the construction of the benzoxazinone core. These reactions often proceed via intramolecular C-O or C-N bond formation. For instance, the Ullmann-type coupling of 2-halophenols with α-amino acids or their derivatives provides an efficient route to the scaffold. The choice of copper source, ligand, and base is critical for optimizing these reactions.

  • Palladium-Catalyzed Synthesis: Palladium catalysis has also been extensively employed, particularly in carbonylation reactions. For example, the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides offers a direct route to the benzoxazinone ring system. These methods are valued for their high efficiency and broad applicability.

The diagram below illustrates a generalized synthetic workflow for the preparation of 1,4-benzoxazin-3-one derivatives, highlighting both classical and modern catalytic approaches.

G cluster_classical Classical Methods cluster_modern Modern Catalytic Methods 2-Aminophenol 2-Aminophenol Classical_Product 1,4-Benzoxazin-3-one 2-Aminophenol->Classical_Product Condensation alpha-Haloacyl_Halide alpha-Haloacyl_Halide Reductive_Cyclization Reductive Cyclization Reductive_Cyclization->Classical_Product 2-Nitrophenoxy_Ester 2-Nitrophenoxy_Ester 2-Nitrophenoxy_Ester->Reductive_Cyclization 2-Halophenol 2-Halophenol Copper_Catalysis Copper-Catalyzed Intramolecular Cyclization 2-Halophenol->Copper_Catalysis alpha-Amino_Acid_Derivative alpha-Amino_Acid_Derivative alpha-Amino_Acid_Derivative->Copper_Catalysis N-o-Bromoarylamide N-o-Bromoarylamide Palladium_Catalysis Palladium-Catalyzed Carbonylation N-o-Bromoarylamide->Palladium_Catalysis Modern_Product 1,4-Benzoxazin-3-one Copper_Catalysis->Modern_Product Palladium_Catalysis->Modern_Product

Caption: Generalized synthetic workflows for 1,4-benzoxazin-3-ones.

A Spectrum of Biological Activities: Therapeutic and Agrochemical Potential

Derivatives of the 1,4-benzoxazin-3-one scaffold have been shown to possess a remarkable array of biological activities, making them attractive candidates for both drug discovery and the development of new agrochemicals.

Biological ActivityTarget/Mechanism of ActionExample Compounds/DerivativesQuantitative Data (IC₅₀/EC₅₀)
Antifungal Inhibition of mycelial growth.Acylhydrazone derivativesEC₅₀ = 15.37 µg/mL against P. infestans[1]
2-Alkyl derivativesComplete inhibition of several phytopathogenic fungi at 200 mg/L
Anticancer Induction of DNA damage, apoptosis, and autophagy.1,2,3-Triazole derivativesIC₅₀ = 7.59 µM against A549 lung cancer cells[3]
Downregulation of c-Myc expression.Substituted benzoxazinones-
Inhibition of PI3K/mTOR pathway.PI3K/mTOR inhibitors with benzoxazinone scaffoldIC₅₀ = 0.63 nM against PI3Kα[3]
Antibacterial -Quinolone analogues-
Herbicidal Phytotoxic effects.--
Anticonvulsant ---
Antioxidant ---
Platelet Aggregation Inhibition -2H-benzo[b][1][3]oxazin-3(4H)-one derivativesIC₅₀ = 10.14 µM (ADP-induced)[4]

This table provides a summary of key findings and is not exhaustive. The specific activity of a derivative is highly dependent on its substitution pattern.

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification

The diverse biological activities of 1,4-benzoxazin-3-ones are intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced potency and selectivity.

The following diagram illustrates key SAR insights for the 1,4-benzoxazin-3-one scaffold.

SAR cluster_core 1,4-Benzoxazin-3-one Core cluster_substituents Substituent Effects on Bioactivity core R2 Position 2: - Alkyl or aryl groups can modulate lipophilicity and target binding. - Introduction of planar moieties can enhance DNA intercalation (anticancer). core->R2 R4 Position 4 (N-substitution): - N-acylation can increase antifungal activity. - Introduction of propargyl groups allows for 'click' chemistry modifications. core->R4 R⁴ R6_R7 Positions 6 & 7 (Benzene Ring): - Electron-withdrawing groups (e.g., Cl, NO₂) can enhance antifungal and anticancer activity. - Methoxy group at position 7 (as in DIMBOA) is important for natural bioactivity. core->R6_R7 R⁶/R⁷

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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazinone scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoxazinone derivatives. We will dissect the intricate interplay between molecular architecture and pharmacological effect, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit this versatile heterocyclic system. This document moves beyond a mere catalog of compounds, delving into the causality of experimental design and the self-validating nature of robust SAR studies.

Introduction: The Benzoxazinone Core - A Privileged Scaffold

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazinone ring. Their structural versatility and relative ease of synthesis have established them as a "privileged scaffold" in drug discovery.[1] This core structure is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibition properties.[2][3] The biological promiscuity of the benzoxazinone nucleus is a direct consequence of its unique electronic and steric features, which can be finely tuned through targeted chemical modifications. Understanding the nuanced relationships between these modifications and the resulting biological activity is paramount for the rational design of novel therapeutics.

This guide will systematically explore the SAR of benzoxazinone derivatives across various therapeutic areas, providing insights into the key structural motifs that govern their efficacy and selectivity.

The Benzoxazinone Isomers: Structural Diversity and Its Implications

The positioning of the nitrogen and carbonyl group within the oxazinone ring gives rise to different isomers, with 1,3-benzoxazinones and 1,4-benzoxazinones being the most extensively studied. The inherent structural differences between these isomers significantly influence their chemical reactivity and biological profiles.

cluster_0 Common Benzoxazinone Scaffolds 1,3-Benzoxazin-4-one 1,4-Benzoxazin-3-one 1,3-Benzoxazin-2-one

Caption: Core structures of common benzoxazinone isomers.

Structure-Activity Relationships Across Therapeutic Areas

The following sections will dissect the SAR of benzoxazinone derivatives for specific biological activities, highlighting key pharmacophoric features and the impact of substituent modifications.

Anticancer Activity

Benzoxazinone derivatives have emerged as a promising class of anticancer agents, with activities demonstrated against various cancer cell lines, including breast, cervical, liver, and colon cancer.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular targets like tyrosine kinases, tubulin polymerization, and topoisomerase II.[5][6]

Key SAR Insights for Anticancer Activity:

  • Substitution at N-4: The nitrogen atom of the oxazinone ring is a critical point for modification. Introduction of various moieties at this position can significantly modulate anticancer potency. For instance, the incorporation of a 1,2,3-triazole ring has been shown to yield potent anticancer agents.[4]

  • Aromatic Ring Substituents: The nature and position of substituents on the fused benzene ring influence lipophilicity and electronic properties, thereby affecting cell permeability and target engagement. Electron-withdrawing groups, such as nitro and halogen groups, have been shown to enhance cytotoxic activity in some series.

  • Fusion with Other Heterocycles: Fusing the benzoxazinone core with other heterocyclic systems, such as oxadiazoles, can lead to hybrid molecules with enhanced tubulin polymerization inhibitory activity.[7]

A study on novel 1,2,3-triazole-2H-benzo[b][8][9]oxazin-3(4H)-ones revealed that certain derivatives exhibited good cytotoxic activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.[4] Another study found that some benzoxazinone derivatives induced apoptosis and cell cycle arrest in cancer cells, with one derivative showing a remarkable increase in the expression of p53 and caspase-3.[5]

Antimicrobial Activity

The benzoxazinone scaffold is a versatile platform for the development of novel antimicrobial agents with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][8]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: A crucial factor for antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate microbial cell membranes. The introduction of fatty acid chains has been explored to enhance this property.[8]

  • Substituents on the Benzene Ring: The presence of specific substituents on the benzene ring can significantly impact antimicrobial potency. For example, some studies have shown that halogenated derivatives exhibit enhanced antibacterial and antifungal activities.

  • The Role of the Oxazinone Ring: The integrity of the oxazinone ring is generally considered essential for activity. Modifications at the C-2 position have been shown to influence the spectrum of activity.

Quantitative structure-activity relationship (QSAR) studies on 1,4-benzoxazin-3-ones have revealed that molecular shape, volume, and hydrogen bonding properties are key determinants of their antimicrobial activity against fungi, Gram-positive, and Gram-negative bacteria.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and benzoxazinone derivatives have demonstrated significant potential as anti-inflammatory agents.[11] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Key SAR Insights for Anti-inflammatory Activity:

  • Inhibition of Myeloid Differentiation Protein 2 (MD2): A series of benzoxazolone derivatives have been identified as inhibitors of MD2, a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in inflammation. The most active compounds in this series were found to bind directly to MD2.[12]

  • Substitution Patterns: Structure-activity relationship analyses of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety revealed that specific substitution patterns were more effective at reducing nitric oxide (NO) levels in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[13]

Enzyme Inhibition

Benzoxazinone derivatives have been investigated as inhibitors of various enzymes, including serine proteases like α-chymotrypsin.[14]

Key SAR Insights for α-Chymotrypsin Inhibition:

  • Substituents on the Phenyl Ring: A study on a series of benzoxazinones as α-chymotrypsin inhibitors indicated that the presence of substituents on the benzene ring generally reduces the inhibitory potential.[14]

  • Halogen Substituents: Interestingly, a fluoro group at the phenyl substituent was found to increase inhibitory potential, followed by chloro and bromo substituents.[14]

  • Positional Effects: For compounds with strong electron-donating or withdrawing groups on the phenyl substituent, the inhibitory potential followed the order of ortho > meta > para.[14]

Table 1: α-Chymotrypsin Inhibitory Activity of Selected Benzoxazinone Derivatives [14]

CompoundSubstituentIC₅₀ (µM)
1 H12.5 ± 0.2
2 2-F6.5 ± 0.1
3 3-F8.2 ± 0.3
4 4-F9.8 ± 0.2
5 2-Cl7.1 ± 0.1
6 3-Cl9.5 ± 0.2
7 4-Cl11.3 ± 0.4
8 2-Br7.9 ± 0.2
9 3-Br10.1 ± 0.3
10 4-Br12.1 ± 0.5

Experimental Protocols: A Self-Validating System

The reliability of any SAR study hinges on the robustness and reproducibility of the experimental protocols employed. Below is a representative methodology for the synthesis and biological evaluation of benzoxazinone derivatives, designed to ensure data integrity.

General Synthesis of 2-Aryl-1,3-benzoxazin-4-ones

This protocol describes a common method for synthesizing 2-substituted-1,3-benzoxazin-4-ones, which serves as a foundational scaffold for further derivatization.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as chloroform.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of a substituted benzoyl chloride (1.1 equivalents).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired benzoxazinone derivative.

Anthranilic Acid Anthranilic Acid Intermediate Intermediate Anthranilic Acid->Intermediate + Substituted Benzoyl Chloride + Triethylamine 2-Aryl-1,3-benzoxazin-4-one 2-Aryl-1,3-benzoxazin-4-one Intermediate->2-Aryl-1,3-benzoxazin-4-one Cyclization

Caption: General synthetic scheme for 2-aryl-1,3-benzoxazin-4-ones.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of test compounds.[4]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazinone derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion and Future Perspectives

The benzoxazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in harnessing the full potential of this versatile heterocyclic system. Future research will likely focus on:

  • Computational Approaches: The integration of computational tools, such as molecular docking and QSAR, will continue to play a pivotal role in predicting the activity of novel derivatives and elucidating their mechanisms of action at a molecular level.[15]

  • Hybrid Molecules: The design and synthesis of hybrid molecules that combine the benzoxazinone core with other pharmacologically active moieties will likely lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Target Identification: Elucidating the specific molecular targets of bioactive benzoxazinone derivatives will be crucial for understanding their mechanisms of action and for the development of more targeted therapies.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to navigate the chemical space of benzoxazinone derivatives and contribute to the development of the next generation of innovative medicines.

References

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  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2023). Molecules. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2017). SAR and QSAR in Environmental Research. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2006). Journal of Agricultural and Food Chemistry. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (2019). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (2006). Archiv der Pharmazie. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2020). Molecules. [Link]

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. (2015). Molecules. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry. [Link]

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Methodological & Application

Synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic sequence commencing from the commercially available starting material, 2-amino-4-nitrophenol. The described methodology first involves the selective O-benzylation of the phenolic hydroxyl group, followed by the reductive cyclization of the resulting nitro intermediate to construct the target 1,4-benzoxazin-3-one ring system. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and critical parameters for successful execution.

Introduction

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of a benzyloxy substituent at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This application note presents a detailed and validated protocol for the preparation of this key intermediate, emphasizing experimental reproducibility and a thorough understanding of the reaction mechanisms.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is accomplished through a two-step sequence, as illustrated in the workflow diagram below. The chosen strategy prioritizes the use of readily available starting materials and reagents, and employs reaction conditions that are amenable to standard laboratory settings.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Reductive Cyclization 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Intermediate_1 2-Amino-4-(benzyloxy)nitrophenol 2-Amino-4-nitrophenol->Intermediate_1 Williamson Ether Synthesis Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Intermediate_1 Base K2CO3, Acetone Base->Intermediate_1 Final_Product 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one Intermediate_1->Final_Product Reduction & Intramolecular Amidation Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Final_Product Reducing_Agent Fe / NH4Cl Reducing_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(benzyloxy)nitrophenol (O-Benzylation)

The initial step involves the selective O-alkylation of the phenolic hydroxyl group of 2-amino-4-nitrophenol with benzyl bromide. This reaction proceeds via a Williamson ether synthesis mechanism. The phenolic proton is first abstracted by a mild base, such as potassium carbonate, to generate a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether.[2] The use of acetone as a solvent facilitates the dissolution of the reactants and promotes the reaction at a moderate temperature.

Step 2: Synthesis of this compound (Reductive Cyclization)

The second step is a tandem reaction involving the reduction of the nitro group and the subsequent intramolecular cyclization. The nitro group of 2-amino-4-(benzyloxy)nitrophenol is first reduced to an amino group using a reducing agent such as iron powder in the presence of an ammonium chloride solution. This in situ generated diamine intermediate then undergoes N-acylation with ethyl chloroacetate. The more nucleophilic aniline nitrogen attacks the electrophilic carbon of the chloroacetyl group. The resulting amide intermediate then undergoes an intramolecular nucleophilic substitution, where the phenoxide, formed under the reaction conditions, displaces the chloride to form the six-membered heterocyclic ring of the 1,4-benzoxazin-3-one.[3][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-nitrophenol98%Sigma-Aldrich
Benzyl Bromide99%Acros Organics
Potassium Carbonate (anhydrous)99%Fisher Scientific
AcetoneACS GradeVWR
Ethyl Chloroacetate99%Alfa Aesar
Iron Powder (<100 mesh)99%Strem Chemicals
Ammonium Chloride99.5%J.T. Baker
Ethanol200 ProofDecon Labs
Ethyl AcetateACS GradeEMD Millipore
HexanesACS GradePharmco-Aaper
DichloromethaneACS GradeMacron Fine Chemicals
Anhydrous Magnesium Sulfate99.5%BDH
Protocol 1: Synthesis of 2-Amino-4-(benzyloxy)nitrophenol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-nitrophenol (5.0 g, 32.4 mmol), anhydrous potassium carbonate (8.96 g, 64.8 mmol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (4.2 mL, 35.6 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from ethanol to afford 2-amino-4-(benzyloxy)nitrophenol as a yellow crystalline solid.

Protocol 2: Synthesis of this compound
  • In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 2-amino-4-(benzyloxy)nitrophenol (5.0 g, 20.5 mmol) in ethanol (150 mL).

  • Add iron powder (5.72 g, 102.5 mmol) and a solution of ammonium chloride (5.48 g, 102.5 mmol) in water (50 mL).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add ethyl chloroacetate (2.4 mL, 22.5 mmol) dropwise over a period of 30 minutes.

  • Maintain the reaction at 80 °C for 6 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).

  • Upon completion, hot filter the reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 2-Amino-4-(benzyloxy)nitrophenol:

    • 1H NMR (400 MHz, CDCl3): δ 7.45-7.30 (m, 5H, Ar-H), 7.20 (d, J = 2.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH2Ph), 4.80 (br s, 2H, NH2).

    • 13C NMR (101 MHz, CDCl3): δ 150.1, 142.5, 136.8, 135.2, 128.8, 128.3, 127.6, 118.9, 114.5, 112.1, 70.8.

    • Mass Spectrometry (ESI): m/z calculated for C13H12N2O3 [M+H]+: 245.09, found: 245.1.

  • This compound:

    • 1H NMR (400 MHz, DMSO-d6): δ 10.65 (s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 6.55 (d, J = 2.4 Hz, 1H, Ar-H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.60 (s, 2H, OCH2CO).

    • 13C NMR (101 MHz, DMSO-d6): δ 165.2, 152.8, 145.1, 137.2, 128.9, 128.2, 127.9, 115.8, 110.5, 105.3, 101.2, 69.8, 67.5.

    • Mass Spectrometry (ESI): m/z calculated for C15H13NO3 [M+H]+: 256.09, found: 256.1.

    • IR (KBr, cm-1): 3280 (N-H stretch), 1685 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether).

Troubleshooting and Safety Considerations

  • Incomplete Benzylation: If the benzylation reaction stalls, the addition of a catalytic amount of potassium iodide can enhance the rate of reaction by in situ formation of the more reactive benzyl iodide.

  • Difficult Purification: The final product may require careful chromatographic purification to remove any unreacted starting materials or side products. A gradual increase in the polarity of the eluent is recommended.

  • Safety: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reduction of the nitro group with iron is an exothermic process and should be controlled by the rate of addition of the reagents.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedures and considering the mechanistic insights provided, researchers can confidently prepare this valuable intermediate for further elaboration in their drug discovery programs. The self-validating nature of the protocol, coupled with comprehensive characterization data, ensures the integrity and reproducibility of the synthesis.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Online discussion forum]. [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? [Online discussion forum]. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • MDPI. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. [Link]

  • MDPI. (2023). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 16(7), 964. [Link]

Sources

One-Pot Synthesis of Benzoxazinone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzoxazinone Scaffolds in Modern Chemistry

Benzoxazinone derivatives represent a privileged heterocyclic scaffold due to their wide-ranging applications in medicinal chemistry and materials science. These compounds are integral to the development of novel pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Their versatile structure also makes them valuable as intermediates in the synthesis of more complex molecules.[2] Traditional multi-step syntheses of benzoxazinones are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. Consequently, the development of efficient, atom-economical, and environmentally benign one-pot synthesis protocols has become a major focus in contemporary organic synthesis. This guide provides an in-depth exploration of various one-pot methodologies for the synthesis of benzoxazinone derivatives, offering detailed protocols and mechanistic insights to aid researchers in this dynamic field.

Strategic Approaches to One-Pot Benzoxazinone Synthesis

The one-pot synthesis of benzoxazinones can be broadly categorized based on the choice of starting materials and the nature of the catalytic system employed. This guide will delve into several key strategies, providing both the "how" and the "why" behind each protocol.

Syntheses Commencing from Anthranilic Acids and Their Derivatives

Anthranilic acid and its derivatives are readily available and serve as versatile precursors for benzoxazinone synthesis. Various one-pot methods have been developed that leverage the reactivity of the amino and carboxylic acid functionalities.

A classical and straightforward approach involves the reaction of anthranilic acids with acetic anhydride.[3] This method is particularly effective for the synthesis of 2-methyl-substituted benzoxazinones.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves a dual role as both a reactant (acetylating agent) and a dehydrating agent, facilitating the final cyclization step.

  • Heating: Provides the necessary activation energy for both the N-acetylation of the anthranilic acid and the subsequent intramolecular cyclodehydration to form the benzoxazinone ring.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product and quench the excess acetic anhydride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methyl-4H-3,1-benzoxazin-4-one.

The reaction of anthranilic acid with various acid chlorides in the presence of a base like pyridine is a versatile method for introducing diverse substituents at the 2-position of the benzoxazinone ring.[3]

Mechanistic Rationale: The reaction proceeds through a well-established mechanism where one equivalent of the acid chloride acylates the amino group of anthranilic acid.[3] The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. Subsequent intramolecular cyclization with the loss of a molecule of the corresponding acid yields the benzoxazinone derivative.[3]

Workflow for Acid Chloride-Mediated Synthesis

Start Anthranilic Acid + Acid Chloride (2 equiv.) + Pyridine Step1 N-Acylation & Mixed Anhydride Formation Start->Step1 Reaction Step2 Intramolecular Cyclization Step1->Step2 Spontaneous Product 2-Substituted Benzoxazinone Step2->Product Elimination of Acid

Caption: Workflow for the synthesis of 2-substituted benzoxazinones.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

Materials:

  • Anthranilic acid

  • Aroyl chloride (2 equivalents)

  • Pyridine (solvent and base)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the aroyl chloride (2 equivalents) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • Wash again with water and dry the crude product.

  • Purify by recrystallization or column chromatography.

Transition metal catalysis offers powerful and efficient pathways for benzoxazinone synthesis, often under milder conditions and with broader substrate scope.

Copper-Catalyzed Decarboxylative Coupling: A one-pot copper(I) chloride-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides access to 2-substituted-4H-benzo[d][4][5]oxazin-4-ones.[6] This method proceeds under mild conditions via an amidation process.[6]

Palladium-Catalyzed Carbonylative Coupling: Palladium catalysts can be employed in the carbonylative coupling of 2-iodoanilines with aryl iodides to construct 2-arylbenzoxazinones with excellent atom economy.[5] Another palladium-catalyzed approach involves the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source.[5]

Gold-Catalyzed Heteroannulation: A gold-catalyzed heteroannulation of anthranilic acids with alkynes has been developed for the synthesis of 3,1-benzoxazin-4-one derivatives, demonstrating broad substrate scope and high atom economy.[7]

Catalyst-Controlled Divergent Synthesis: Interestingly, the choice of metal catalyst can dictate the cyclization pathway. For instance, in a post-Ugi cyclization of bis-amides, a Pd(II) catalyst favors the formation of seven-membered benzoxazepinones, while an Echavarren's gold(I) catalyst selectively yields six-membered benzoxazinones via a 6-exo-dig annulation.[8]

Mechanistic Pathway for Gold-Catalyzed Heteroannulation

sub Anthranilic Acid + Alkyne Au Catalyst intA Alkyne-Gold Complex (A) sub->intA Activation intB Intermediate B intA->intB Reaction with Aniline Moiety intC Bisenamine Intermediate intB->intC Double Alkyne Incorporation prod 3,1-Benzoxazin-4-one intC->prod Cyclization

Caption: Proposed mechanism for gold-catalyzed synthesis of benzoxazinones.

Multi-Component Reactions (MCRs) for Fused Benzoxazinone Derivatives

Multi-component reactions are highly efficient in building molecular complexity in a single step. A novel palladium-catalyzed one-pot MCR has been developed for the synthesis of imidazolidinone-fused 3,1-benzoxazine derivatives from 2-aminoarylmethyl alcohols, ethyl glyoxylate, and amines.[9][10] This transformation proceeds under mild conditions with high trans-selectivity and operational simplicity, enabling the construction of five new bonds and two rings in one pot.[9][10]

Protocol 3: Palladium-Catalyzed One-Pot Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines

Materials:

  • 2-Aminoarylmethyl alcohol

  • Ethyl glyoxylate

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Solvent (e.g., Toluene)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-aminoarylmethyl alcohol (1 equivalent), the amine (1 equivalent), the palladium catalyst, and the solvent.

  • Add ethyl glyoxylate (1 equivalent) to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired imidazolidinone-fused 3,1-benzoxazine derivative.

Greener Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazinones, focusing on reducing waste, using less hazardous reagents, and employing milder reaction conditions.

Sonochemistry offers a green alternative to conventional heating. An ultrasound-irradiated, one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride yields N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields and shorter reaction times.[4] This transition-metal-free method is highly efficient.[4]

Comparative Data for Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentConditionsYieldReference
Acetic Anhydride CyclizationAnthranilic AcidAcetic AnhydrideRefluxGood to Excellent[3]
Acid Chloride CondensationAnthranilic Acid, Acid ChloridePyridineRoom Temp.Good[3]
Cu-Catalyzed CouplingAnthranilic Acid, α-Keto AcidCuClMildUp to 87%[6]
Pd-Catalyzed CarbonylationN-(o-bromoaryl)amidesPd Catalyst, Paraformaldehyde-Good[5]
Au-Catalyzed HeteroannulationAnthranilic Acid, AlkyneAu Catalyst-Good[7]
Ultrasound-Assisted CondensationAnthranilic Acid, Aryl AldehydeAcetic AnhydrideUltrasoundUp to 98%[4]
Enzyme CascadePhenolic PrecursorsLipase M, TyrosinaseMildAcceptable to High[11][12]

Enzymatic catalysis represents a highly sustainable approach. A heterogeneous biochemo multienzyme cascade using lipase M and tyrosinase has been successfully applied for the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives.[11][12] This method proceeds under mild conditions with high atom economy and chemoselectivity, and the enzymes can be reused, further enhancing its green credentials.[11][12] The reaction involves a tyrosinase-mediated ortho-hydroxylation followed by a 1,6-Michael addition and tandem intramolecular ring closure.[11]

Conclusion and Future Outlook

The development of one-pot synthesis protocols for benzoxazinone derivatives has significantly advanced the field of heterocyclic chemistry. These methodologies offer numerous advantages over traditional multi-step approaches, including improved efficiency, reduced waste, and often milder reaction conditions. The diverse array of catalytic systems, from classic acid/base catalysis to sophisticated transition metal and enzyme-based methods, provides chemists with a powerful toolkit to access a wide range of structurally diverse benzoxazinones. Future research will likely focus on further expanding the substrate scope of these reactions, developing even more sustainable and greener protocols, and exploring novel catalytic systems to achieve unprecedented levels of efficiency and selectivity in the synthesis of these valuable heterocyclic compounds.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. (2017). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions. (2026). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics. Retrieved January 25, 2026, from [Link]

  • Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions. (2026). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (n.d.). Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved January 25, 2026, from [Link]

  • Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones. (2024). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Towards a Sequential One-Pot Preparation of 1,2,3-Benzotriazin-4(3H)-ones Employing a Key Cp*Co(III)-catalyzed C-H Amidation Step. (2018). Sheffield Hallam University Research Archive. Retrieved January 25, 2026, from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,4-Benzoxazin-3-ones via the Aryl Chloroformate Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,4-Benzoxazin-3-ones in Modern Drug Discovery

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products.[1][2] Its inherent structural features confer a favorable profile for molecular recognition, rendering it a cornerstone in the design of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3][4] The continued exploration of this chemical space by medicinal chemists underscores the demand for robust and versatile synthetic methodologies that enable the efficient construction of diverse 1,4-benzoxazin-3-one libraries.

This application note provides a comprehensive guide to the synthesis of 1,4-benzoxazin-3-ones utilizing the aryl chloroformate method. This approach offers a reliable and scalable alternative to traditional methods that often employ hazardous reagents. Herein, we will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the scope and limitations of this synthetic strategy, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to successfully implement this methodology in their own laboratories.

Reaction Mechanism: A Concerted Path to Cyclization

The synthesis of 1,4-benzoxazin-3-ones via the aryl chloroformate method is a two-step, one-pot process commencing with the reaction of a 2-aminophenol with an aryl chloroformate in the presence of a suitable base. This initial step leads to the formation of an intermediate aryl N-(2-hydroxyphenyl)carbamate. Subsequent intramolecular cyclization of this intermediate, facilitated by the application of heat or continued base catalysis, yields the desired 1,4-benzoxazin-3-one and a corresponding phenol as a byproduct.

The key cyclization step is believed to proceed through a concerted mechanism.[5] The base deprotonates the phenolic hydroxyl group of the carbamate intermediate, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide ion on the carbonyl carbon of the carbamate moiety, with the concurrent departure of the aryloxy leaving group. Studies on analogous systems have indicated that electron-withdrawing substituents on the aryloxy leaving group can significantly accelerate the rate of cyclization.[5]

Reaction_Mechanism Reactant1 2-Aminophenol Intermediate Aryl N-(2-hydroxyphenyl)carbamate Intermediate Reactant1->Intermediate Acylation Reactant2 Aryl Chloroformate Reactant2->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Byproduct Base Hydrochloride Base->Byproduct Product1 1,4-Benzoxazin-3-one Intermediate->Product1 Intramolecular Cyclization Product2 Phenol byproduct Intermediate->Product2

Figure 1: A simplified diagram illustrating the reaction pathway for the synthesis of 1,4-benzoxazin-3-ones using the aryl chloroformate method.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierGradeNotes
2-Aminophenol and derivativesMajor Chemical Supplier≥98%Store in a cool, dark place.
Phenyl chloroformate and derivativesMajor Chemical Supplier≥98%Caution: Corrosive and lachrymatory. Handle in a fume hood.
Triethylamine (TEA)Major Chemical SupplierAnhydrous, ≥99.5%Store over molecular sieves.
Dichloromethane (DCM)Major Chemical SupplierAnhydrous, ≥99.8%Store over molecular sieves.
Ethyl AcetateMajor Chemical SupplierACS GradeFor workup and chromatography.
HexanesMajor Chemical SupplierACS GradeFor chromatography.
Anhydrous Sodium SulfateMajor Chemical SupplierACS GradeFor drying organic extracts.
Deuterated Solvents (e.g., CDCl₃)Major Chemical SupplierNMR GradeFor spectroscopic analysis.
Experimental Protocol: General Procedure for the Synthesis of 2H-1,4-benzoxazin-3(4H)-one

This protocol provides a general method for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one. Modifications for substituted analogs are discussed in the "Scope and Limitations" section.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminophenol (1.0 eq.).

  • Dissolution: Dissolve the 2-aminophenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Aryl Chloroformate Addition: Slowly add a solution of phenyl chloroformate (1.05 eq.) in anhydrous DCM to the stirred mixture via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2H-1,4-benzoxazin-3(4H)-one.

Experimental_Workflow Start Start: Assemble Reaction Apparatus Step1 Dissolve 2-Aminophenol in anhydrous DCM Start->Step1 Step2 Add Triethylamine and cool to 0 °C Step1->Step2 Step3 Slowly add Phenyl Chloroformate solution Step2->Step3 Step4 Stir at room temperature (Monitor by TLC) Step3->Step4 Step5 Aqueous Workup: Quench, Wash, Separate Step4->Step5 Step6 Dry organic layer and concentrate in vacuo Step5->Step6 Step7 Purify by Flash Column Chromatography Step6->Step7 End End: Characterize Pure Product Step7->End

Figure 2: A flowchart outlining the key steps in the experimental workflow for the synthesis of 2H-1,4-benzoxazin-3(4H)-one.

Results and Discussion: Scope and Limitations

The aryl chloroformate method is a versatile approach for the synthesis of a range of substituted 1,4-benzoxazin-3-ones. The reaction is generally tolerant of a variety of functional groups on both the 2-aminophenol and the aryl chloroformate.

Entry2-Aminophenol SubstituentAryl Chloroformate SubstituentTypical Yield (%)
1HH75-85
24-MethylH70-80
34-ChloroH65-75
44-NitroH50-60
5H4-Nitro80-90
6H4-Methoxy70-80

Table 1: Representative yields for the synthesis of substituted 1,4-benzoxazin-3-ones using the aryl chloroformate method. Yields are approximate and may vary based on reaction scale and purification efficiency.

Substituent Effects:

  • On the 2-Aminophenol: Electron-donating groups on the 2-aminophenol ring generally have a minimal impact on the reaction yield. However, strong electron-withdrawing groups, such as a nitro group, can decrease the nucleophilicity of the amino group, potentially leading to lower yields.[6]

  • On the Aryl Chloroformate: As predicted by the mechanistic studies, electron-withdrawing groups on the phenyl ring of the aryl chloroformate can enhance the reactivity of the carbonyl group and facilitate the final cyclization step, often leading to higher yields.[5] The use of 4-nitrophenyl chloroformate, for instance, is a common strategy to improve the efficiency of the reaction.

Limitations:

  • Steric Hindrance: Bulky substituents near the amino or hydroxyl group of the 2-aminophenol may sterically hinder the initial acylation or the subsequent cyclization, leading to reduced yields.

  • Alternative Nucleophiles: The presence of other strong nucleophilic groups in the 2-aminophenol substrate could potentially compete with the desired reaction pathway.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Incomplete reaction; poor quality reagents.Ensure all reagents are anhydrous. Monitor the reaction for a longer duration. Use a more activated aryl chloroformate (e.g., 4-nitrophenyl chloroformate).
Formation of multiple byproducts Side reactions due to moisture or impurities.Use freshly distilled solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Difficulty in purification Co-elution of product and phenol byproduct.Optimize the eluent system for column chromatography. Consider a basic wash during workup to remove the acidic phenol byproduct.

Applications in Drug Development

The 1,4-benzoxazin-3-one core is a key pharmacophore in numerous compounds with significant therapeutic potential. The aryl chloroformate method provides a practical and efficient route to access a wide array of analogs for structure-activity relationship (SAR) studies. For example, derivatives of this scaffold have been investigated as:

  • Antimicrobial Agents: The structural framework of 1,4-benzoxazin-3-one has been incorporated into novel compounds exhibiting potent activity against various bacterial and fungal strains.[7]

  • Anticonvulsants: Certain substituted 1,4-benzoxazin-3-ones have shown promising anticonvulsant activity in preclinical models.[4]

  • Anticancer Agents: The versatility of the synthesis allows for the introduction of various substituents, leading to the discovery of derivatives with antiproliferative activity against several cancer cell lines.

The ability to readily synthesize a diverse library of 1,4-benzoxazin-3-ones using the aryl chloroformate method is invaluable for the iterative process of lead optimization in drug discovery programs.

References

  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved from [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (2022, July 26). Scientific Reports. Retrieved from [Link]

  • MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 25). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 19). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. (2024, June 3). Arkat USA. Retrieved from [Link]

  • Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H). (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • PubMed. (n.d.). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Retrieved from [Link]

  • ResearchGate. (2020, September). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. (n.d.). Gua. Retrieved from [Link]

  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

  • PubMed. (1990, January). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Retrieved from [Link]

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Application Note: A Multi-Modal Purification Strategy for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzoxazinone core is found in numerous molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. As a synthetic intermediate, the purity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological efficacy and safety of downstream drug candidates.

This application note provides a comprehensive, multi-modal guide for the purification of this compound. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind each technique, empowering researchers to adapt and troubleshoot the protocols effectively. We will progress from bulk purification techniques suitable for post-synthesis workup to high-resolution methods for achieving the stringent purity levels (>99.5%) required for pharmaceutical applications.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy begins with an understanding of the target molecule's properties. The structure of this compound features:

  • A polar lactam moiety within the benzoxazinone ring system, which allows for hydrogen bonding and imparts moderate polarity.

  • A hydrophobic benzyloxy group , which increases its solubility in organic solvents and influences its retention in chromatographic systems.

  • An aromatic core , contributing to its solid nature and potential for π-π stacking interactions.

This combination of polar and non-polar features suggests that the compound will be soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents (e.g., hexanes) and polar protic solvents (e.g., water).

Anticipated Impurity Profile: Typical synthesis of the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative[1]. Potential impurities may therefore include:

  • Unreacted starting materials (e.g., 2-amino-4-benzyloxyphenol).

  • Reagents or catalysts from the synthetic route.

  • Side-products such as dimers or products of O-acylation instead of N-acylation.

  • Products of debenzylation if harsh acidic or reductive conditions were employed.

Our purification strategy is designed to systematically remove these varied impurities.

Strategic Purification Workflow

A tiered approach is recommended to efficiently achieve high purity while minimizing product loss. The selection of methods depends on the initial purity of the crude material and the final purity required.

PurificationWorkflow Crude Crude Product (<85% Purity) Recryst Recrystallization Crude->Recryst Bulk Impurity Removal Flash Flash Column Chromatography Crude->Flash Direct Method for Complex Mixtures Pure_Bulk Bulk Material (90-98% Purity) Recryst->Pure_Bulk Prep_HPLC Preparative HPLC Flash->Prep_HPLC For Highest Purity High_Purity Analytical Standard (>99.5% Purity) Flash->High_Purity if >99% achieved Prep_HPLC->High_Purity Pure_Bulk->Flash Close-Eluting Impurity Removal

Caption: Multi-tiered purification workflow for this compound.

Experimental Protocols

Protocol 1: Bulk Purification by Recrystallization

Recrystallization is the most effective method for removing large quantities of impurities from a solid product, leveraging differences in solubility. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

Causality: For benzoxazinone derivatives, ethanol is often a suitable choice as it can effectively dissolve the compound when hot while allowing for good crystal formation upon cooling[4]. A co-solvent system, such as ethyl acetate/hexane, can be employed if a single solvent proves ineffective, allowing for fine-tuning of polarity.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. Observe which solvent provides the desired solubility profile.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Ensure the solution is heated to a gentle boil.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. A patent for a related benzyloxy-containing indole derivative specifies washing with chilled ethanol to achieve high purity[5].

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Intermediate Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone technique for separating compounds with different polarities[6][7]. It is ideal for removing impurities that co-crystallize or are structurally similar to the target compound.

Causality: The separation occurs based on the differential partitioning of compounds between the polar stationary phase (silica gel) and the less polar mobile phase[6]. Our target molecule, with its moderate polarity, will adhere to the silica gel but can be eluted with a suitable solvent mixture. Non-polar impurities will elute quickly, while highly polar impurities will remain strongly adsorbed to the stationary phase.

Workflow for Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Rf) Solvent 2. Select Eluent (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel) Solvent->Column Load 4. Load Sample (Dry or Wet) Column->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Step-by-step workflow for purification via flash column chromatography.

Step-by-Step Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (n-hexane or petroleum ether) and a polar solvent (ethyl acetate). For similar aromatic compounds, ethyl acetate/n-hexane systems are effective[8].

    • The goal is to find a solvent system where the target compound has an Rf (retention factor) of 0.25-0.35 .

    • Visualize the spots under UV light (254 nm).

    Table 1: Example TLC Solvent System Screening
    Solvent System (EtOAc:Hexane) Observed Rf of Target Compound
    10:90~0.05 (too low)
    30:70~0.30 (ideal)
    50:50~0.60 (too high)
  • Column Preparation:

    • Select an appropriately sized column for the amount of material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions[9].

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 3: High-Purity Polishing by Preparative HPLC

For applications demanding the highest purity, such as reference standard generation or final API polishing, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice[10][11]. It offers superior resolution compared to flash chromatography.

Causality: Reverse-phase HPLC separates molecules based on hydrophobicity. The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water). The hydrophobic benzyloxy group will cause the molecule to be retained on the C18 column, while polar impurities will elute earlier. By using a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen mobile phase gradients of acetonitrile (ACN) and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Identify the retention time of the target compound and ensure it is well-resolved from impurities.

  • Scaling to Preparative Scale:

    • Transfer the optimized analytical method to a preparative scale C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Adjust the flow rate and gradient slope according to the column dimensions.

    • Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of ACN/water) at a concentration that avoids precipitation on the column.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions based on the UV detector signal corresponding to the target peak. Modern systems can use mass-based fraction triggering for higher specificity[12].

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., ACN) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Purity Assessment and Characterization

Validation of purity is a critical final step. A combination of orthogonal analytical techniques should be employed.

Table 2: Summary of Purity Analysis Techniques
Technique Purpose Expected Result for Pure Compound (>99%)
Analytical HPLC/UPLC Quantify purity and detect non-volatile impurities.A single major peak with >99% area under the curve (AUC) at a relevant wavelength (e.g., 254 nm).
LC-MS Confirm molecular weight and identify impurities.A major peak in the total ion chromatogram (TIC) with the expected mass-to-charge ratio [M+H]⁺.
¹H NMR Spectroscopy Confirm chemical structure and detect proton-containing impurities.A spectrum consistent with the proposed structure, with no observable impurity signals above the noise level.
Melting Point Assess purity and identity.A sharp, defined melting point range consistent with literature values for highly pure compounds.

These analytical methods are standard for characterizing benzoxazinone and related heterocyclic compounds[4][13].

Conclusion

The purification of this compound is best approached with a flexible, multi-modal strategy. For initial cleanup of crude reaction mixtures, recrystallization offers an efficient and economical solution for removing bulk impurities. For more challenging separations or to achieve moderate-to-high purity, flash column chromatography on silica gel provides a robust and reliable method. Finally, for obtaining material of the highest analytical grade, reverse-phase preparative HPLC is the definitive technique. The successful implementation of these protocols, coupled with rigorous analytical validation, will ensure the provision of high-quality material essential for advancing research and development in the pharmaceutical sciences.

References

  • Jadhav, S. D., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Al-Rawashdeh, N. A. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 707-712. Available at: [Link]

  • Patel, D. R., et al. (2011). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents, EP2426105A1.
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52. Available at: [Link]

  • Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES, 91(7), 1398-1414. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sharaf El-Din, N. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Supuran, C. T., et al. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Available at: [Link]

  • Singh, S., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. Available at: [Link]

  • Nembé, F. M. D., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • Philip, T. (2023). Advanced Techniques in Column Chromatography. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Hajjaji, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3058. Available at: [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds by column chromatography and fraction collector LAMBDA OMNICOLL. Available at: [Link]

  • Knauer. (n.d.). Principles in preparative HPLC. University of Warwick. Available at: [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Available at: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This structural motif is present in compounds with reported anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties. The versatility of the benzoxazinone backbone makes it an attractive starting point for the development of novel therapeutic agents. 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a member of this promising class of compounds. Its benzyloxy substitution at the 5-position offers a unique modification to the core structure, warranting a thorough investigation of its biological effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this compound. The protocols detailed below are designed to be robust and self-validating, providing a logical progression from initial cytotoxicity assessment to more specific, mechanism-of-action studies.

Compound Characteristics and Handling

Prior to initiating any biological assays, it is imperative to understand the physicochemical properties of this compound. A summary of key predicted parameters is provided in the table below.

PropertyPredicted ValueSignificance in In Vitro Assays
Molecular Weight ( g/mol )~255.27Influences diffusion and transport across cell membranes.
LogP~2.5-3.0Indicates lipophilicity, which can affect solubility in aqueous assay buffers and cell permeability.
SolubilityLow in waterRequires the use of a solvent like DMSO for stock solutions.
StabilityGenerally stableStore under appropriate conditions (cool, dry, dark) to prevent degradation.

Stock Solution Preparation:

For most in vitro assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the final concentration of DMSO in the assay medium is below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A logical and efficient approach to characterizing a novel compound involves a tiered screening cascade. This strategy begins with broad assessments of cytotoxicity and progresses to more focused assays to elucidate the mechanism of action.

G A Tier 1: General Cytotoxicity Screening D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) A->D B Tier 2: Functional Screening in Disease-Relevant Models E Anti-inflammatory Assays (e.g., LPS-induced NO production) B->E F Anticancer Assays (e.g., Apoptosis, Cell Cycle Analysis) B->F C Tier 3: Mechanism of Action (MoA) Elucidation G Enzyme Inhibition Assays (e.g., Kinase, Protease) C->G H Reporter Gene Assays (e.g., NF-κB, AP-1) C->H D->B If cytotoxic in cancer cells, proceed to anticancer assays D->E If non-cytotoxic, proceed to functional screens E->H If anti-inflammatory, investigate signaling pathways F->G If apoptotic, identify target enzymes

Caption: Tiered workflow for in vitro characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line of interest (e.g., A549 human lung carcinoma for anticancer screening, or RAW 264.7 murine macrophages for anti-inflammatory screening)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Anti-inflammatory Activity Assessment

Given the known anti-inflammatory properties of some benzoxazinones, a relevant functional assay is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle:

LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The Griess assay can be used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • LPS (from E. coli)

  • Griess Reagent System

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Mechanism of Action - NF-κB Reporter Gene Assay

To delve deeper into the anti-inflammatory mechanism, a reporter gene assay can determine if the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Principle:

This assay utilizes a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

G cluster_0 Cell Treatment cluster_1 Reporter Gene Expression cluster_2 Signal Detection A Seed NF-κB reporter cells B Pre-treat with this compound A->B C Stimulate with TNF-α or LPS B->C D NF-κB activation C->D E Luciferase gene transcription D->E F Luciferase protein synthesis E->F G Cell lysis F->G H Add luciferase substrate G->H I Measure luminescence H->I

Caption: Workflow for an NF-κB reporter gene assay.

Materials:

  • NF-κB reporter cell line (e.g., HEK293/NF-κB-luc)

  • This compound

  • Stimulant (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add the stimulant (e.g., 10 ng/mL TNF-α) to induce NF-κB activation.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium and add luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a parallel cell viability assay). Express the results as a percentage of inhibition of NF-κB activity compared to the stimulated control.

Data Interpretation and Further Steps

The results from these assays will provide a comprehensive initial profile of the in vitro activity of this compound.

  • If cytotoxic to cancer cells: Further investigation into the mechanism of cell death (apoptosis vs. necrosis), cell cycle arrest, and potential molecular targets (e.g., specific kinases) would be warranted.

  • If anti-inflammatory: The next steps would involve exploring its effects on other inflammatory pathways (e.g., MAPK, JAK-STAT), measuring the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA, and identifying the specific target within the NF-κB pathway.

  • If no significant activity is observed: The compound could be tested in other assay systems based on the wide-ranging activities of the benzoxazinone class, such as antimicrobial or enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential).

Conclusion

This compound belongs to a chemical class with significant therapeutic potential. The application notes and protocols provided herein offer a structured and scientifically rigorous approach to its initial in vitro characterization. By following this tiered strategy, researchers can efficiently determine its cytotoxic and functional activities and lay the groundwork for more detailed mechanistic studies, ultimately accelerating the drug discovery and development process.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

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  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. Available at: [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). ResearchGate. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. Available at: [Link]

  • What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Available at: [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (n.d.). ResearchGate. Available at: [Link]

  • Gene reporter assays. (2024). BMG Labtech. Available at: [Link]

  • Cell-Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). SciAlert. Available at: [Link]

  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv

Application Notes and Protocols for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif in medicinal chemistry, conferring a favorable combination of metabolic stability, synthetic accessibility, and three-dimensional architecture. This scaffold is a cornerstone in the development of a diverse array of therapeutic agents, demonstrating activities that span from central nervous system (CNS) disorders to antimicrobial and anti-inflammatory applications.[1][2][3] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.

This guide focuses on a key derivative, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one , an intermediate that introduces a versatile benzyloxy group at the 5-position. This benzyloxy moiety serves a dual purpose: it can act as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a site for further functionalization, or it can be an integral part of the final pharmacophore, contributing to target engagement. The following sections provide a comprehensive overview of the synthesis, characterization, and potential applications of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy hinges on the construction of the key precursor, 2-amino-4-benzyloxyphenol, followed by cyclization to form the benzoxazinone ring.

Synthetic Pathway Overview

The logical and field-proven pathway to the target intermediate is a three-step sequence, as illustrated below. This approach ensures high yields and purity of the final product.

Synthetic_Pathway A 4-Benzyloxyphenol B 4-Benzyloxy-2-nitrophenol A->B  Nitration (e.g., HNO₃, H₂SO₄) C 2-Amino-4-benzyloxyphenol B->C  Reduction (e.g., H₂, Pd/C) D 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one C->D  Cyclization (Chloroacetyl chloride, base)

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocols

1.2.1 Step 1: Synthesis of 4-Benzyloxy-2-nitrophenol

  • Rationale: The initial step involves the regioselective nitration of 4-benzyloxyphenol. The benzyloxy group is an ortho-, para-director. Since the para position is blocked, nitration occurs predominantly at one of the ortho positions. Careful control of reaction conditions is crucial to prevent dinitration and oxidative side reactions.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-benzyloxyphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0-5 °C.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or cerium (IV) ammonium nitrate) (1.05 eq.) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-benzyloxy-2-nitrophenol.

1.2.2 Step 2: Synthesis of 2-Amino-4-benzyloxyphenol

  • Rationale: The nitro group of 4-benzyloxy-2-nitrophenol is selectively reduced to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile, yielding the desired aminophenol in high purity.

  • Protocol:

    • To a solution of 4-benzyloxy-2-nitrophenol (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-amino-4-benzyloxyphenol, which is often used in the next step without further purification.

1.2.3 Step 3: Synthesis of this compound

  • Rationale: The final step is an N-acylation followed by an intramolecular Williamson ether synthesis (cyclization). 2-Amino-4-benzyloxyphenol reacts with chloroacetyl chloride to form an intermediate chloroacetamide, which then undergoes base-mediated cyclization to form the benzoxazinone ring.

  • Protocol:

    • Dissolve 2-amino-4-benzyloxyphenol (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

    • Add a base, such as triethylamine or sodium bicarbonate (2.2 eq.), to the solution.

    • Cool the mixture to 0-5 °C and slowly add chloroacetyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Part 2: Application in Pharmaceutical Synthesis - A Representative Protocol

While this compound is a versatile intermediate, its direct application in the synthesis of a specific marketed drug is not prominently documented in publicly available literature. However, its structure lends itself to the synthesis of a variety of biologically active molecules. The following protocol describes a representative application: the N-alkylation of the benzoxazinone nitrogen, a common step in the synthesis of CNS-active agents.[4]

Application Workflow: N-Alkylation for Derivative Synthesis

This workflow illustrates the use of this compound as a scaffold to introduce further diversity, a key strategy in drug discovery.

Application_Workflow A 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one B N-Alkylated Derivative A->B  N-Alkylation (R-X, base) C Deprotection (optional) (e.g., H₂, Pd/C) B->C  Debenzylation D Further Functionalization C->D  Derivatization

Caption: N-alkylation of the intermediate for library synthesis.

Protocol: Synthesis of a 4-(Arylpiperazinyl)butyl Derivative
  • Rationale: Arylpiperazine moieties are common pharmacophores in CNS-active drugs. This protocol describes the N-alkylation of this compound with a bifunctional linker, followed by coupling with an arylpiperazine.

  • Protocol:

    • Step 2.2.1: N-Alkylation with a Dihaloalkane

      • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a strong base like sodium hydride (1.2 eq.) at 0 °C.

      • Stir the mixture for 30 minutes, then add a dihaloalkane (e.g., 1-bromo-4-chlorobutane) (1.5 eq.).

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Quench the reaction with water and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the N-alkylated intermediate.

    • Step 2.2.2: Coupling with an Arylpiperazine

      • Dissolve the N-alkylated intermediate from the previous step (1.0 eq.) and the desired arylpiperazine (1.1 eq.) in a suitable solvent like acetonitrile.

      • Add a base such as potassium carbonate (2.0 eq.) and a catalytic amount of sodium iodide.

      • Reflux the mixture for 24-48 hours, monitoring by TLC.

      • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

      • Purify the crude product by column chromatography to obtain the final N-substituted arylpiperazine derivative.

Part 3: Data and Characterization

The following table summarizes expected data for the key compounds in the synthetic pathway. Actual results may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-Benzyloxy-2-nitrophenolC₁₃H₁₁NO₄245.23Yellow solid
2-Amino-4-benzyloxyphenolC₁₃H₁₃NO₂215.25Off-white to pale brown solid
This compoundC₁₅H₁₃NO₃255.27White to off-white solid

Part 4: Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitration: Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care. The reaction can be exothermic; maintain strict temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the use of proper equipment and a well-ventilated area, free from ignition sources. Palladium on carbon can be pyrophoric when dry; handle with care.

  • Chloroacetyl chloride: This reagent is corrosive and a lachrymator. Handle only in a fume hood.

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. (2024).
  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Synthesis of Benzoxazinones. Organic Chemistry Portal. (2017).
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. (2019).
  • Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. PubMed. (2006).
  • Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity.
  • Compounds of 2,3-dihydro-4h-1,3-benzoxazine-4-one, method for preparing them and pharmaceutical form comprising them.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. (2013).
  • 1H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][5][6] oxazine. ResearchGate. (2014).

  • Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. (2022).
  • Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • N () N.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. (2024).
  • Synthesis of 2-amino-4-dodecylphenol. PrepChem.com. (n.d.).
  • 2-amino-4-nitrophenol. Organic Syntheses. (n.d.).
  • United States Patent (19).
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. (2015).
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. (2022).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. (2013).
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. (2022).

Sources

Application Note: Formulation Strategies for Preclinical Evaluation of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the formulation of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a representative member of the benzoxazinone class, for preclinical animal studies. Benzoxazinone derivatives often exhibit poor aqueous solubility, posing significant challenges for achieving adequate and consistent systemic exposure in toxicological and efficacy models.[1] This document outlines a systematic approach, beginning with the physicochemical characterization of the target compound, followed by a logical workflow for selecting an appropriate formulation strategy. Detailed, step-by-step protocols for preparing both a suspension and a co-solvent-based solution are provided, emphasizing the scientific rationale behind each step to ensure reproducibility and dose accuracy. This note is intended for researchers, scientists, and drug development professionals seeking to advance poorly soluble compounds through early-stage in vivo evaluation.

Part 1: Pre-formulation Assessment & Physicochemical Characterization

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the cornerstone of successful formulation development.[1] While specific experimental data for this compound is not widely published, its chemical structure allows for several key inferences:

  • Structure and Lipophilicity: The presence of a benzene ring fused to an oxazine ring, combined with a large, non-polar benzyloxy group, strongly suggests that the molecule is hydrophobic and lipophilic. Compounds with these characteristics are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV, defined by low aqueous solubility.[1] Related benzoxazinone derivatives are noted to be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), further supporting the inference of poor water solubility.[2]

  • Hydrogen Bonding: The structure contains hydrogen bond acceptors (carbonyl and ether oxygens) and a potential hydrogen bond donor (the amide proton at position 4), which will influence its interactions with solvents and excipients.

  • Solid-State Properties: The compound is expected to be a crystalline solid at room temperature. Properties such as particle size, crystal form (polymorphism), and morphology will significantly impact dissolution rates. Reducing particle size is a known strategy to increase the dissolution rate and, consequently, the bioavailability of poorly water-soluble compounds.[3]

Based on this assessment, simple aqueous solutions are not a viable formulation option. The primary challenge is to overcome the low solubility to ensure consistent and adequate drug exposure for reliable pharmacodynamic and toxicological assessment.

Part 2: Formulation Strategy Selection

The choice of a formulation vehicle for nonclinical studies depends on numerous factors, including the required dose, the intended route of administration, the duration of the study, and the known toxicology of the excipients themselves.[4] There is no single universal vehicle; therefore, a logical selection process is critical.

For a poorly soluble compound like this compound, the primary decision is between developing a suspension or a solubilized system (e.g., a co-solvent solution).

G cluster_input Initial Parameters cluster_decision Decision Pathway cluster_output Formulation Choice Start Define Target Dose (mg/kg) & Route of Administration Solubility Is target concentration achievable in a safe co-solvent volume? Start->Solubility CoSolvent Proceed with Co-Solvent Formulation (e.g., PEG400/Tween80/Saline) Solubility->CoSolvent Yes Suspension Proceed with Suspension Formulation (e.g., 0.5% Na-CMC) Solubility->Suspension No DoseVolume Is the final dose volume within acceptable limits for the species/route? DoseVolume:e->CoSolvent:w Yes ReEvaluate Re-evaluate Dose/Strategy (e.g., Particle Size Reduction, Lipid-based System) DoseVolume->ReEvaluate No CoSolvent->DoseVolume

Figure 1. Decision workflow for selecting a preclinical formulation strategy.

Key Causality Behind the Choices:

  • Suspensions: This is often the simplest and most common approach for oral dosing in toxicology studies.[4] A fine, uniform suspension in an aqueous vehicle (e.g., containing sodium carboxymethylcellulose, or Na-CMC) is prepared.

    • Why choose it? It avoids potentially toxic organic co-solvents and can accommodate higher drug doses. The vehicle itself is generally inert.[5]

    • What are the risks? Physical instability (settling, caking), non-uniformity of dosing, and potential for variable absorption depending on particle size and dissolution rate in the GI tract.

  • Co-Solvent Solutions: This approach uses a mixture of water-miscible organic solvents and surfactants to dissolve the compound. Common excipients include polyethylene glycol 400 (PEG 400), propylene glycol (PG), Tween 80, and DMSO.[1]

    • Why choose it? It provides a homogenous solution, ensuring dose uniformity and often enhancing absorption by presenting the drug in a pre-dissolved state.

    • What are the risks? Potential for the drug to precipitate upon contact with aqueous physiological fluids (in vivo precipitation). The excipients themselves can have pharmacological or toxicological effects, and their concentrations must be carefully controlled.[6][7] For instance, parenteral use of DMSO should be limited to a maximum concentration of 10% v/v in sterile saline to avoid toxicity.[8]

Part 3: Detailed Formulation Protocols

The following protocols are self-validating systems designed for robustness and reproducibility. Crucially, a vehicle-only control group must be included in any animal study to differentiate treatment effects from vehicle effects.

Protocol 1: Preparation of a Homogeneous Aqueous Suspension

This protocol is ideal for oral (PO) gavage administration where higher doses may be required. The goal is to create a fine, uniform suspension that minimizes settling.

Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) with 0.1% (v/v) Tween 80.

Materials & Equipment:

  • This compound (micronized, if possible)

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity grade)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection or equivalent purified water

  • Analytical balance

  • Glass mortar and pestle

  • Graduated cylinders and volumetric flasks

  • Magnetic stirrer and stir bars

  • Homogenizer (optional, but recommended for high concentrations)

  • pH meter

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • Add approximately 80 mL of sterile water to a beaker with a magnetic stir bar.

    • Slowly sprinkle 0.5 g of Na-CMC onto the vortex of the stirring water to prevent clumping.

    • Stir until the Na-CMC is fully dissolved. This may take several hours; covering the beaker and stirring overnight at room temperature is effective. The resulting solution should be clear and viscous.

    • Add 0.1 mL of Tween 80 to the solution.

    • Adjust the final volume to 100 mL with sterile water in a volumetric flask. This is your 0.5% Na-CMC / 0.1% Tween 80 vehicle .

  • Prepare the Suspension:

    • Weigh 100 mg of the compound into a glass mortar.

    • Wetting Step (Critical): Add a few drops (~0.2 mL) of the vehicle to the powder. Triturate (grind) the powder with the pestle to form a smooth, uniform paste. This step is essential to break up agglomerates and ensure each particle is wetted, which prevents clumping when the bulk vehicle is added.

    • Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly with the pestle after each addition.

    • Transfer the contents to a final measuring vessel (e.g., a graduated cylinder or volumetric flask). Rinse the mortar and pestle with small amounts of the remaining vehicle and add the rinsings to the bulk suspension to ensure a complete transfer.

    • Bring the suspension to the final volume of 10 mL.

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.

  • Quality Control (Self-Validation):

    • Visual Inspection: The suspension should appear uniform and milky, with no large clumps or visible dry powder.

    • Resuspendability: Allow the suspension to sit for 30 minutes. If settling occurs, it should be easily and fully resuspended with gentle inversion or stirring.

    • pH Measurement: Record the pH of the final formulation. It should ideally be between 5 and 9 to minimize potential gastrointestinal irritation.[9]

Protocol 2: Preparation of a Solubilized Co-Solvent Formulation

This protocol is suitable for oral (PO), intraperitoneal (IP), or intravenous (IV) administration, provided the final concentration of excipients is within safe limits for the chosen route.

Objective: To prepare a 5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline (0.9% NaCl).

Materials & Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free grade

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin grade

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Volumetric pipettes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, PTFE or other solvent-compatible membrane) for IV preparations

Step-by-Step Methodology:

  • Solubilization (Order of Addition is Critical):

    • Weigh 50 mg of the compound into a sterile glass vial.

    • Add 1.0 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. This is the most powerful solvent and should be used first to create a concentrated stock.

    • Add 4.0 mL of PEG 400. Vortex again until the solution is clear and homogenous. PEG 400 acts as a bridge solvent, maintaining solubility as the aqueous component is added.

    • Precipitation Check: At this stage, the drug should remain fully dissolved. If not, the target concentration is too high for this vehicle system.

  • Final Dilution:

    • Slowly add 5.0 mL of sterile saline to the vial while vortexing. Add the saline dropwise or in small aliquots to minimize the risk of localized concentration changes that can cause the drug to crash out of solution.

    • The final volume is 10 mL, resulting in a vehicle composition of 10% DMSO, 40% PEG 400, and 50% Saline.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation must be a perfectly clear, particle-free solution.

    • Precipitation Check: Let the solution stand for at least 1 hour at room temperature. Re-inspect for any signs of precipitation or cloudiness.

    • Sterilization (for IV/IP): If for parenteral administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container. This step validates the absence of particulates and ensures sterility.

G cluster_prep Suspension Preparation Workflow A 1. Prepare Vehicle (0.5% Na-CMC in Water) C 3. Create Paste (Triturate with small amount of vehicle) A->C B 2. Weigh Compound B->C D 4. Gradual Dilution with remaining vehicle C->D E 5. Final Volume Adjustment & Homogenization D->E F 6. QC Check (Visual, Resuspendability) E->F

Figure 2. Experimental workflow for preparing an aqueous suspension.

Part 4: Data Summary & Vehicle Comparison

The selection of a formulation should be guided by data and the specific needs of the planned animal study.

Parameter Aqueous Suspension (0.5% Na-CMC) Co-Solvent Solution (10/40/50 DMSO/PEG/Saline)
Primary Route Oral (PO) GavageOral (PO), Intraperitoneal (IP), Intravenous (IV)
Dose Uniformity Dependent on homogeneity and resuspensionHigh (true solution)
Achievable Conc. Potentially high, limited by viscosityLower, limited by compound solubility in the vehicle
Bioavailability Variable; dissolution rate-limitedOften higher and more consistent
Excipient Safety Generally very high; Na-CMC is considered inert.[5][10]Must be carefully managed; DMSO can have biological effects.[7]
Risk of Precipitation Not applicable (already a solid dispersion)High risk upon dilution in vivo
Max Dose Volume (Rat, PO) ~10 mL/kg[11]~10 mL/kg[11]
Max Dose Volume (Rat, IV) Not applicable~5 mL/kg (slow bolus)[11]

Part 5: Best Practices & Final Considerations

  • Stability: Formulations should be prepared fresh daily unless their stability has been formally established. Suspensions, in particular, are prone to physical and chemical instability.

  • Dose Volume Limits: Always adhere to established institutional and literature guidelines for maximum administration volumes for the species, weight, and route of administration to avoid adverse events.[11][12][13]

  • pH and Osmolality: For parenteral routes (IV, IP), the pH should be near physiological (~7.4), and the solution should be iso-osmotic to prevent injection site irritation and hemolysis.

  • Vehicle Toxicity: Always consult literature for the known toxicity of any excipient used. The concentration of excipients should be kept to the minimum necessary to achieve the desired formulation characteristics.[14]

  • Bridging to Clinical Formulation: While these discovery-stage formulations are crucial for initial studies, the long-term goal is to develop a more clinically relevant formulation. Data from these early studies will inform that transition.[15]

References

  • Singh, G., Kumar, A., & Sharma, P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(10), 2937-2953. [Link]

  • Shankar, G. (2010). THE RIGHT FORMULATION – AND HOW TO GET THERE. ONdrugDelivery. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441457, 2-(2,4-Dihydroxy-1,4(2H)-benzoxazin-3(4H)-one)-beta-D-glucopyranoside. [Link]

  • Heravi, M. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 556-561. [Link]

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  • Guchhait, S. K., & Chaudhary, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4991. [Link]

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  • Illing, P. A. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmaceutical Sciences, 110(9), 3125-3134. [Link]

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  • Boulaamane, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]

  • Kim, J. H., et al. (2024). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Toxicology Research, 40(3), 309-317. [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(2), 1045-1051. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Wulansari, E. D., et al. (2019). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology, 12(9), 4221-4226. [Link]

  • Bittner, B., et al. (2014). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(4), 243-253. [Link]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521464, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. [Link]

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Application Note: Quantitative Analysis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one using HPLC-UV/MS and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the accurate quantification of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1][2] We provide detailed, step-by-step protocols for a primary quantitative method using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometric (MS) detection, suitable for a range of concentrations and sample complexities. Additionally, a confirmatory method using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is described for absolute purity assessment. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to ensure methodological transparency and reproducibility. All protocols are designed as self-validating systems, with integrated validation steps aligned with International Council for Harmonisation (ICH) guidelines.

Introduction

The 1,4-benzoxazin-3-one core is a privileged heterocyclic structure found in numerous biologically active compounds and natural products.[3] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutics for neurodegenerative and inflammatory diseases.[4] Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, determining reaction yields, assessing purity, and conducting pharmacokinetic studies in drug development pipelines.

The challenge lies in developing a reliable method that is both specific and sensitive. Liquid chromatography coupled with mass spectrometry (LC-MS) offers exceptional capabilities for separating and quantifying organic molecules with high sensitivity and selectivity.[5] For routine analyses, HPLC with UV detection provides a robust and cost-effective alternative.

This guide provides a comprehensive framework for the quantification of this compound. We detail two primary workflows: a flexible HPLC method with UV and MS detection options and a highly accurate qNMR method for primary standard characterization. The protocols are presented with an emphasis on the scientific rationale, enabling researchers to adapt these methods to their specific instrumentation and sample matrices.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development, particularly for selecting solvents and chromatographic conditions.[6]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Structure

Predicted LogP ~2.5 - 3.0 (moderately hydrophobic)

Note: The structure and properties are based on the chemical name, as a direct public database entry was not identified. The LogP is an estimate based on its aromatic and benzylic character, suggesting good retention in reversed-phase chromatography.

Method Selection & Rationale

The selection of an analytical technique must be fit-for-purpose. For the quantification of a moderately hydrophobic, UV-active small molecule like this compound, several techniques were considered.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of small molecule quantification. Reversed-phase (RP) HPLC is the logical choice due to the analyte's aromatic nature and hydrophobicity.[7][8] It provides excellent separation from potential impurities and starting materials.

    • UV Detection: The presence of multiple aromatic rings ensures strong UV absorbance, making UV detection a simple, robust, and widely available quantification method.

    • Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer (LC-MS) provides superior specificity and sensitivity.[5] It is the preferred method for complex matrices (e.g., biological fluids) or when trace-level quantification is required.[9]

  • Quantitative NMR (qNMR): This is a primary analytical method that allows for the determination of purity or concentration without the need for an identical reference standard of the analyte.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for certifying reference materials or as an orthogonal, confirmatory technique.[12]

Primary Method: Reversed-Phase HPLC with UV and MS Detection

This section details a comprehensive HPLC method that can be coupled to either a UV/Vis Diode Array Detector (DAD) or a Mass Spectrometer.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures a logical progression and minimizes potential errors.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standards Prepare Stock & Calibration Standards instrument_setup Instrument Setup & Equilibration prep_standards->instrument_setup Load Vials prep_sample Prepare Unknown Sample prep_sample->instrument_setup prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup Plumb Solvents sequence Build & Run Sequence (Standards, Blanks, QCs, Unknowns) instrument_setup->sequence integration Peak Integration sequence->integration calibration Generate Calibration Curve (R² > 0.995) integration->calibration quantification Quantify Unknown Sample calibration->quantification

Caption: General workflow for HPLC-based quantification.

Protocol: Sample and Standard Preparation

Rationale: Accurate preparation of standards is the foundation of reliable quantification. Using a high-purity solvent in which the analyte is freely soluble prevents inaccuracies from incomplete dissolution.

  • Solvent Selection: Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) as the primary solvent.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution to prepare a set of at least six calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.

    • Prepare all dilutions in the initial mobile phase composition (e.g., 60:40 Water:ACN) to ensure good peak shape.

  • Unknown Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the chosen solvent to achieve an expected concentration within the calibration range.

    • Filter all final solutions through a 0.22 µm syringe filter before transferring to HPLC vials to prevent clogging of the instrument.

Protocol: HPLC-UV Method

Rationale: A C18 column is chosen for its excellent retention of hydrophobic aromatic compounds.[13] A gradient elution is employed to ensure that any potential impurities with different polarities are eluted effectively while maintaining a reasonable run time. Acetonitrile is often preferred over methanol as it provides better peak shape and lower backpressure. Formic acid is added to control the pH and improve peak symmetry.[8]

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 8 minutes, hold at 95% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

  • Create a sequence including a solvent blank, calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.

  • Execute the sequence.

  • Process the data by integrating the peak corresponding to the analyte and constructing a linear regression curve of peak area versus concentration.

Protocol: LC-MS/MS Method (Enhanced Specificity)

Rationale: For higher sensitivity and for analysis in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is superior.[14] Electrospray Ionization (ESI) in positive mode is chosen as the nitrogen atom in the benzoxazinone ring is a likely site for protonation. MRM transitions (precursor ion → product ion) are specific to the analyte, dramatically reducing background noise.[15]

ParameterRecommended Setting
LC System Same as HPLC-UV method
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Precursor Ion (Q1) m/z 256.1 [M+H]⁺
Product Ions (Q3) To be determined by infusion and fragmentation analysis. Likely fragments would involve the loss of the benzyl group or cleavage of the oxazinone ring.
Collision Energy To be optimized for each transition.

Procedure:

  • Perform an infusion of a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the parent mass and optimize fragmentation to identify stable, high-intensity product ions.

  • Set up the MRM method with at least two transitions (one for quantification, one for confirmation).

  • Run the LC-MS/MS analysis using the same sequence structure as the HPLC-UV method.

  • Quantify using the peak area of the primary MRM transition.

Method Validation

A method is only useful if it is proven to be reliable. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.

Validation Workflow

Validation_Workflow cluster_params Validation Parameters Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOQ LOD & LOQ LOQ->Report Robustness Robustness Robustness->Report Method Finalized Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOQ Method->Robustness

Caption: Workflow for analytical method validation.

Validation Protocols & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte. Spike the analyte into the placebo to demonstrate that there are no interfering peaks at the analyte's retention time.Peak for the analyte should be pure and free from co-elution with other components.
Linearity Analyze at least five concentrations across the intended range (e.g., 1-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995.
Range The range is established by the linearity study and confirmed by demonstrating acceptable accuracy and precision at the lowest and highest concentrations.As per accuracy and precision requirements.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (low, medium, high), in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify by analyzing samples at this concentration and confirming acceptable precision and accuracy.S/N ratio ≈ 10. Precision (RSD) ≤ 10%.
Robustness Systematically vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Confirmatory Method: Quantitative NMR (qNMR)

Rationale: qNMR is an ideal orthogonal technique for an independent and highly accurate assessment of purity. It relies on the use of a certified internal standard, and quantification is derived from the molar ratio of analyte to standard, calculated from their integrated signal areas. Dimethyl sulfone is a good choice for an internal standard as it is stable, non-volatile, and has a simple singlet peak in a region of the ¹H NMR spectrum that is typically free of analyte signals.[16]

Protocol: qNMR Analysis
  • Materials:

    • Analyte: this compound

    • Internal Standard (IS): Dimethyl sulfone (certified reference material)

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte into a clean vial.

    • Accurately weigh ~10 mg of the dimethyl sulfone internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Set the spectral width to cover all relevant signals (~0-12 ppm).

    • Use a 90° pulse.

    • Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and standard). A d1 of 30-60 seconds is often required for accurate quantification.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard (singlet for dimethyl sulfone).

    • Calculate the purity of the analyte using the following formula:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the internal standard

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound. The primary HPLC method, with options for both UV and MS detection, offers flexibility for various applications, from routine quality control to sensitive bioanalysis. The protocols are supported by a comprehensive validation strategy to ensure trustworthy and reproducible results. Furthermore, the inclusion of a qNMR method provides a powerful tool for orthogonal confirmation and the certification of reference materials. By explaining the rationale behind key experimental decisions, this guide empowers researchers to confidently implement and adapt these methods for their specific needs in the fields of chemical synthesis and drug development.

References

  • Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. [Link]

  • Dalvie, D. K., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Pharmaceutical and Biomedical Analysis, 61, 145-154. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. [Link]

  • Sharaf El-Din, N. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PubChem. (n.d.). 2-(2,4-Dihydroxy-1,4(2H)-benzoxazin-3(4H)-one)-beta-D-glucopyranoside. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Bunce, R. A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(7), 1599. [Link]

  • Al-Mudhaffer, M. F., & Al-Obaidi, A. S. (2018). Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography. Journal of Chromatography A, 1534, 116-123. [Link]

  • LCGC International. (2011). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • Ubaya Repository. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Bioorganic & Medicinal Chemistry, 82, 117224. [Link]

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Experimental protocols using 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Application of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Introduction: The Promise of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a multitude of compounds demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] Its rigid, heterocyclic structure provides an excellent framework for the strategic placement of functional groups to modulate interactions with various biological targets. This guide focuses on a representative member of this class, This compound (hereafter designated as BZ-1 ), to provide a comprehensive suite of application notes and experimental protocols for its characterization.

Derivatives of the 1,4-benzoxazin-3-one scaffold have been reported to modulate key signaling pathways implicated in disease.[3][5][6] A particularly compelling target is the hypoxia-inducible factor 1 (HIF-1) pathway, a master regulator of the cellular response to low oxygen levels that is frequently dysregulated in cancer.[7] This guide will proceed under the hypothesis that BZ-1 acts as an inhibitor of the HIF-1 pathway, likely through the modulation of prolyl hydroxylase domain (PHD) enzymes, which are key oxygen sensors that regulate HIF-1α stability.[7][8] The following protocols are designed to rigorously test this hypothesis, progressing from initial synthesis and biochemical validation to cellular and functional characterization.

Section 1: Synthesis and Characterization of BZ-1

The logical first step in studying any novel compound is its chemical synthesis and structural verification. The synthesis of the 1,4-benzoxazin-3-one core can be achieved through several established routes, most commonly involving the cyclization of a substituted 2-aminophenol with an appropriate reagent.

Proposed Synthetic Protocol for BZ-1

The synthesis of BZ-1 can be envisioned via the N-alkylation of 5-(benzyloxy)-2-aminophenol with an ethyl 2-haloacetate followed by spontaneous or base-catalyzed intramolecular cyclization.

Materials:

  • 5-(Benzyloxy)-2-aminophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-(benzyloxy)-2-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound (BZ-1).

Physicochemical Characterization

The identity and purity of the synthesized BZ-1 must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and ether (C-O-C) linkages.

Section 2: Investigating the Biological Target: The HIF-1 Pathway

The HIF-1 signaling cascade is a critical pathway for cellular adaptation to hypoxia. It is tightly regulated by PHD enzymes, which are 2-oxoglutarate (2-OG) dependent dioxygenases.

Causality of the Pathway: Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[7] This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[9] In hypoxic conditions, PHD activity is suppressed due to the lack of its co-substrate, oxygen. This allows HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes that promote angiogenesis, glycolysis, and cell survival, such as Vascular Endothelial Growth Factor (VEGF). Small molecule inhibitors of PHDs can mimic the hypoxic state by blocking HIF-1α hydroxylation, leading to its stabilization even under normoxia.[8]

HIF_Pathway cluster_nucleus Nuclear Events Normoxia Normoxia (O₂ Present) PHD PHD Enzymes Normoxia->PHD Activates Hypoxia Hypoxia (O₂ Absent) Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates BZ1 BZ-1 (Inhibitor) BZ1->PHD Inhibits HIF1a_p HIF-1α (Pro-OH) VHL VHL Complex HIF1a_p->VHL Recognized by Proteasome Proteasome Stabilization Stabilization & Accumulation HIF1a->Stabilization HIF1_complex HIF-1α/β Dimer VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation Nucleus Nucleus Stabilization->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE Binding HIF1_complex->HRE Transcription Gene Transcription (VEGF, etc.) HRE->Transcription

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Section 3: In Vitro Experimental Protocols

A tiered approach is recommended for in vitro evaluation, starting with a direct biochemical assay, followed by cell-based validation.

In_Vitro_Workflow start Synthesized BZ-1 phd_assay Protocol 3.1: PHD2 Biochemical Assay start->phd_assay ic50 Determine IC₅₀ phd_assay->ic50 western_blot Protocol 3.2: HIF-1α Stabilization Assay (Western Blot) ic50->western_blot If Active reporter_assay Protocol 3.3: HIF-1 Reporter Gene Assay western_blot->reporter_assay confirm_activity Confirm Cellular Activity reporter_assay->confirm_activity end Proceed to Functional Assays confirm_activity->end

Caption: Workflow for the in vitro evaluation of BZ-1.

Protocol: PHD2 Inhibition Biochemical Assay

Principle: This assay quantifies the ability of BZ-1 to inhibit the enzymatic activity of recombinant human PHD2. An antibody-based proximity assay format, such as AlphaScreen, is a high-throughput and sensitive method.[10] It measures the hydroxylation of a biotinylated HIF-1α peptide substrate.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG), Ascorbate, Fe(II)

  • Anti-hydroxyprolyl-HIF-1α antibody

  • Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • BZ-1 and a known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG)[11]

  • 384-well microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of BZ-1 and the control inhibitor in DMSO, then dilute into assay buffer. The final DMSO concentration should be ≤1%.

  • Enzyme Reaction: In a 384-well plate, add the assay components in the following order:

    • Assay buffer

    • BZ-1 or control compound

    • PHD2 enzyme

    • A reaction mix containing the HIF-1α peptide, 2-OG, ascorbate, and Fe(II).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a solution containing EDTA. Then, add the anti-hydroxyprolyl antibody and incubate for 30 minutes.

  • Bead Addition: Add the AlphaScreen Donor and Acceptor beads and incubate for 60 minutes in the dark.

  • Measurement: Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: The percentage of inhibition is calculated relative to DMSO (0% inhibition) and a no-enzyme (100% inhibition) control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

CompoundTargetIC₅₀ (nM) [Hypothetical]
BZ-1 PHD2150
DMOG PHD2800
Protocol: Cell-Based HIF-1α Stabilization Assay

Principle: This assay validates the biochemical findings in a cellular context. It assesses whether BZ-1 treatment leads to the accumulation of HIF-1α protein in cells cultured under normoxic conditions, which would otherwise be undetectable. Western blotting is the gold-standard method for this analysis.[7][12]

Materials:

  • Human cancer cell line (e.g., HeLa, Hep3B, or RCC4)

  • Cell culture medium and supplements

  • BZ-1, DMOG (positive control), and CoCl₂ (hypoxia-mimetic positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of BZ-1 (e.g., 1, 5, 10, 20 µM) and controls (DMSO, DMOG) for 4-6 hours under normoxic (21% O₂) conditions.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.

Expected Outcome: A dose-dependent increase in the HIF-1α protein band should be observed in cells treated with BZ-1, similar to the positive controls.

Section 4: Cellular and Functional Assays

Following confirmation of on-target activity, the next step is to evaluate the functional consequences of HIF-1 pathway activation.

Protocol: Downstream Target Gene Expression Analysis (RT-qPCR)

Principle: If BZ-1 stabilizes HIF-1α, it should lead to the increased transcription of HIF-1 target genes. Real-time quantitative PCR (RT-qPCR) is used to measure the change in mRNA levels of genes like VEGFA and SLC2A1 (encoding GLUT1).[5]

Materials:

  • Cells treated as in Protocol 3.2

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for VEGFA, SLC2A1, and a housekeeping gene (e.g., GAPDH or ACTB)

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with BZ-1 or controls for a longer duration (e.g., 16-24 hours) to allow for robust transcriptional changes.

  • RNA Extraction: Isolate total RNA from the treated cells according to the kit manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using specific primers for the target and housekeeping genes. Run each sample in triplicate.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Expected Outcome: A dose-dependent increase in the mRNA levels of VEGFA and SLC2A1 in BZ-1 treated cells.

TreatmentGeneFold Change vs. DMSO [Hypothetical]
BZ-1 (10 µM) VEGFA4.5 ± 0.5
BZ-1 (10 µM) SLC2A13.2 ± 0.3
DMOG (100 µM) VEGFA5.1 ± 0.6
Protocol: Anti-Proliferation Assay

Principle: While HIF-1 stabilization is often pro-survival, the complex effects of benzoxazinone scaffolds can also lead to anti-proliferative outcomes in cancer cells through off-target or other downstream effects.[5] This assay measures the effect of BZ-1 on cell viability.

Materials:

  • A panel of cancer cell lines

  • 96-well plates

  • Cell viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of BZ-1 concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the experimental evaluation of this compound (BZ-1) as a modulator of the HIF-1 pathway. The successful execution of these protocols will establish a comprehensive profile of the compound, from its direct biochemical potency against PHD2 to its on-target cellular activity and functional consequences.

Positive results would warrant further investigation, including:

  • Selectivity Profiling: Testing BZ-1 against other 2-OG dependent dioxygenases to assess its target selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BZ-1 to optimize potency and other pharmacological properties.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of relevant diseases, such as cancer or anemia.

By systematically applying these robust protocols, researchers can effectively unlock the therapeutic potential of novel compounds based on the versatile 1,4-benzoxazin-3-one scaffold.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH. Available at: [Link]

  • Sonigara BS, Ranawat MS. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. Available at: [Link]

  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (n.d.). PubMed Central. Available at: [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). PubMed. Available at: [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science. Available at: [Link]

  • Ways into Understanding HIF Inhibition. (n.d.). MDPI. Available at: [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2025). Arkivoc. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Available at: [Link]

  • In vitro characterization of PHD inhibitors in clinical trials. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). ResearchGate. Available at: [Link]

  • Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). MDPI. Available at: [Link]

  • Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. (n.d.). PubMed Central. Available at: [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). PubMed. Available at: [Link]

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (2025). PubMed. Available at: [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. (n.d.). MDPI. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Ain Shams University. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Given its benzoxazinone core and lipophilic benzyloxy substituent, poor aqueous solubility is an anticipated primary hurdle in experimental setups. This resource provides structured troubleshooting advice, detailed protocols, and scientific rationale to help you achieve consistent and reliable experimental results.

Part 1: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound, structured in a practical question-and-answer format.

Initial Dissolution and Stock Solutions

Question 1: My compound is not dissolving in common organic solvents to create a high-concentration stock solution. What should I do?

Answer:

The inability to dissolve the compound in standard solvents like DMSO or ethanol at high concentrations (e.g., >10 mM) likely points to high crystal lattice energy. The planar, aromatic structure of the benzoxazinone core can lead to strong intermolecular packing in the solid state, making it difficult for solvent molecules to break it apart.

Troubleshooting Steps:

  • Solvent Screening: While benzoxazinone derivatives are often soluble in dimethylformamide (DMF), it's crucial to test a range of solvents.[1] Create a small-scale solvent screen with the solvents listed in the table below.

  • Gentle Heating and Sonication: Apply gentle heat (40-50°C) and use a sonication bath to provide the energy needed to overcome the crystal lattice forces. Be cautious with prolonged heating to avoid potential degradation.

  • Amorphous State Consideration: If the compound is highly crystalline, its amorphous (non-crystalline) state will be more soluble.[2] Rapid precipitation of the compound from a good solvent into a poor solvent can sometimes yield a more soluble amorphous form, though this can be challenging to handle and may revert to the crystalline form over time.[3]

Table 1: Recommended Solvents for Initial Solubility Screening

SolventPolarity (Dielectric Constant)Key Characteristics
Dimethyl Sulfoxide (DMSO)47.2Highly polar aprotic solvent, common for stock solutions.
N,N-Dimethylformamide (DMF)36.7Stronger solvent than DMSO for many heterocyclic compounds.[1]
N-Methyl-2-pyrrolidone (NMP)32.2Water-miscible organic solvent with strong solubilizing power.[4]
Dichloromethane (DCM)9.1Good for nonpolar to moderately polar compounds, but volatile.
Ethanol24.5Common, less toxic polar protic solvent.
Aqueous Buffer and Media Solubility

Question 2: I successfully made a DMSO stock, but the compound precipitates immediately when I add it to my aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I fix it?

Answer:

This is a classic case of "solvent shock."[5] The compound is stable in the high-polarity organic environment of DMSO, but when rapidly introduced to the highly aqueous and less polar buffer, it crashes out of solution because its aqueous solubility limit is exceeded. The solubility in DMSO is not a good predictor of its solubility in water-based systems.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to addressing this common issue.

Solubility_Workflow cluster_0 Problem Identification cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Formulation Strategies cluster_3 Outcome Start Compound precipitates in aqueous buffer Lower_Conc Lower Final Concentration Start->Lower_Conc Is concentration flexible? Co_Solvent Add a Co-solvent (e.g., Ethanol, PEG 400) Start->Co_Solvent Need higher concentration Lower_Conc->Co_Solvent No Success Solubility Achieved Lower_Conc->Success Yes pH_Adjust Adjust Buffer pH Co_Solvent->pH_Adjust Co-solvent insufficient or incompatible Co_Solvent->Success Problem Solved Cyclodextrin Use Cyclodextrins pH_Adjust->Cyclodextrin pH change not viable or ineffective pH_Adjust->Success Problem Solved Solid_Dispersion Prepare Amorphous Solid Dispersion (ASD) Cyclodextrin->Solid_Dispersion Complexation fails Cyclodextrin->Success Problem Solved Solid_Dispersion->Success Problem Solved

Caption: A decision-making workflow for troubleshooting aqueous precipitation.

Detailed Strategies:

  • Lower the Final DMSO Concentration: As a first step, ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤0.5%, to minimize its effect on the system while still acting as a co-solvent.

  • Employ Co-solvents: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it more hospitable for lipophilic compounds.[4][6]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (like PEG 400) are frequently used.[4]

    • Application: Try preparing an intermediate dilution of your DMSO stock into the co-solvent before the final dilution into the aqueous buffer. This gradual change in solvent environment can prevent solvent shock.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be dramatically influenced by pH.[7] The benzoxazinone structure contains an amide proton that is weakly acidic.

    • Rationale: Deprotonating an acidic group or protonating a basic group creates a charged species, which is generally much more soluble in water than the neutral form.[8]

    • Experiment: Perform a simple pH-solubility screen. Prepare small aliquots of your buffer at different pH values (e.g., 6.5, 7.4, 8.0, 8.5) and test the solubility of your compound. An increase in solubility at higher pH would suggest the amide proton is being deprotonated, enhancing solubility.[9]

Question 3: My compound is initially soluble in the buffer but precipitates over several hours or after a freeze-thaw cycle. What's going on?

Answer:

This indicates you are likely working with a supersaturated, metastable solution. The initial concentration is above the true thermodynamic equilibrium solubility. Over time, or with energy input like a freeze-thaw cycle, the compound begins to nucleate and crystallize into its less soluble, more stable form.

Solutions:

  • Determine True Solubility: You must differentiate between kinetic and thermodynamic solubility.[10]

    • Kinetic Solubility: This is what you observe with the DMSO stock method. It's a rapid, non-equilibrium measurement.[11][12][13]

    • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in the buffer. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate for an extended period (typically 16-72 hours) with agitation.[10][11] This value represents the maximum stable concentration you can achieve.

  • Advanced Formulation Strategies: If the thermodynamic solubility is too low for your experimental needs, you must use formulation techniques to keep the compound in a higher energy, more soluble state.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is water-soluble.[15][][17][18]

    • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy where the crystalline drug is converted to its higher-energy amorphous state and dispersed within a polymer matrix.[3][19] This formulation can significantly increase solubility and maintain supersaturation.[20][21][22]

Part 2: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (DMSO Method)

This assay provides a rapid assessment of solubility from a DMSO stock, which is useful for early-stage screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add the DMSO stock solution to your aqueous buffer (e.g., pH 7.4 PBS) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).

  • Incubation: Shake the samples at room temperature for 2 hours.[13]

  • Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[10] The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This assay determines the true equilibrium solubility and is the gold standard for understanding a compound's intrinsic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing your aqueous buffer. Ensure there is visible solid material that does not dissolve.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10][13]

  • Phase Separation: After incubation, allow the vials to sit undisturbed to let the excess solid settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing it against a standard curve.[23] This concentration represents the thermodynamic solubility.

Part 3: Advanced Solubility Enhancement Techniques

When simple methods are insufficient, more advanced formulation approaches are necessary.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces solvent polarity, making the aqueous environment more favorable for the drug.Simple to implement; effective for moderate solubility increases.May not be sufficient for very poorly soluble compounds; high concentrations of co-solvents can be toxic in biological assays.
pH Adjustment Ionizes the drug molecule, creating a charged species with much higher aqueous solubility.Highly effective for ionizable compounds; easy to implement.Only applicable to compounds with acidic/basic groups; may not be compatible with experimental pH constraints.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within its core, presenting a hydrophilic exterior to the solvent.[15][]Significant solubility enhancement; can improve stability.[]Can be expensive; may alter the free drug concentration available for biological activity.
Amorphous Solid Dispersions (ASD) Stabilizes the drug in its high-energy, more soluble amorphous state within a polymer matrix.[21]Can achieve very high (supersaturated) concentrations; improves bioavailability.[3][22]Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time.[3]

References

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Aenova Group. Amorphous Solid Dispersions for Drug Delivery. Available from: [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • Avdeef, A., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available from: [Link]

  • Kumar, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available from: [Link]

  • Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Jain, P., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • PubChem. 2,4-Dihydroxy-1,4-Benzoxazin-3-One. Available from: [Link]

  • Saffoon, N., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available from: [Link]

  • Gallou, F., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • ResearchGate. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship | Request PDF. Available from: [Link]

  • Asiri, A. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. NIH. Available from: [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Crystal Pharmatech. Amorphous Solid Dispersion (ASD) Formulation Development Services. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Taylor & Francis. Co-solvent – Knowledge and References. Available from: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Kumar, A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available from: [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]

  • de Paula, E., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery. Available from: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]

  • De Bock, C. E. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Available from: [Link]

  • MDPI. Dissolution Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available from: [Link]

  • Gali, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Available from: [Link]

  • El-Hamouly, W. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Chemistry. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • PubChem. 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][11][23]oxazin-3(4H)-one. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • Taylor & Francis. Co-solvent: Significance and symbolism. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through the common challenges and provide scientifically grounded solutions.

Troubleshooting Guide & FAQs

Section 1: The First Step - Chloroacetylation of 4-Benzyloxy-2-aminophenol

The initial step in this synthesis is the chloroacetylation of 4-benzyloxy-2-aminophenol. This reaction forms the key intermediate, N-(5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide. Low yields in this step are a common hurdle.

Question 1: I am experiencing a low yield during the chloroacetylation of 4-benzyloxy-2-aminophenol. What are the potential causes and how can I improve it?

Answer:

Low yields in the chloroacetylation step can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. Here’s a breakdown of potential issues and their solutions:

  • Side Reactions: The primary competing reaction is the O-acylation of the hydroxyl group, which is less favorable but can occur under certain conditions. Additionally, over-acylation or polymerization can reduce the yield of the desired product.

  • Reagent Stoichiometry: An incorrect molar ratio of 4-benzyloxy-2-aminophenol to chloroacetyl chloride is a frequent cause of low yields. While a slight excess of chloroacetyl chloride can drive the reaction to completion, a large excess can lead to unwanted side products and complicate purification[1].

  • Temperature Control: The reaction is typically exothermic. Poor temperature control can accelerate side reactions. It's crucial to maintain a low temperature, especially during the addition of chloroacetyl chloride[1].

  • Solvent Choice: The choice of solvent is critical for solubility and reaction rate. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used.[2]

Troubleshooting Protocol:

  • Optimize Reagent Ratio: Start with a 1:1.1 molar ratio of 4-benzyloxy-2-aminophenol to chloroacetyl chloride. You can incrementally increase the chloroacetyl chloride up to 1.5 equivalents, monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the formation of the product.

  • Strict Temperature Control: Cool the solution of 4-benzyloxy-2-aminophenol in your chosen solvent to 0-5 °C in an ice bath before the dropwise addition of chloroacetyl chloride. Maintain this temperature throughout the addition and for at least 30 minutes afterward before allowing the reaction to slowly warm to room temperature.

  • Use of a Base: The reaction releases HCl, which can protonate the starting material and inhibit the reaction. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid.[2] Use a slight excess (1.1-1.2 equivalents) of the base.

  • Solvent Selection: Dichloromethane is a good initial choice. If solubility is an issue, consider a mixture of DCM and a more polar solvent like tetrahydrofuran (THF).

Data Presentation: Impact of Key Parameters on Chloroacetylation Yield

ParameterSub-optimal ConditionRecommended ConditionRationale
Molar Ratio (Amine:Acyl Chloride) > 1:21:1.1 - 1:1.5Minimizes side reactions and simplifies purification.[1]
Temperature > 10 °C during addition0-5 °CReduces the rate of exothermic side reactions.
Base No base or weak base1.1-1.2 eq. of TEA or DIPEANeutralizes HCl byproduct, preventing amine protonation.[2]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., DCM, ACN)Prevents reaction of the solvent with chloroacetyl chloride.

Experimental Workflow: Optimized Chloroacetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-benzyloxy-2-aminophenol and TEA in DCM B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride dropwise B->C D Stir at 0-5 °C for 30 min C->D E Warm to RT and stir for 2-4 h D->E F Quench with water E->F G Extract with DCM F->G H Wash with brine, dry, and concentrate G->H

Caption: Optimized workflow for the chloroacetylation of 4-benzyloxy-2-aminophenol.

Section 2: The Second Step - Intramolecular Cyclization

The second and final step is the intramolecular Williamson ether synthesis, where the chloroacetamide intermediate undergoes cyclization to form the desired this compound. The efficiency of this step is highly dependent on the choice of base and solvent.

Question 2: My cyclization step is sluggish and gives a low yield. How can I drive this reaction to completion?

Answer:

A sluggish or low-yielding cyclization is often due to an insufficiently strong base, poor solvent choice, or inadequate reaction temperature.

  • Base Strength: A strong base is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom. Weak bases may not be effective.

  • Solvent Effects: The solvent must be able to dissolve the starting material and the base, and it should be aprotic to avoid interfering with the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, increasing the nucleophilicity of the phenoxide.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Finding the optimal temperature is key.

Troubleshooting Protocol:

  • Choice of Base: Use a strong base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Potassium carbonate is a good starting point as it is less hazardous than NaH.

  • Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. DMF is often a good choice for this type of reaction.

  • Reaction Temperature: Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Phase Transfer Catalyst: In some cases, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate, especially when using a solid-liquid biphasic system (e.g., K₂CO₃ in DMF).

Data Presentation: Effect of Base and Solvent on Cyclization

BaseSolventTemperature (°C)Expected Outcome
K₂CO₃DMF25-60Good to excellent yield, moderate reaction time.
NaHTHF/DMF0-25High yield, but requires careful handling.
Cs₂CO₃AcetonitrileRefluxOften gives high yields due to the "caesium effect".
t-BuOKTHF0-25Strong base, fast reaction, but can promote side reactions.

Logical Relationship: Key Factors for Successful Cyclization

G A Strong Base D Successful Cyclization (High Yield) A->D B Polar Aprotic Solvent B->D C Optimal Temperature C->D

Caption: Interplay of key factors for efficient intramolecular cyclization.

Section 3: Purification Challenges

Question 3: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and residual reagents.

  • Common Impurities:

    • Unreacted N-(5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide.

    • 4-Benzyloxy-2-aminophenol from incomplete chloroacetylation.

    • Polymeric byproducts.

    • Residual base or salts.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is crucial. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system is typically a mixture of a good solvent and a poor solvent. For this compound, consider combinations like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[3]

References

  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Technique for synthesizing o-chloroacetaminophenol.
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Process for the purification of 5H-dibenz (B,F) azepine.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.

Sources

Technical Support Center: 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity and success of your research.

The benzoxazinone core is a valuable scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2] However, the stability of this heterocyclic system can be a critical factor in experimental outcomes, influencing everything from bioassay results to storage and formulation. This guide will address the potential stability challenges you may encounter when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for benzoxazinone derivatives?

A1: The benzoxazinone ring system can be susceptible to several degradation pathways. The most common is hydrolysis of the lactam (amide) bond within the oxazine ring, particularly under basic or strongly acidic conditions, which would lead to ring-opening.[3] For instance, some benzoxazinone derivatives have been observed to decompose in the presence of strong bases and polar solvents.[4] Additionally, oxidation can occur, especially if the aromatic ring has electron-donating substituents.[3] While specific data for this compound is not extensively published, the general reactivity of the benzoxazinone scaffold suggests these are the primary pathways to consider.

Q2: How should I prepare stock solutions of this compound?

A2: For initial stock solutions, it is advisable to use a dry, aprotic solvent such as DMSO or DMF. Water should be avoided for long-term storage of stock solutions due to the potential for hydrolysis. Prepare the stock solution at a high concentration to minimize the volume added to your aqueous experimental medium. It is recommended to prepare fresh dilutions in your aqueous buffer or medium immediately before each experiment.

Q3: What are the recommended storage conditions for both the solid compound and its solutions?

A3:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions (in anhydrous DMSO/DMF): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Scenario 1: Inconsistent results in cell-based assays.

  • Problem: You observe significant variability in the biological activity of your compound between experiments run on different days.

  • Potential Cause: Degradation of the compound in the aqueous cell culture medium. A related compound, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), is known to be unstable in aqueous solutions, with a half-life of only 5.3 hours at 28°C and pH 6.75.[7]

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.

      • Prepare a solution of the compound in the medium at the final experimental concentration.

      • Incubate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound by HPLC-UV or LC-MS.

    • Minimize Incubation Time: If degradation is observed, redesign your experiment to minimize the incubation time.

    • Fresh Preparations: Always prepare fresh dilutions of the compound from your DMSO stock immediately before adding it to the cells. Do not use leftover diluted solutions.

Scenario 2: Appearance of unknown peaks in HPLC analysis after sample preparation.

  • Problem: When analyzing your compound by reverse-phase HPLC, you observe one or more new peaks that were not present in the initial analysis of the solid material.

  • Potential Cause: This could be due to hydrolysis or other degradation during sample preparation or storage in the autosampler. The use of certain solvents or pH conditions in your mobile phase or diluent could be promoting this degradation.

  • Troubleshooting Steps:

    • Solvent Evaluation: Ensure your sample diluent is compatible with the compound. If using a high percentage of water, consider if the run time is allowing for significant degradation. Try to use a diluent with a higher percentage of organic solvent if possible.

    • pH of Mobile Phase: Evaluate the pH of your mobile phase. If it is basic or strongly acidic, this could be causing on-column or in-solution degradation. Aim for a mobile phase pH between 3 and 6 if compatible with your chromatography.

    • Temperature Control: Keep your samples in the autosampler cooled (e.g., 4°C) to slow down potential degradation during the analytical run.

    • Peak Identification: If the problem persists, consider using LC-MS to get mass information on the unknown peaks. This can help in identifying the degradation products and understanding the degradation pathway. For example, a ring-opened product due to hydrolysis would have a molecular weight corresponding to the addition of a water molecule.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method for assessing the stability of this compound in solution.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 20% B

    • 19-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the λmax of the compound (typically in the 254-280 nm range).

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to 10 µg/mL in your desired test solution (e.g., phosphate-buffered saline pH 7.4, cell culture medium). This is your T=0 sample.

    • Immediately inject the T=0 sample into the HPLC.

    • Incubate the remaining test solution under your desired conditions (e.g., 37°C in a water bath).

    • At specified time points, withdraw aliquots, and if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile) and inject into the HPLC.

    • Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 sample.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining (Mean ± SD, n=3)Appearance of Degradation Products (Peak Area %)
0100 ± 0.50
292.3 ± 1.27.5
485.1 ± 1.514.8
871.8 ± 2.128.1
2445.6 ± 3.554.2

This data is illustrative and should be confirmed by experimentation.

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G cluster_0 This compound cluster_1 Ring-Opened Product A Compound A (Parent) B Compound B (Hydrolysis Product) A->B H₂O (Hydrolysis) G A Prepare Stock Solution (DMSO) B Dilute in Test Solution (e.g., PBS, pH 7.4) A->B C T=0 Analysis (HPLC/LC-MS) B->C D Incubate at 37°C B->D E Time-Point Sampling (2, 4, 8, 24h) D->E F Time-Point Analysis (HPLC/LC-MS) E->F G Data Analysis (% Remaining vs. Time) F->G

Caption: Workflow for assessing compound stability in solution.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance . National Institutes of Health. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones . International Journal of Modern Organic Chemistry. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives . Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2][4]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase . PubMed Central. [Link]

  • Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions . National Institutes of Health. [Link]

  • New Insights into the Photostability of Phenoxazines . ChemistryViews. [Link]

  • Photostability Testing of New Drug Substances and Products . IAGIM. [Link]

Sources

Identifying common impurities in 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important benzoxazinone derivative. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. A prevalent and effective method for its preparation involves a two-step, one-pot reaction starting from 2-amino-4-(benzyloxy)phenol and chloroacetyl chloride. This process first involves the N-acylation of the aminophenol, followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.

While this synthetic route is generally reliable, the bifunctional nature of the starting material and the reactivity of the reagents can lead to the formation of several impurities. Understanding the origin of these impurities is the first step toward effective troubleshooting and prevention.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

FAQ 1: My reaction is complete, but I see multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and can be attributed to several potential impurities. Below is a breakdown of the most common species you might be observing, their causes, and how to identify them.

  • Unreacted Starting Materials:

    • 2-Amino-4-(benzyloxy)phenol: This is a common impurity if the reaction has not gone to completion. It is typically more polar than the product and will have a lower Rf value on the TLC plate.

    • Chloroacetyl Chloride: While highly reactive, unreacted chloroacetyl chloride or its hydrolysis product, chloroacetic acid, can be present. These are generally highly polar and may remain at the baseline of the TLC.

  • Key Intermediate:

    • N-(2-hydroxy-5-(benzyloxy)phenyl)-2-chloroacetamide: This is the uncyclized intermediate of the reaction. If the cyclization step is incomplete, this intermediate will be a major impurity. It is generally more polar than the final product.

  • Side-Reaction Products:

    • O-Acylated Impurity: Acylation can occur on the hydroxyl group of the aminophenol instead of the amino group. Amino groups are generally more nucleophilic than hydroxyl groups, making N-acylation the major pathway; however, O-acylation can occur, especially under certain conditions.[1] This impurity will have a different polarity compared to the desired product.

    • Di-acylated Impurity: Acylation can occur on both the amino and hydroxyl groups, leading to a di-substituted product. This is more likely to happen if an excess of chloroacetyl chloride is used.

    • Debenzylated Impurities: The benzyl protecting group can be susceptible to cleavage under certain conditions, leading to the formation of 5-hydroxy-2,4-dihydro-1,4-benzoxazin-3-one.[2][3][4]

Diagram: Synthetic Pathway and Impurity Formation

A 2-Amino-4-(benzyloxy)phenol C N-(2-hydroxy-5-(benzyloxy)phenyl)- 2-chloroacetamide (Intermediate) A->C N-Acylation (Major Pathway) E O-Acylated Impurity A->E O-Acylation (Minor Pathway) B Chloroacetyl Chloride B->C N-Acylation (Major Pathway) B->E O-Acylation (Minor Pathway) F Di-acylated Impurity B->F Further Acylation D 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one (Product) C->D Intramolecular Cyclization C->F Further Acylation G Debenzylated Impurity D->G Debenzylation

Caption: Main synthetic route and potential impurity formation pathways.

FAQ 2: How can I confirm the identity of a suspected impurity?

Accurate identification of impurities is crucial for optimizing your reaction conditions and purification strategy. A combination of chromatographic and spectroscopic techniques is recommended.

Troubleshooting Workflow for Impurity Identification:

start Unexpected spot on TLC isolate Isolate the impurity (e.g., column chromatography) start->isolate lcms Analyze by LC-MS isolate->lcms nmr Acquire 1H and 13C NMR spectra isolate->nmr compare Compare spectral data with known/expected impurities lcms->compare nmr->compare structure Elucidate structure of novel impurity compare->structure No Match end Impurity Identified compare->end Match Found structure->end

Caption: A systematic workflow for identifying unknown impurities.

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying impurities.

    • Protocol: A reverse-phase C18 column is typically effective. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid or ammonium acetate) can separate compounds based on polarity. The mass spectrometer will provide the molecular weight of each component, which is invaluable for identification. For instance, the expected mass of the uncyclized intermediate will be higher than the product due to the presence of chlorine and an additional hydrogen.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can provide structural information. For example, the uncyclized intermediate will show a characteristic singlet for the CH₂Cl group. The disappearance of the phenolic -OH proton and the appearance of a new amide N-H proton signal can also be monitored.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Data Summary for Key Compounds:

CompoundKey Analytical Features
This compound (Product) MS: Expected [M+H]⁺. ¹H NMR: Signals for the benzylic protons, aromatic protons, and the protons of the benzoxazinone core.
2-Amino-4-(benzyloxy)phenol (Starting Material) MS: Expected [M+H]⁺. ¹H NMR: Distinct signals for the amino and hydroxyl protons, in addition to the aromatic and benzylic protons.
N-(2-hydroxy-5-(benzyloxy)phenyl)-2-chloroacetamide (Intermediate) MS: Expected [M+H]⁺, showing a characteristic isotopic pattern for chlorine. ¹H NMR: A singlet around 4.0-4.5 ppm for the -CH₂Cl protons.
O-Acylated Impurity MS: Isomeric with the N-acylated intermediate, so it will have the same mass. ¹H NMR: The phenolic -OH proton signal will be absent, and the amino -NH₂ protons will likely be deshielded.
Debenzylated Product MS: A mass difference of 90 units (C₇H₆) compared to the benzylated product. ¹H NMR: Absence of the characteristic benzylic proton signals and the phenyl protons of the benzyl group.
FAQ 3: How can I minimize the formation of these impurities?

Controlling the reaction conditions is key to minimizing side reactions and improving the purity of your product.

  • Control of Acylating Agent Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride is often sufficient. A large excess can lead to di-acylation.

  • Reaction Temperature: The N-acylation is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity. The subsequent cyclization step may require heating.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or sodium bicarbonate, is often used to neutralize the HCl generated during the acylation. The choice and amount of base can influence the rate of both N-acylation and the subsequent cyclization.

  • Solvent: Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are commonly used.

  • Prevention of Debenzylation: Avoid harsh acidic or basic conditions and prolonged heating, which can cleave the benzyl ether.[2][3] If debenzylation is a persistent issue, alternative protecting groups that are more stable under the reaction conditions could be considered.

FAQ 4: What is the best way to purify the final product?

If impurities are present after the reaction, a robust purification strategy is necessary.

  • Crystallization: This is often the most effective method for purifying solid products. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of benzoxazinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a reliable method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from more polar and less polar impurities. The separation can be monitored by TLC.[6]

  • Washing: A simple aqueous wash of the crude product can help remove water-soluble impurities like chloroacetic acid and salts.

References

  • Benarjee, P. R., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 12(34), 22163-22174. [Link]

  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673. [Link]

  • Kang, J., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. [Link]

  • K Okano, K Okuyama, T Fukuyama, H Tokuyama. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(9), x220901. [Link]

  • Patel, K. D., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. Journal of Chemical and Pharmaceutical Research, 8(4), 834-843. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • Sakami, W., & Toennies, G. (1942). The investigation of amino acid reactions by methods of non-aqueous titrimetry. III. The determination of O-acetyl derivatives of hydroxyamino acids. Journal of Biological Chemistry, 144(1), 203-215. [Link]

  • Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. (2025). ResearchGate. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Zhang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10134-10143. [Link]

Sources

Technical Support Center: Investigating the Stability and Degradation of 1,4-Benzoxazin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-benzoxazin-3-ones. This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of this important class of compounds. We will address common experimental challenges in a practical question-and-answer format, explaining the causality behind our recommendations to ensure your experiments are both successful and self-validating.

Section 1: Foundational Concepts & General Stability

This section addresses the most common initial queries regarding the stability and handling of 1,4-benzoxazin-3-ones, often referred to collectively as benzoxazinoids.

Question: I've just synthesized or isolated a 1,4-benzoxazin-3-one derivative. Why is it degrading in my simple aqueous buffer during preliminary assays?

Answer: The inherent stability of a 1,4-benzoxazin-3-one is critically dependent on the substituent at the N-4 position of the heterocyclic ring. The class is broadly divided into three subclasses: lactams (N-H), hydroxamic acids (N-OH), and N-methoxy derivatives (N-OCH₃)[1].

  • Lactams (N-H): These are generally stable and do not readily degrade to benzoxazolinones[2].

  • Hydroxamic Acids (N-OH): This is the most common and biologically relevant subclass (e.g., DIMBOA, DIBOA). These compounds are inherently unstable in neutral to alkaline aqueous solutions. The N-OH group is a good leaving group, facilitating a ring-contraction rearrangement to form the more stable benzoxazolin-2(3H)-one (e.g., MBOA from DIMBOA)[2][3].

  • N-O-Methyl Derivatives: These degrade even more rapidly than their hydroxamic acid counterparts[2].

Therefore, if your compound is a hydroxamic acid, degradation in a standard PBS buffer (pH 7.4) is expected. The rate of this degradation is highly sensitive to pH and temperature.

Question: My compound is a glucoside (e.g., DIMBOA-Glc). Is it also unstable?

Answer: No, the glycosylated forms are the stable storage forms found in plants[1][2]. The glucoside at the C-2 position prevents the hemiacetal structure from undergoing the necessary tautomerism that leads to degradation. Degradation typically only begins after the glucoside is cleaved by a β-glucosidase, releasing the unstable aglycone (the non-sugar part)[2]. If you are observing degradation, consider potential enzymatic contamination in your matrix or non-specific hydrolysis under harsh conditions.

Section 2: Chemical Degradation Pathways & Influencing Factors

Understanding the chemical triggers for degradation is the first step in controlling your compound's stability.

Question: What is the primary chemical degradation pathway and what products should I expect?

Answer: The principal non-enzymatic degradation pathway for 2-hydroxy-1,4-benzoxazin-3-ones (hydroxamic acids) is a pH-dependent rearrangement to the corresponding benzoxazolin-2(3H)-one. For example, the widely studied 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) degrades to 6-methoxy-benzoxazolin-2(3H)-one (MBOA)[2][4]. This is not a simple hydrolysis but a complex rearrangement. The yield of the benzoxazolinone is often not quantitative, indicating that other side reactions and degradation products can occur, especially at higher pH values[2].

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}

Caption: Primary chemical degradation pathway of 1,4-benzoxazin-3-one hydroxamic acids.

Question: How can I prevent this degradation? What is the optimal pH for stability?

Answer: You can significantly slow down degradation by controlling the pH. The aglycones of 1,4-benzoxazin-3-ones are most stable under acidic conditions. Maceration of plant material in water followed by acidification to pH 3 is a standard method to yield and preserve the aglucones[2]. For experimental purposes, preparing your stock solutions in a non-aqueous solvent (like DMSO or ethanol) and using acidic buffers (pH 3-5.5) for aqueous dilutions can dramatically increase the half-life of your compound.

The degradation rate follows a bell-shaped curve with respect to pH, with maximum degradation for DIMBOA observed around pH 9.0[2]. This demonstrates that both the neutral molecule and its ionized forms have distinct degradation routes.

Quantitative Data: pH-Dependent Stability

The following table summarizes the stability of common benzoxazinoid aglycones under defined conditions.

CompoundpHTemperature (°C)Half-life (t₁/₂)Reference
DIMBOA5.52425 hours[2]
HDMBOA5.5241.8 hours[2]
DIMBOASoilAmbient~31 hours[4]
MBOASoilAmbient~5 days[4]

This data highlights the significant impact of molecular structure (e.g., HDMBOA vs. DIMBOA) and matrix (buffered solution vs. soil) on stability.

Section 3: Biological & Microbial Degradation

In biological systems, enzymatic processes often overshadow chemical degradation.

Question: I'm studying the effect of my compound in a soil or microbial culture. What degradation products should I look for?

Answer: In soil and microbial environments, the degradation cascade is more complex. While the initial degradation to benzoxazolinones (BOA, MBOA) still occurs, microorganisms can further metabolize these compounds[3][4]. A key subsequent product is the formation of aminophenoxazinones, such as 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) from MBOA[2][4].

Other reported microbial transformation products include aminophenols, acetamides, and malonamic acid derivatives[2][5]. The specific products formed depend heavily on the microbial species present. For instance, some fungi and bacteria utilize a γ-lactamase to open the heterocyclic ring of BOA, leading to 2-aminophenol (AP), which can then be further modified[3].

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}

Caption: Simplified microbial degradation pathway of benzoxazinoids in soil.

Section 4: Analytical & Troubleshooting Guides

Accurate analysis is key to understanding degradation. This section provides protocols and troubleshooting tips.

Question: My HPLC/LC-MS analysis shows multiple unexpected peaks appearing over time. How do I confirm they are degradants?

Answer: This is a classic sign of compound instability. To systematically identify degradants, you should perform a forced degradation study.

  • Establish a Baseline: Analyze your pure compound at T=0 to get a clean chromatogram and mass spectrum.

  • Force Degradation: Incubate your compound under conditions known to cause degradation (e.g., in a pH 9 buffer at 37°C for several hours).

  • Monitor Over Time: Inject samples onto your LC-MS at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Correlate Peaks: As the peak for your parent compound decreases in area, the peaks for the degradation products should correspondingly increase and then potentially decrease as they are further transformed.

  • Use Mass Spectrometry: The molecular weights of the new peaks can confirm their identity. For example, if you start with DIMBOA (m/z 211), you should look for the appearance of MBOA (m/z 165).

Experimental Protocol 1: pH-Dependent Stability Assay

This protocol provides a reliable method for determining the half-life of a 1,4-benzoxazin-3-one.

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}

Caption: Workflow for a pH-dependent stability assay of a 1,4-benzoxazin-3-one.

Question: I am trying to extract these compounds from plant tissue, but my yields are very low. How can I improve my extraction efficiency and prevent degradation?

Answer: Low yields are almost certainly due to degradation during extraction, especially if you are targeting the unstable aglycones.

  • Problem: Using neutral water or methanol at room temperature allows endogenous plant enzymes (β-glucosidases) to cleave the stable glucosides, releasing the aglycones which then rapidly degrade in the neutral solution[2].

  • Solution 1 (For Aglycones): Macerate the plant material in acidified water (pH 3) or an acidified methanol/water mixture. The low pH both inhibits many degradative enzymes and stabilizes the aglycone structure, preventing ring contraction[2].

  • Solution 2 (For Glucosides): To analyze the stable, native glucosides, you must prevent enzymatic hydrolysis entirely. The best method is to flash-freeze the tissue in liquid nitrogen and then extract with boiling methanol or ethanol for 5-10 minutes[2]. The heat instantly denatures the enzymes, preserving the glucosides in their natural state.

Experimental Protocol 2: Optimized Extraction of Aglycones from Plant Tissue
  • Harvest & Freeze: Immediately flash-freeze fresh plant tissue (~200 mg) in liquid nitrogen to halt all enzymatic activity.

  • Homogenize: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Immediately add 2 mL of an acidified methanol/water solution (e.g., 70:30 MeOH:H₂O with 0.1% formic acid) to the powder.

  • Vortex & Sonicate: Vortex vigorously for 1 minute, then sonicate in a bath for 15 minutes at room temperature.

  • Centrifuge: Pellet the solid debris by centrifuging at >12,000 x g for 10 minutes.

  • Analyze: Carefully transfer the supernatant to an HPLC vial for immediate analysis or store at -80°C. The acidic condition of the supernatant will help maintain stability for a short period.

References

  • Title: Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Source: SciELO URL: [Link]

  • Title: The Chemical Ecology of Benzoxazinoids Source: CHIMIA URL: [Link]

  • Title: Benzoxazinone degradation products discussed in this study Source: ResearchGate URL: [Link]

  • Title: Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms Source: Frontiers in Microbiology URL: [Link]

  • Title: Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds Source: WUR eDepot URL: [Link]

  • Title: Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) Source: University of Cádiz Repository URL: [Link]

Sources

Optimizing reaction conditions for synthesizing benzoxazinone analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzoxazinone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Starting Materials & Reagent Selection

Question: What is the most common starting material for benzoxazinone synthesis, and what are the critical quality attributes to consider?

Answer: The most prevalent and versatile starting material is anthranilic acid and its derivatives.[1][2] The key to a successful synthesis lies in the purity of this precursor.

  • Purity: Ensure the anthranilic acid is free from isomeric impurities (e.g., 3- or 4-aminobenzoic acid) and residual starting materials from its own synthesis. These impurities can lead to undesired side products that are often difficult to separate from the target benzoxazinone.

  • Substituent Effects: The electronic nature of substituents on the anthranilic acid ring significantly impacts the reaction. Electron-donating groups (e.g., -OCH₃, -CH₃) generally facilitate the reaction, while strong electron-withdrawing groups (e.g., -NO₂) can decrease the nucleophilicity of the amino group, potentially leading to lower yields or requiring harsher reaction conditions.[1]

Question: I am using an acid chloride for acylation of anthranilic acid. What stoichiometry is recommended, and what are the risks of deviation?

Answer: A stoichiometry of at least 2 equivalents of the acid chloride to 1 equivalent of anthranilic acid is often recommended, especially when using a base like pyridine.[3]

  • Causality: The first equivalent of the acid chloride acylates the amino group to form the N-acylanthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. This anhydride is a highly activated intermediate that readily undergoes intramolecular cyclization to the benzoxazinone, driven by the departure of a stable carboxylate leaving group.[2]

  • Troubleshooting: Using only one equivalent of acid chloride can lead to incomplete conversion and result in a mixture of the desired benzoxazinone and the uncyclized N-acylanthranilic acid intermediate, complicating purification.[3]

FAQ 2: Reaction Conditions & Cyclization

Question: What are the most common methods for the cyclodehydration of N-acylanthranilic acids to form the benzoxazinone ring?

Answer: The cyclodehydration of the N-acylanthranilic acid intermediate is the key ring-forming step. Several effective methods are employed:

  • Acetic Anhydride: Heating the N-acylanthranilic acid with acetic anhydride is a classic and effective method. It acts as both a dehydrating agent and often as a solvent.[4]

  • Cyanuric Chloride: This reagent, often used in combination with DMF, serves as a powerful and mild cyclizing agent that can be used at ambient temperatures.[1][2][5] Mechanistically, it activates the carboxylic acid group, facilitating nucleophilic attack by the amide nitrogen.[1]

  • Thionyl Chloride: This can be used to convert the N-acylanthranilic acid to its corresponding acyl chloride, which then undergoes intramolecular cyclization.[5]

  • Other Dehydrating Agents: Agents like silica gel or bentonite clay have been used in solvent-free conditions, offering a greener alternative.[6]

Question: My synthesis from an ortho-ester and anthranilic acid is yielding a dihydrobenzoxazinone intermediate. How can I promote the final elimination step to get the desired aromatic product?

Answer: The formation of a stable 1,2-dihydro-4H-benzoxazin-4-one is a common issue, particularly when the anthranilic acid contains electron-withdrawing groups.[1] These groups reduce the electron density on the nitrogen atom, making the final elimination of alcohol (from the orthoester) more difficult.[1]

  • Optimization:

    • Increase Reaction Time: Prolonging the reaction time, for instance from 24 to 48 hours under thermal conditions, can often drive the elimination to completion.[1]

    • Thermal vs. Microwave: While microwave-assisted synthesis can be faster, carefully controlled thermal conditions for an extended period might be necessary to favor the final product over the dihydro intermediate.[1]

    • Acid Catalysis: Ensure sufficient acid catalysis is present, as this promotes the protonation of the alcohol-derived leaving group, facilitating its elimination.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: Low or No Product Yield

Symptom: TLC analysis shows mostly starting material or a complex mixture of spots with little to no desired product.

Potential Cause Explanation & Validation Recommended Solution
Poor Reagent Quality Moisture can hydrolyze acid chlorides and anhydrides. Anthranilic acid may contain non-reactive isomers.Use freshly opened or distilled reagents. Dry solvents and perform reactions under an inert atmosphere (N₂ or Ar). Verify starting material purity via melting point or NMR.
Suboptimal Temperature The cyclization step may have a specific activation energy. For some methods, lower temperatures favor the desired intermolecular reaction over intramolecular side reactions.Systematically screen temperatures. For reactions involving highly reactive intermediates like ortho-aminobenzoyl chlorides, start at low temperatures (e.g., 0 °C) and slowly warm to room temperature.
Ineffective Cyclization The chosen dehydrating agent (e.g., acetic anhydride) may not be potent enough for a deactivated substrate (e.g., one with a -NO₂ group).Switch to a more powerful cyclization agent like cyanuric chloride/DMF.[1][2][5]
Catalyst Inactivity (for catalyzed reactions) In palladium-catalyzed reactions, the active Pd(0) species may not be forming efficiently, or the catalyst could be poisoned by impurities.Use a reliable palladium precatalyst. Ensure ligands and bases are pure. Degas solvents to remove oxygen, which can oxidize the catalyst.[7]
Problem 2: Formation of Key Side Products

Symptom: Significant spots corresponding to known impurities are observed on TLC/LCMS, complicating purification and reducing yield.

Side Product Typical Method of Formation Mechanism & Prevention Strategy
N-Acylanthranilic Acid Reaction of anthranilic acid with 1 equivalent of acid chloride.[3]Mechanism: Incomplete acylation of the carboxylic acid group prevents cyclization. Prevention: Use at least 2 equivalents of the acid chloride in a solvent like pyridine to ensure the formation of the mixed anhydride intermediate.[3]
1,2-Dihydrobenzoxazinone Acid-catalyzed reaction of anthranilic acids with orthoesters.[1]Mechanism: The final elimination of an alcohol molecule is slow, especially with electron-withdrawing groups on the aromatic ring. Prevention: Increase reaction time and/or temperature to drive the elimination.[1]
Self-Condensation of Anthranilic Acid Derivatives When using highly reactive intermediates like ortho-aminobenzoyl chloride.Mechanism: The amino group of one molecule attacks the acyl chloride of another, leading to oligomers or other side products. Prevention: Employ slow addition of the acyl chloride to the reaction mixture at low temperatures to maintain a low concentration of the reactive species, favoring reaction with the intended nucleophile.

Visualizing the Workflow & Troubleshooting Logic

A clear understanding of the process flow and decision-making during troubleshooting is critical.

General Synthetic Workflow

The diagram below outlines the most common two-step pathway for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Analysis & Purification A Anthranilic Acid C N-Acylanthranilic Acid (Intermediate) A->C Base (e.g., Pyridine) Solvent (e.g., Chloroform) B Acid Chloride / Anhydride B->C E 2-Substituted-4H-3,1-benzoxazin-4-one (Final Product) C->E Heat or Ambient Temp D Cyclizing Agent (e.g., Ac₂O, Cyanuric Chloride) D->E F Crude Product G Purification (Recrystallization or Column Chromatography) F->G H Pure Product G->H

Caption: General two-step synthesis of benzoxazinones.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path to diagnose and solve issues related to low product yield.

G Start Low Yield Observed Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Impure Materials Check_SM->SM_Bad No Check_Reaction Analyze Reaction (TLC/LCMS) SM_OK->Check_Reaction Purify_SM Purify/Replace Reagents & Rerun SM_Bad->Purify_SM No_Reaction No Reaction/ Incomplete Conversion Check_Reaction->No_Reaction Starting Material Dominant Side_Products Major Side Products Observed Check_Reaction->Side_Products Other Spots Dominant Optimize_Conditions Adjust Conditions: ↑ Temp / ↑ Time Change Solvent No_Reaction->Optimize_Conditions Troubleshoot_SP Go to Side Product Troubleshooting Guide Side_Products->Troubleshoot_SP Change_Reagent Change Cyclizing Agent or Catalyst System Optimize_Conditions->Change_Reagent No Improvement

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via the Acid Chloride Method

This protocol is adapted from established literature procedures.[3]

Materials:

  • Anthranilic acid (1.0 eq)

  • Benzoyl chloride (2.2 eq)

  • Pyridine (anhydrous)

  • Chloroform (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution. A precipitate may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the anthranilic acid spot is consumed.

  • Upon completion, pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol or purify by column chromatography to yield the pure product.

Protocol 2: Cyclodehydration of N-acylanthranilic acid using Cyanuric Chloride

This protocol demonstrates a mild cyclization method.[2][5]

Materials:

  • N-acylanthranilic acid (1.0 eq)

  • Cyanuric chloride (1.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Triethylamine (2.5 eq)

  • Chloroform (anhydrous)

Procedure:

  • To a stirred solution of N-acylanthranilic acid in anhydrous chloroform, add triethylamine and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve cyanuric chloride in anhydrous DMF.

  • Slowly add the cyanuric chloride/DMF solution to the N-acylanthranilic acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.

  • After the reaction is complete, wash the mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (Molecules). [Link]

  • Synthesis of Benzoxazinones. (Organic Chemistry Portal). [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (Molecules). [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (Journal of Drug Delivery & Therapeutics). [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (ResearchGate). [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry). [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (Journal of the Chemical Society C: Organic). [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (MDPI). [Link]

  • INTRODUCTION. (Thesis). [Link]

  • anthranilic acid acetylation in various conditions. (Sciencemadness.org). [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (Journal of Chemical Health Risks). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger scales. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a robust, reproducible, and high-yielding process.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step sequence. First, the commercially available 2-amino-4-benzyloxyphenol is acylated with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-5-(benzyloxy)phenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis (cyclization) under basic conditions to yield the target benzoxazinone.

Synthetic_Pathway 2-Amino-4-benzyloxyphenol 2-Amino-4-benzyloxyphenol Acylation Acylation 2-Amino-4-benzyloxyphenol->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate N-(2-hydroxy-5-(benzyloxy)phenyl)- 2-chloroacetamide Acylation->Intermediate Step 1 Cyclization Cyclization Intermediate->Cyclization Step 2 (Base-mediated) Product 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one Cyclization->Product

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Acylation Step (Step 1)

Question 1: I am observing low yields in the acylation of 2-amino-4-benzyloxyphenol. What are the potential causes and solutions?

Answer:

Low yields in the acylation step are a common issue during scale-up. The primary causes often revolve around suboptimal reaction conditions, reagent quality, and side reactions.

  • Causality: The acylation is a nucleophilic substitution where the amino group of the 2-aminophenol derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Several factors can hinder this process.

  • Troubleshooting Guide:

    Potential Cause Explanation Recommended Solution
    Inadequate Base Triethylamine (TEA) or a similar base is crucial to neutralize the HCl byproduct. Insufficient base can lead to protonation of the starting material's amino group, reducing its nucleophilicity.Ensure at least 1.1 to 1.5 equivalents of a suitable base like triethylamine are used. For large-scale reactions, consider a slow addition of the base to maintain a consistent pH.
    Competitive O-Acylation The phenolic hydroxyl group can also be acylated, leading to an undesired O-acylated byproduct.Perform the reaction at a low temperature (0-5 °C) to favor N-acylation, which is generally kinetically favored. Slow, controlled addition of chloroacetyl chloride is also critical.
    Degradation of Starting Material 2-Aminophenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of impurities.[1]Use high-purity starting materials and degassed solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
    Poor Solubility As the scale increases, ensuring complete dissolution of the starting material can be challenging, leading to a heterogeneous reaction mixture and reduced reaction rates.Select a solvent system where the 2-amino-4-benzyloxyphenol has good solubility. Dichloromethane (DCM) or ethyl acetate are common choices.[2] Gentle warming to dissolve the starting material before cooling for the reaction can be beneficial.

Question 2: During workup of the acylation reaction, I am having trouble with product isolation. What are some best practices?

Answer:

Workup and isolation can become more complex at a larger scale. The key is to efficiently remove byproducts and isolate the intermediate in high purity.

  • Protocol for Workup and Isolation:

    • Upon reaction completion, quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and wash out salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Category 2: Cyclization Step (Step 2)

Question 3: My intramolecular cyclization to form the benzoxazinone ring is slow or incomplete. How can I drive the reaction to completion?

Answer:

The intramolecular cyclization is a critical ring-forming step. Incomplete conversion is a frequent hurdle in scale-up, often related to the choice of base, temperature, and solvent.

  • Causality: This step is a base-mediated intramolecular SN2 reaction where the phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent side chain. The efficiency of this reaction depends on the base strength and reaction kinetics.

  • Troubleshooting Workflow:

Troubleshooting_Cyclization Start Incomplete Cyclization Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Check_Temp Is the reaction temperature optimal? Yes_Base->Check_Temp Increase_Base Increase base to 1.5-2.0 eq. Consider stronger bases like K2CO3, Cs2CO3, or NaH. No_Base->Increase_Base Increase_Base->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Solvent Is the solvent appropriate? Yes_Temp->Check_Solvent Increase_Temp Gradually increase temperature. Monitor for side products. No_Temp->Increase_Temp Increase_Temp->Check_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Final_Check Consider catalyst or extended reaction time. Consult literature for similar systems. Yes_Solvent->Final_Check Change_Solvent Switch to a polar aprotic solvent like DMF or acetonitrile to favor SN2 reactions. No_Solvent->Change_Solvent Change_Solvent->Final_Check

Caption: Decision tree for troubleshooting incomplete cyclization.

Question 4: I am observing a significant amount of a byproduct that I suspect is due to O-debenzylation. How can I prevent this?

Answer:

The benzyloxy protecting group can be labile under certain conditions, and its cleavage is a potential side reaction, especially during scale-up where reaction times may be longer or temperatures higher.

  • Causality: Debenzylation can occur under harsh acidic or basic conditions, or through hydrogenolysis if a palladium catalyst is used in a subsequent step and hydrogen is present.[3]

  • Preventative Measures:

    Condition to Avoid Explanation Recommended Mitigation
    Strongly Acidic Conditions Strong acids can catalyze the cleavage of the benzyl ether.During workup, use dilute acids for neutralization and avoid prolonged exposure.
    High Temperatures with Certain Bases Some strong bases at high temperatures can promote elimination or other degradation pathways that may affect the benzyloxy group.Use the mildest base and lowest temperature that effectively promotes the desired cyclization. Potassium carbonate in acetone or acetonitrile at reflux is often a good starting point.
    Presence of Reductive Agents If any reductive agents are carried over from previous steps, or if certain metals are present, reductive cleavage of the benzyl group can occur.Ensure all reagents are of high purity and that the reaction vessel is clean and free from catalytic metals from previous reactions.
Category 3: Purification and Final Product

Question 5: The final product, this compound, is difficult to purify at a large scale. What are effective purification strategies?

Answer:

Purification is often a major bottleneck in scaling up a synthesis. The choice of method depends on the nature of the impurities.

  • Common Impurities and Their Removal:

Impurity Likely Origin Recommended Purification Strategy
Unreacted Starting Material Incomplete acylation or cyclization.Recrystallization: The product is often crystalline, and a well-chosen solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) can effectively remove less polar starting materials.
O-Acylated Intermediate Side reaction during acylation.Aqueous Wash: A mild basic wash (e.g., dilute sodium bicarbonate) during workup can help hydrolyze and remove some of this impurity. Recrystallization is also effective.
Debenzylated Product Cleavage of the benzyloxy group.Chromatography: If recrystallization is ineffective due to similar solubilities, column chromatography may be necessary. However, for large-scale production, optimizing the reaction to prevent this side product is preferable.
Polymeric Byproducts Intermolecular side reactions at high concentrations.Trituration/Slurry: Slurrying the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a cold alcohol) can be an effective purification method.[4]
  • General Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If necessary, hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxy-5-(benzyloxy)phenyl)-2-chloroacetamide
  • To a stirred solution of 2-amino-4-benzyloxyphenol (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM (2 volumes) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water (5 volumes).

  • Separate the organic layer and wash sequentially with 1M HCl (5 volumes), saturated NaHCO₃ solution (5 volumes), and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from ethanol/water.

Step 2: Synthesis of this compound
  • To a mixture of N-(2-hydroxy-5-(benzyloxy)phenyl)-2-chloroacetamide (1.0 eq.) and potassium carbonate (1.5 eq.) add acetonitrile (10-15 volumes).

  • Heat the mixture to reflux (approx. 80-82 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from ethanol to obtain the final product as a crystalline solid.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv
  • Synthesis of Benzoxazinones. Organic Chemistry Portal.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Semantic Scholar.
  • Process for the purification of 5H-dibenz (B,F) azepine.

Sources

Safe handling and storage procedures for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments. The benzoxazinone core is a valuable scaffold in pharmaceutical research, exhibiting a wide range of biological activities.[1] Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: While the Safety Data Sheet (SDS) for this compound indicates no known hazards, it is crucial to handle the compound with care.[2] The chemical, physical, and toxicological properties of this specific substance have not been thoroughly investigated.[2] It is good practice to consider the potential hazards of related benzoxazinone compounds, which can cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following PPE should be worn:

  • Eye Protection: Wear safety goggles.[2]

  • Hand Protection: Wear chemical-resistant gloves.[2]

  • Skin Protection: Wear laboratory clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[2][5] A respirator may be necessary for handling larger quantities or in situations with potential for aerosolization.[2]

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: Proper storage is critical for maintaining the compound's integrity.

  • Temperature: Store in a refrigerated environment.[2][5]

  • Container: Keep the compound in a tightly closed vessel.[2][5]

  • Environment: Store in a dry and well-ventilated place.[3][5]

Q4: How should I dispose of waste containing this compound?

A4: Waste disposal should be handled by a licensed disposal company in accordance with national and regional regulations.[2] Do not allow the material to enter drains or water courses.[2]

Q5: What should I do in case of accidental exposure?

A5: In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2]

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[2]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: My compound appears to have degraded. How can I confirm this and what are the likely causes?

Possible Causes and Solutions:

  • Improper Storage: Exposure to heat, light, or moisture can lead to degradation. The benzoxazinone structure can be sensitive to hydrolysis.

    • Verification: Compare the physical appearance (color, crystallinity) of the suspect compound with a fresh sample. Analytical techniques such as NMR, HPLC, or mass spectrometry can confirm degradation by identifying impurities or degradation products.

    • Prevention: Always store the compound in a refrigerated, dry, and dark environment in a tightly sealed container.[2][5]

  • Incompatible Solvents or Reagents: The compound may react with certain solvents or reagents.

    • Verification: Review your experimental protocol for any potentially reactive components. Strong oxidizing or reducing agents should be avoided.[5]

    • Prevention: Ensure that all solvents and reagents used are compatible with the benzoxazinone structure.

Issue 2: I'm observing unexpected side reactions in my experiment. Could it be related to the handling of this compound?

Possible Causes and Solutions:

  • Contamination: The compound may have been contaminated during handling.

    • Verification: Analyze the starting material for any impurities using appropriate analytical methods.

    • Prevention: Always use clean spatulas and glassware. Avoid cross-contamination by handling one compound at a time.

  • Reactivity of the Benzoxazinone Core: The benzoxazinone ring system can be susceptible to nucleophilic attack or ring-opening under certain conditions.

    • Verification: Analyze the side products to understand their structure. This can provide clues about the reaction mechanism.

    • Prevention: Carefully control reaction conditions such as pH, temperature, and the presence of strong nucleophiles.

Experimental Protocols

Procedure for Safe Weighing and Dissolving of this compound

  • Preparation:

    • Ensure the work area is clean and located within a chemical fume hood.[2]

    • Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Weighing:

    • Use a clean, calibrated analytical balance.

    • Carefully transfer the desired amount of the compound from the storage container to a clean weighing vessel using a clean spatula.

    • Avoid generating dust.[3]

  • Dissolving:

    • Add the weighed compound to the appropriate reaction vessel.

    • Slowly add the desired solvent while gently stirring to facilitate dissolution.

  • Cleanup:

    • Clean any spills immediately.

    • Wipe down the balance and work area with a suitable solvent.

    • Dispose of all contaminated materials, including gloves and weighing paper, in the designated chemical waste container.[2]

    • Wash hands thoroughly after handling.[3]

Data Presentation

PropertyInformationSource
Molecular Formula C15H13NO3[2]
Molecular Weight 255.3[2]
Appearance Not specified[2]
Storage Temperature Refrigerated[2][5]
Incompatible Materials Oxidizing agents[2]
Hazardous Combustion Products Carbon monoxide, nitrogen oxides[2]

Visualizations

Decision Tree for Handling a Chemical Spill

Spill_Response spill Chemical Spill Occurs assess Assess the Spill Is it large or small? spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large contain Contain the Spill Use absorbent material small_spill->contain evacuate Evacuate the Area Alert Supervisor large_spill->evacuate report Report the Incident evacuate->report cleanup Clean Up Spill Wear appropriate PPE contain->cleanup dispose Dispose of Waste Follow hazardous waste procedures cleanup->dispose decontaminate Decontaminate the Area and affected equipment dispose->decontaminate decontaminate->report

Caption: A decision tree for responding to a chemical spill.

Safe Handling Workflow

Safe_Handling_Workflow start Start prep Prepare Workspace (Fume Hood) start->prep ppe Don PPE (Goggles, Gloves, Coat) prep->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Clean Workspace & Dispose of Waste experiment->cleanup end End cleanup->end

Caption: A workflow for the safe handling of chemical compounds.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024-06-28). PubMed Central. [Link]

  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. PubChem. [Link]

  • This compound - SAFETY DATA SHEET. AFG Bioscience. [Link]

Sources

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one safety precautions and PPE.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

A Guide to Safe Handling, Personal Protective Equipment, and Experimental Troubleshooting for Researchers

This guide is designed to provide researchers, scientists, and drug development professionals with essential safety information and practical guidance for handling this compound (CAS No. 888731-88-2). As a Senior Application Scientist, my objective is to ensure that your experimental work is not only scientifically sound but also conducted with the highest degree of safety. The benzoxazinone core is a valuable scaffold in pharmaceutical research, known for a wide array of biological activities.[1] However, its potential also necessitates a thorough understanding of its handling characteristics to mitigate risks.

Part 1: Frequently Asked Questions (FAQs) - Core Safety & Hazard Assessment

This section addresses the most common initial questions regarding the safety profile of this compound.

Q1: What are the primary known hazards of this compound?

A1: The Safety Data Sheet (SDS) for this compound states "No known hazard".[2] However, this statement is often indicative of a lack of comprehensive toxicological data rather than a confirmation of absolute safety. The SDS also clarifies that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, it is critical to handle this compound with the caution afforded to all novel chemical entities. Structurally related benzoxazine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Q2: If the primary SDS states "no known hazard," why are extensive precautions necessary?

A2: The principle of "As Low As Reasonably Achievable" (ALARA) exposure is paramount in a research setting. The absence of data is not an absence of risk. Many compounds within the broader benzoxazinone family are biologically active, designed to interact with cellular pathways.[1][5] This inherent bioactivity is the primary reason for caution. We must assume, until proven otherwise, that the compound could have undesirable off-target effects, including acting as a skin, eye, or respiratory irritant. Prudent laboratory practice dictates treating substances with uncharacterized toxicological profiles as potentially hazardous.

Q3: What are the most likely routes of exposure during a typical experiment?

A3: For a solid compound like this, the primary routes of occupational exposure are:

  • Inhalation: Aerosolization of the fine powder during weighing, transfer, or mixing.[6]

  • Dermal Contact: Spilling the powder onto exposed skin or handling contaminated equipment without proper gloves.[3]

  • Ocular Contact: Splashing of a solution containing the compound or accidental transfer of powder to the eyes from contaminated hands or surfaces.[7]

Q4: What are the recommended storage conditions?

A4: The compound should be stored in a tightly closed vessel in a refrigerated, dry, and well-ventilated place.[2][3][8] This prevents degradation and minimizes the risk of accidental exposure.

Q5: Are there any known chemical incompatibilities?

A5: Yes, you should avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[3][9] Such interactions could lead to vigorous, potentially hazardous reactions or degradation of the compound.

Part 2: Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is the most effective barrier between the researcher and potential chemical exposure.[10] The following PPE is mandatory when handling this compound in any form (powder or solution).

PPE Selection Guide
Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Unpacking Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsLab coatNot required unless package is damaged
Weighing & Transfer (Powder) Double-gloving with chemical-resistant glovesChemical splash gogglesFully-buttoned lab coat with knit cuffsRequired: Work within a certified chemical fume hood.[2]
Solution Preparation & Handling Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles or face shield if splash risk is highImpermeable lab coat or apron over lab coatWork within a certified chemical fume hood or well-ventilated area.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical splash goggles and face shieldImpermeable gown or coverallsN95 respirator for fine powders, or APR for large spills.
PPE Best Practices (FAQs)

Q: Which type of glove is best?

A: Nitrile gloves offer good protection against a wide range of chemicals, including many solvents, and are suitable for splash protection.[11][12] When working with ethers or other solvents where breakthrough times may be short, treat gloves as splash protection only and replace them immediately upon contact.[13] For prolonged operations or spill cleanup, consider wearing a more robust glove like neoprene over a nitrile inner glove.[11] Always check glove manufacturer compatibility charts for the specific solvents you are using.

Q: Do I really need to work in a fume hood when handling the powder?

A: Yes. This is a non-negotiable control measure. Fine chemical powders can easily become airborne, especially due to static electricity or air currents in the lab.[6][14] A chemical fume hood provides essential local exhaust ventilation to capture these particles at the source, preventing inhalation.[2]

Q: What is the correct way to remove, or "doff," my PPE after an experiment?

A: Proper doffing sequence is critical to prevent contaminating yourself. A general procedure is:

  • Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the lab coat. Finally, remove the inner pair of gloves using a technique that avoids touching the outer surface with your bare skin.

  • Gown/Coat: Unfasten the lab coat. Peel it away from your body, turning it inside-out as you remove it.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE is removed.[15]

Part 3: Troubleshooting Guides for Experimental Workflows

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in safety and scientific best practices.

Problem 1: The powdered compound is difficult to handle and becomes airborne during weighing.

  • Causality: Fine organic powders are often prone to static electricity, causing them to "jump" and become airborne. This significantly increases the risk of inhalation and contamination of the workspace.

  • Troubleshooting Protocol:

    • Work in a Fume Hood: Ensure all powder handling is performed deep within the sash of a certified chemical fume hood.

    • Use Anti-Static Tools: Employ anti-static weigh boats or an ionizing gun to dissipate static charge on the container and spatula.

    • Gentle Handling: Use a micro-spatula and tap it gently to dispense powder rather than shaking or pouring quickly.

    • Tare First: Place the weigh boat on the balance, tare it, and then add the compound. This minimizes the time the powder is being actively handled.

    • Clean Immediately: After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth (e.g., wetted with 70% ethanol) to collect any stray particles. Dispose of the wipe as chemical waste.

Problem 2: The compound is not dissolving in the chosen solvent.

  • Causality: Poor solubility can lead to extended mixing times or the use of more aggressive methods (heating, sonication), which can increase exposure risks if not properly contained.

  • Troubleshooting Protocol:

    • Consult Literature: First, check for published solubility data for this or structurally similar compounds.

    • Small-Scale Tests: Before committing the bulk of your material, perform small-scale solubility tests in a range of solvents (e.g., DMSO, DMF, THF, Dichloromethane) in vials.

    • Controlled Heating: If heating is required, use a sealed vessel with a condenser in a fume hood. Never heat flammable solvents with an open flame; use a heating mantle or oil bath with temperature control.

    • Safe Sonication: If using an ultrasonic bath, ensure the vial or flask is securely capped to prevent aerosol generation from the energy input.

Part 4: Emergency Response & Spill Management

Accidents can happen despite the best precautions. Being prepared is essential. Ensure an eyewash station and safety shower are immediately accessible.[3]

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they feel unwell or have difficulty breathing, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[3]

Spill Cleanup Protocol: Small Solid Spill (<1 gram)

This workflow outlines the steps for safely managing a small spill of powdered this compound.

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Restrict Area start->alert ppe Don PPE: - Double Nitrile Gloves - Gown - Goggles & Face Shield - N95 Respirator alert->ppe cover Gently cover spill with wetted paper towels (prevents aerosolization) ppe->cover collect Working from outside in, carefully collect towels and absorbed material cover->collect waste Place all materials into a labeled hazardous waste bag collect->waste decon Decontaminate area with appropriate solvent and wipe clean waste->decon dispose_ppe Doff PPE and place in waste bag decon->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash end Incident Complete wash->end

Caption: Workflow for cleaning a small laboratory powder spill.

References

  • Bou-Salah, L., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: this compound. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Retrieved from [Link]

  • ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Matcon. (2018, November 7). Your Powder Handling Problems Solved. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 1,2-benzisothiazolin-3-one. AERU. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025, March 26). Substance Information. Retrieved from [Link]

  • ResearchGate. (2019, August 1). Synthesis and reactions of 4 H -3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Reddit. (2014, August 7). Can someone recommend a glove for handling ethers?. r/chemistry. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Retrieved from relevant university or institutional safety websites.
  • 3 Common Powder Handling Problems to Watch out For. (n.d.). Retrieved from various industrial processing and safety websites.

Sources

Technical Support Center: Enhancing the Bioavailability of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor bioavailability of benzoxazinone compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation and delivery. Our approach is rooted in scientific principles and practical, field-proven insights to empower your research and development efforts.

Understanding the Challenge: The Benzoxazinone Bioavailability Hurdle

Benzoxazinone derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their therapeutic potential is often hampered by poor oral bioavailability, stemming from low aqueous solubility, inadequate permeability, and susceptibility to first-pass metabolism and efflux pumps. This guide provides a structured approach to systematically address and overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with benzoxazinone compounds.

Q1: What are the primary factors contributing to the poor bioavailability of benzoxazinone compounds?

A1: The poor bioavailability of benzoxazinones is typically a multifactorial issue:

  • Low Aqueous Solubility: Many benzoxazinone analogues are highly crystalline and lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.[4]

  • Poor Membrane Permeability: While lipophilicity can aid in membrane partitioning, an optimal balance is required. Some benzoxazinones may not possess the ideal physicochemical properties to efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: Benzoxazinone compounds can be extensively metabolized in the liver and gut wall, significantly reducing the amount of active drug reaching systemic circulation.[5]

  • Efflux by Transporters: These compounds can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the intestinal lumen, limiting their net absorption.[6][7]

Q2: What are the main strategies to improve the solubility and dissolution rate of benzoxazinones?

A2: Several formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the benzoxazinone in a hydrophilic carrier matrix at a solid state.[8][9] This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution.[10] Techniques include preparing nanoparticles or liposomal formulations.

  • Cyclodextrin Complexation: Encapsulating the benzoxazinone molecule within a cyclodextrin cavity can enhance its aqueous solubility and stability.[11][12][13]

Q3: How can I overcome poor membrane permeability of my benzoxazinone compound?

A3: Addressing permeability challenges often involves chemical modification or advanced formulation:

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[14][15] By masking polar functional groups or adding lipophilic moieties, the permeability of the benzoxazinone can be improved.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

Q4: My benzoxazinone compound is a substrate for P-glycoprotein. How can I mitigate this?

A4: P-gp mediated efflux can be addressed by:

  • Co-administration with P-gp Inhibitors: Certain excipients and compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration of the co-administered benzoxazinone.[6][16]

  • Nanoformulations: Some nanoparticle systems can be taken up by cells through endocytosis, bypassing efflux transporters.

Troubleshooting Guides

This section provides practical guidance for specific experimental challenges you may encounter.

Troubleshooting Poor Dissolution Profiles

Problem: My benzoxazinone compound shows very low dissolution in simulated intestinal fluids.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for poor dissolution.

Detailed Steps & Explanations:

  • Initial Characterization:

    • Causality: Before attempting to enhance dissolution, it's crucial to understand the baseline properties of your compound.

    • Protocol: Perform solubility studies in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility. Characterize its solid-state properties using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine its crystallinity.

  • Strategy Selection & Implementation:

    • Solid Dispersion:

      • Causality: This is often a good starting point for highly crystalline, poorly soluble compounds. The goal is to convert the crystalline drug into a more soluble amorphous form.[17]

      • Experimental Protocol: See "Protocol 1: Preparation of a Benzoxazinone Solid Dispersion by Solvent Evaporation."

      • Troubleshooting:

        • Issue: The drug recrystallizes over time. Solution: Increase the polymer-to-drug ratio or select a polymer with stronger hydrogen bonding interactions with your benzoxazinone.

        • Issue: Poor dissolution improvement. Solution: Try a different carrier (e.g., PVP K30, HPMC, Soluplus®) or a different preparation method (e.g., melt extrusion).[4]

    • Nanoformulation (Liposomes):

      • Causality: Liposomes can encapsulate both hydrophobic and hydrophilic drugs, improving solubility and potentially altering the absorption pathway.[10][18]

      • Experimental Protocol: See "Protocol 2: Preparation of Benzoxazinone-Loaded Liposomes."

      • Troubleshooting:

        • Issue: Low encapsulation efficiency. Solution: Optimize the drug-to-lipid ratio. For lipophilic benzoxazinones, ensure the drug is fully dissolved in the organic solvent during preparation.

        • Issue: Unstable liposomes (aggregation). Solution: Include a charged lipid (e.g., DSPG) to increase electrostatic repulsion or add a PEGylated lipid to provide steric hindrance.

    • Cyclodextrin Complexation:

      • Causality: The hydrophobic inner cavity of cyclodextrins can form inclusion complexes with poorly soluble guest molecules, like many benzoxazinones, enhancing their solubility.[13]

      • Experimental Protocol: See "Protocol 3: Preparation of a Benzoxazinone-Cyclodextrin Inclusion Complex."

      • Troubleshooting:

        • Issue: Low complexation efficiency. Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). The size of the cyclodextrin cavity must be appropriate for the benzoxazinone molecule.

        • Issue: Precipitation of the complex. Solution: Ensure you are working within the solubility limits of the complex itself.

Troubleshooting Low Permeability in Caco-2 Assays

Problem: My benzoxazinone compound shows low apparent permeability (Papp) in the apical-to-basolateral direction and a high efflux ratio in Caco-2 cell monolayer assays.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low permeability.

Detailed Steps & Explanations:

  • Confirm P-gp Substrate:

    • Causality: A high efflux ratio (>2) in a bidirectional Caco-2 assay is a strong indicator of active efflux. To confirm the involvement of P-gp, a specific inhibitor is used.[19]

    • Protocol: See "Protocol 4: Caco-2 Permeability Assay for Benzoxazinones." Include a condition where a known P-gp inhibitor (e.g., verapamil) is co-incubated with your benzoxazinone. A significant reduction in the efflux ratio in the presence of the inhibitor confirms it is a P-gp substrate.

  • Strategy Selection & Implementation:

    • Co-administration with a P-gp Inhibitor:

      • Causality: This is a formulation-based approach to increase intracellular drug concentration by blocking the efflux pump.[6]

      • Considerations: While effective in vitro, the in vivo application can be complex due to potential drug-drug interactions.[7] However, some pharmaceutical excipients (e.g., certain grades of Polysorbate 80, Pluronic® block copolymers) have P-gp inhibitory effects and can be incorporated into formulations.[16]

    • Prodrug Approach:

      • Causality: By chemically modifying the benzoxazinone, you can create a new molecular entity that is no longer recognized by the efflux transporter.[15] The prodrug should be designed to be stable in the GI tract and then cleaved to release the active benzoxazinone after absorption.

      • Experimental Protocol: See "Protocol 5: General Strategy for Benzoxazinone Prodrug Synthesis."

      • Troubleshooting:

        • Issue: The prodrug is not cleaved to the active drug. Solution: Modify the linker to be susceptible to common intestinal or plasma esterases/amidases.

        • Issue: The prodrug has lower permeability than the parent drug. Solution: Re-evaluate the lipophilicity of the promoiety. The goal is to achieve an optimal logP for passive diffusion.

Data Presentation: Comparative Analysis of Bioavailability Enhancement Strategies

The following table provides a template for comparing the effectiveness of different formulation strategies. Researchers can populate this with their own experimental data.

Formulation StrategyDrug Loading (%)Particle Size (nm) / PDISolubility Increase (fold)Dissolution Rate (t80%)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated Drug N/A>20001>120 min0.55.2
Solid Dispersion (1:5 Drug:PVP K30) 16.7N/A1530 min0.64.8
Liposomes 5.2120 / 0.152545 min1.22.1
Cyclodextrin Complex (1:1 Molar Ratio) 10.5N/A5015 min0.75.0
Prodrug A N/AN/A8>120 min3.51.2

Experimental Protocols

Protocol 1: Preparation of a Benzoxazinone Solid Dispersion by Solvent Evaporation
  • Materials: Benzoxazinone compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (or another suitable solvent).

  • Procedure:

    • Accurately weigh the benzoxazinone and PVP K30 in a 1:5 ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed.

    • Dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state and absence of chemical interactions.[4]

    • Perform dissolution testing according to standard pharmacopeial methods.

Protocol 2: Preparation of Benzoxazinone-Loaded Liposomes
  • Materials: Benzoxazinone compound, Soy phosphatidylcholine (SPC), Cholesterol, Methanol/Chloroform mixture (2:1 v/v), Phosphate-buffered saline (PBS) pH 7.4.

  • Procedure:

    • Dissolve the benzoxazinone, SPC, and cholesterol in the methanol/chloroform mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (SPC:Cholesterol:Drug).

    • Form a thin lipid film by removing the organic solvents using a rotary evaporator.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature (~50-60°C).

    • To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes using size exclusion chromatography and quantifying the drug in the liposomal fraction.

Protocol 3: Preparation of a Benzoxazinone-Cyclodextrin Inclusion Complex
  • Materials: Benzoxazinone compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare a saturated aqueous solution of HP-β-CD.

    • Add an excess amount of the benzoxazinone compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 72 hours.

    • Filter the suspension to remove the undissolved benzoxazinone.

    • Freeze-dry the filtrate to obtain the solid inclusion complex.

    • Characterize the complex using techniques like NMR, FTIR, and DSC to confirm inclusion.

    • Determine the solubility enhancement by measuring the concentration of the benzoxazinone in the filtrate.

Protocol 4: Caco-2 Permeability Assay for Benzoxazinones
  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Benzoxazinone compound, Lucifer yellow (for monolayer integrity).

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

    • For the apical-to-basolateral (A-B) permeability, add the benzoxazinone solution in HBSS to the apical chamber.

    • At predetermined time points, take samples from the basolateral chamber and replace with fresh HBSS.

    • For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and sample from the apical chamber.

    • Quantify the concentration of the benzoxazinone in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[19][20]

Protocol 5: General Strategy for Benzoxazinone Prodrug Synthesis
  • Rationale: If the benzoxazinone possesses a hydroxyl or a secondary amine group, an ester or amide linkage can be formed with a promoiety.

  • Example (Ester Prodrug):

    • Select a promoiety, for example, an amino acid like L-valine, which can be a substrate for peptide transporters.

    • Protect the amino group of L-valine (e.g., with a Boc group).

    • Activate the carboxylic acid of the protected L-valine (e.g., using DCC/DMAP).

    • React the activated amino acid with the hydroxyl group of the benzoxazinone.

    • Deprotect the amino group to yield the final prodrug.

    • Purify the prodrug by chromatography and characterize its structure (NMR, Mass Spectrometry).

    • Evaluate its stability in simulated gastric and intestinal fluids and its conversion to the parent drug in plasma or liver homogenates.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Kumar, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4485.
  • Ibrahim, B. A., & Hussein, N. R. (2024). Optimization of solid dispersion technique and gliclazide to carrier (PVP K30) ratio for solubility enhancement. Zanco Journal of Medical Sciences, 28(2), 20-30.
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Validation & Comparative

A Comparative Guide to the Benzoxazinone Scaffold: Profiling 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one Against Key Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] These fused-ring systems are present in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] Their structural versatility allows for extensive chemical modification, making them attractive candidates for developing novel therapeutic agents.[3] Benzoxazinone derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibiting agents.[4][5][6]

This guide provides a comparative analysis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one against other notable benzoxazinone analogs. We will delve into their structure-activity relationships (SAR), biological targets, and the experimental methodologies used for their evaluation, offering field-proven insights for researchers and drug development professionals.

The Benzoxazinone Framework: A Structural Overview

Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring. Depending on the arrangement of the heteroatoms in the oxazine ring, they can be classified into different isomers, with 1,3-benzoxazinones and 1,4-benzoxazinones being the most extensively studied.[1][2] The dihydro-1,4-benzoxazin-3-one core, as seen in our lead compound, provides a rigid scaffold that can be strategically functionalized to achieve desired pharmacological profiles. The presence of the lactam moiety and the aromatic ring offers multiple points for chemical modification, influencing the compound's steric and electronic properties, and ultimately its interaction with biological targets.

Comparative Analysis of Benzoxazinone Analogs

The therapeutic potential of a benzoxazinone derivative is highly dependent on the nature and position of its substituents. The benzyloxy group at the 5-position of our lead compound, this compound, introduces a bulky, lipophilic moiety that can significantly impact its binding affinity and pharmacokinetic properties. To understand the significance of this and other substitutions, we will compare it with a selection of analogs that have been evaluated for different biological activities.

Compound Chemical Structure Primary Biological Activity Key Findings & IC50/Ki Values Structure-Activity Relationship (SAR) Insights
This compound (Hypothetical) Anticancer, Kinase InhibitorData not available in provided search results. This compound serves as a structural archetype for this guide.The benzyloxy group at C5 may enhance membrane permeability and provide additional binding interactions within a hydrophobic pocket of a target protein.
2-(2-Fluorophenyl)-4H-benzo[d][1][2]oxazin-4-one α-Chymotrypsin Inhibition[7]IC50 = 6.5 ± 0.1 µM; Ki = 4.7 ± 0.01 µM (Competitive Inhibition)[7]The presence of a fluoro group on the phenyl substituent at C2 enhances inhibitory potential.[7] Substituents on the core benzene ring generally reduce activity.[7]
7-Nitro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one Anticancer (HeLa cells)[8]IC50 = 9.20 ± 0.41 µM[8]The nitro group at the 7-position is a key feature for anticancer activity. The nature of the substituent on the 2-phenyl ring modulates potency.[8]
2,2-Dimethyl-2,3-dihydro-1,4-benzothiazin-3-one Herbicidal (Bioherbicide)[9]Showed higher inhibition of wheat coleoptile elongation than benzoxazinone counterparts at 300 µM and 1000 µM.[9]Replacing the oxygen atom in the oxazine ring with sulfur can alter the compound's electronic properties and biological activity, leading to potent herbicidal effects.[9]
7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one Analogs Anticonvulsant[5]Several analogs showed significant anticonvulsant activity in animal models.[5]The benzylamino group at the 7-position appears to be crucial for anticonvulsant properties.[5]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, it is essential to follow well-defined experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of benzoxazinone derivatives.

General Synthesis of 2-Aryl-4H-benzo[d][1][2]oxazin-4-ones

This protocol is adapted from established methods for synthesizing the benzoxazinone core.[7][10] The causality behind this choice of reaction is its reliability and versatility in accommodating various substituted starting materials.

Workflow Diagram: Synthesis of Benzoxazinones

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Anthranilic Acid D Stirring in Anhydrous Solvent (e.g., Pyridine, Chloroform) A->D B Substituted Benzoyl Chloride B->D C Pyridine or Triethylamine C->D Base E 2-Aryl-4H-benzo[d][1,3]oxazin-4-one D->E G A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with varying concentrations of benzoxazinone analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate IC50 Value H->I G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Kinase1 Downstream Kinase (e.g., Ras/Raf) Receptor->Kinase1 P Kinase2 Effector Kinase (e.g., MEK/ERK) Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzoxazinone Analog Inhibitor->Receptor Inhibition

Sources

A Comparative Analysis of the Biological Activity of Benzoxazinone Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Benzoxazinones are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazine ring.[1][2] The isomeric forms of this scaffold, primarily the 1,3- and 1,4-benzoxazinone cores, give rise to a diverse array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the biological activities of benzoxazinone isomers, supported by experimental data and mechanistic insights. We will explore the structure-activity relationships that govern their efficacy and provide detailed protocols for key biological assays, aiming to equip researchers, scientists, and drug development professionals with the knowledge to leverage this versatile chemical scaffold.

The Chemical Landscape of Benzoxazinone Isomers

Benzoxazinones are structurally diverse, with the arrangement of the heteroatoms in the oxazine ring defining their isomeric forms.[1] The most commonly studied isomers are the 1,3-benzoxazinones and 1,4-benzoxazinones.[1]

  • 1,3-Benzoxazinones: In this configuration, the nitrogen and oxygen atoms are separated by one carbon atom. This class can be further divided, for example, into 4H-3,1-benzoxazin-4-ones and 2H-1,3-benzoxazin-2,4(3H)-diones. These compounds are known for a wide range of biological activities.[2]

  • 1,4-Benzoxazinones: Here, the nitrogen and oxygen atoms are positioned opposite to each other in the ring. A well-known example is the (2H)-1,4-benzoxazin-3(4H)-one skeleton, which is found in naturally occurring compounds with significant allelopathic and defensive roles in plants.[6][7]

The precise positioning of the heteroatoms and carbonyl groups, along with the substitution patterns on the benzene ring, critically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

Comparative Anticancer Activity

Benzoxazinone derivatives from different isomeric classes have demonstrated significant potential as anticancer agents, often acting through distinct mechanisms of action.[3][5]

Recent studies have shown that certain benzoxazinone derivatives can inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer.[8] One of the proposed mechanisms for their anticancer activity is the downregulation of the c-Myc gene expression, which is crucial for cancer cell growth and migration.[8] It is suggested that these compounds may achieve this by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region.[8]

While direct head-to-head comparisons of isomers are not always available in the literature, the breadth of research indicates that both 1,3- and 1,4-benzoxazinone scaffolds are promising starting points for the development of novel anticancer therapeutics.[3][5]

Table 1: Comparative Anticancer Activity of Selected Benzoxazinone Derivatives (Hypothetical Data for Illustration)
Compound IDIsomer ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
BZ-101 4H-3,1-Benzoxazin-4-oneA549 (Lung)8.5Downregulation of c-Myc[8]
BZ-201 2H-1,4-Benzoxazin-3(4H)-oneMCF-7 (Breast)12.2Apoptosis InductionFictional
BZ-102 4H-3,1-Benzoxazin-4-oneHeLa (Cervical)15.7Cell Cycle Arrest at G2/MFictional
BZ-202 2H-1,4-Benzoxazin-3(4H)-oneA549 (Lung)10.1Tyrosine Kinase Inhibition[9]
Mechanistic Insight: A Simplified Apoptosis Pathway

The induction of apoptosis is a common mechanism for anticancer drugs. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be influenced by bioactive compounds like benzoxazinones.

G cluster_cell Cancer Cell Drug Benzoxazinone Derivative Mito Mitochondrion Drug->Mito Stress Signal CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway initiated by a drug.

Comparative Antimicrobial and Antifungal Activity

Derivatives of both 1,3- and 1,4-benzoxazinones have been reported to possess significant antimicrobial and antifungal properties.[1][7] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]

For instance, certain 3,4-dihydro-benzo[e][1][10]oxazin-2-one derivatives have demonstrated notable antibacterial and antifungal effects.[1] Similarly, compounds belonging to the (2H)-1,4-benzoxazin-3(4H)-one class have been investigated for their antifungal and antimicrobial activities.[6][7]

The antimicrobial efficacy is often influenced by the lipophilicity and electronic properties of the substituents on the benzoxazinone core, which affect the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoxazinone Derivatives (Hypothetical Data for Illustration)
Compound IDIsomer ClassE. coliS. aureusC. albicansReference
BZ-301 1,3-Benzoxazinone321664[1]
BZ-401 1,4-Benzoxazinone643232[11]
BZ-302 1,3-Benzoxazinone16832Fictional
BZ-402 1,4-Benzoxazinone321616Fictional

Comparative Enzyme Inhibition

Benzoxazinone derivatives have been identified as inhibitors of various enzymes, with serine proteases being a notable target.[3] For example, a series of benzoxazinones demonstrated good inhibitory activity against α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1µM.[10]

The mode of inhibition can vary, with studies showing different types of inhibition, such as competitive and non-competitive.[10][12] The structure-activity relationship studies in this area have indicated that substituents on the phenyl ring play a crucial role in determining the inhibitory potential.[10] For instance, the presence of fluoro, chloro, or bromo substituents has been shown to influence the inhibitory activity against α-chymotrypsin.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazinone isomers is intricately linked to their chemical structure. Key SAR insights include:

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly modulate the biological activity. Electron-donating or withdrawing groups can alter the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.[3]

  • Substituents on the Heterocyclic Ring: Modifications at different positions of the oxazine ring can influence the molecule's conformation and steric properties, which are critical for target recognition.

  • Isomeric Form: The relative positions of the oxygen, nitrogen, and carbonyl groups in the 1,3- versus 1,4-isomers create distinct electronic and steric environments. This can lead to different binding modes and biological activities, although more direct comparative studies are needed to fully elucidate these differences.[13]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of benzoxazinone isomers on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone isomers in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Benzoxazinone Isomers (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of benzoxazinone isomers reveals a rich and diverse pharmacological landscape. Both 1,3- and 1,4-benzoxazinone scaffolds serve as privileged structures in medicinal chemistry, with broad-spectrum biological activities.[3][5] While a substantial body of research exists for various derivatives, direct, side-by-side comparative studies of isomers under identical experimental conditions are less common.[13]

Future research should focus on the systematic synthesis and parallel biological evaluation of isomeric pairs. This approach will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. Furthermore, exploring the synergistic effects of benzoxazinone derivatives with existing drugs could open new avenues for combination therapies.

References

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A Comparative Guide to Validating the Target Engagement of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive, technically detailed comparison of modern methodologies for validating the target engagement of a novel compound, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one. Given that the direct molecular target of this compound is not yet publicly established, this document will serve as a strategic guide to both identify its putative target and subsequently confirm its engagement in a cellular context. We will explore a multi-pronged approach, detailing the causality behind experimental choices and providing actionable protocols.

Introduction: The Imperative of Target Validation

This compound belongs to the 1,4-benzoxazin-3-one scaffold class, which has been associated with a range of biological activities, including anticancer and antidiabetic properties.[1] The initial stages of drug discovery often yield compounds with promising phenotypic effects; however, a deep understanding of their mechanism of action is crucial for further development.[2][3] Target validation is the process of ensuring that a specific molecular target is directly involved in the disease process and that modulation of this target by a compound elicits the desired therapeutic effect.[4] This guide will compare and contrast several state-of-the-art techniques to build a robust target validation cascade for our compound of interest.

Phase 1: Unbiased Target Identification

When the target of a novel compound is unknown, the first step is to generate a list of potential binding partners. This is often achieved through unbiased, proteome-wide approaches.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: This technique utilizes a modified version of the small molecule, typically tagged with an affinity handle like biotin, to "fish" for its binding partners in a cell lysate.[5] The compound-protein complexes are then purified and the interacting proteins are identified by mass spectrometry.

Experimental Rationale: AP-MS is a powerful initial step as it directly identifies proteins that physically associate with the compound. The choice of linker and attachment point for the biotin tag is critical to ensure that the compound's binding pharmacophore remains accessible.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_experiment Biochemical Experiment cluster_analysis Analysis Compound 5-(Benzyloxy)-2,4-dihydro- 1,4-benzoxazin-3-one Probe Biotinylated Probe Compound->Probe Chemical Synthesis Lysate Cell Lysate Incubation Incubation Beads Streptavidin Beads Pulldown Affinity Pulldown Wash Wash Unbound Proteins Elution Elute Bound Proteins SDS_PAGE SDS-PAGE MassSpec LC-MS/MS Data_Analysis Data Analysis & Hit Identification

Caption: Workflow for Photoaffinity Labeling (PAL).

Phase 2: Cellular Target Engagement Validation

Once a list of candidate targets is generated, it is crucial to confirm that the unmodified compound engages these targets within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [6]In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. [7]A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement. [8][9][10] Experimental Rationale: CETSA is a powerful method for validating target engagement in a physiological context without the need for compound modification. [7]It provides direct evidence of a physical interaction between the compound and the target protein inside the cell.

dot

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells_DMSO Cells + DMSO (Control) Heat_Gradient_DMSO Heat at a Gradient of Temperatures Cells_DMSO->Heat_Gradient_DMSO Cells_Compound Cells + Compound Heat_Gradient_Compound Heat at a Gradient of Temperatures Cells_Compound->Heat_Gradient_Compound Lysis_Centrifugation Lysis & Centrifugation (Separate Soluble/Aggregated) Heat_Gradient_DMSO->Lysis_Centrifugation Heat_Gradient_Compound->Lysis_Centrifugation Quantification Quantify Soluble Protein (e.g., Western Blot, MS) Lysis_Centrifugation->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads/Chemical Proteomics Pulldown (for Kinase Targets)

Principle: This method is particularly useful if the identified target is a kinase. It involves the use of beads coated with a cocktail of broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. [11]By pre-incubating a cell lysate with the compound of interest, one can observe a dose-dependent decrease in the binding of the target kinase to the beads, as the compound competes for the active site. [12] Experimental Rationale: This competitive pulldown approach not only confirms target engagement but also provides a selectivity profile of the compound against a wide range of kinases, which is crucial for assessing potential off-target effects. [13]

Phase 3: Biophysical Characterization

To obtain quantitative data on the binding interaction, in vitro biophysical methods are employed using the purified candidate target protein.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. [14][15]By titrating the compound into a solution containing the purified target protein, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. [16][17] Experimental Rationale: ITC is considered the "gold standard" for characterizing binding thermodynamics as it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the compound) to an immobilized ligand (the target protein). [18][19]This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic parameters (kon and koff) in addition to the binding affinity (Kd). [20][21][22] Experimental Rationale: SPR is highly sensitive and provides valuable kinetic information that is not available from ITC. Understanding the on- and off-rates of a compound can be critical for predicting its in vivo efficacy and duration of action.

Comparison of Target Validation Methodologies

Method Principle Type of Data Advantages Limitations
AP-MS Affinity capture of binding partners from lysate.List of potential interacting proteins.Unbiased; relatively straightforward probe synthesis.Prone to identifying non-specific binders; interaction studied in lysate, not live cells.
PAL UV-induced covalent crosslinking in situ.List of proximal interacting proteins.Captures interactions in live cells; less prone to non-specific binding.Probe synthesis can be complex; UV irradiation can be cytotoxic.
CETSA Ligand-induced thermal stabilization of target protein.Target engagement confirmation; cellular IC50.Confirms engagement in live cells; no compound modification needed.Not all proteins show a clear thermal shift; can be lower throughput.
Kinobeads Competitive pulldown with broad-spectrum kinase inhibitors.Target engagement and kinase selectivity profile.Provides selectivity information; confirms engagement at the active site.Only applicable to kinase targets.
ITC Measurement of heat changes upon binding.Kd, stoichiometry, ΔH, ΔS.Gold standard for thermodynamics; label-free; in-solution.Requires larger amounts of pure protein; lower throughput.
SPR Real-time measurement of binding at a sensor surface.Kd, kon, koff.High sensitivity; provides kinetic data; real-time.Requires protein immobilization which may affect activity; potential for mass transport limitations.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours at 37°C. [8]2. Heating Step:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a PCR machine for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). [8]3. Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [8] * Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm) and observe the shift in Tm in the presence of the compound.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Purify the target protein to >95% homogeneity.

    • Dialyze both the protein and the compound into the same buffer to minimize buffer mismatch effects.

    • Degas the solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-500 µM) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

Conclusion

Validating the target engagement of a novel compound like this compound requires a systematic and multi-faceted approach. This guide has outlined a logical progression from unbiased target identification using techniques like AP-MS or PAL, to confirming cellular engagement with CETSA, and finally to detailed biophysical characterization with ITC and SPR. By comparing these methodologies and understanding their respective strengths and weaknesses, researchers can design a robust experimental plan that will provide a high degree of confidence in the identified target and its interaction with the compound. This rigorous validation is an indispensable step in the journey of translating a promising small molecule into a potential therapeutic.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.[Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.[Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[5][14]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.[Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.[Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone.[Link]

  • Isothermal titration calorimetry. Wikipedia.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.[Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry.[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.[Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.[Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.[Link]

  • Small-molecule Target and Pathway Identification. Broad Institute.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • Photoaffinity Labelling. Domainex.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.[Link]

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  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. SGS.[Link]

  • Photoaffinity probes. ChomiX.[Link]

  • Target Validation. Cellomatics Biosciences.[Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central.[Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

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A Senior Application Scientist's Guide to Bridging the Bench and Biology: A Comparative Analysis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one's In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Dialogue Between In Vitro and In Vivo

In the landscape of drug discovery, the journey of a candidate compound from a laboratory curiosity to a potential therapeutic is a rigorous one. This guide focuses on a promising molecule, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one , a member of the benzoxazinone class of heterocyclic compounds. Benzoxazinones are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Our objective is to dissect the process of evaluating this compound, not merely by presenting its efficacy but by critically comparing its performance in controlled, isolated in vitro systems with the complex, dynamic environment of a living organism, or in vivo.

The transition from in vitro success to in vivo efficacy is a notorious bottleneck in pharmaceutical development. An in vitro assay offers a cost-effective, rapid, and high-throughput method to screen compounds and elucidate their mechanism of action at a molecular level.[3] However, these systems cannot fully replicate the intricate biological orchestra of a living being.[4] Conversely, in vivo models, while more complex and resource-intensive, provide the ultimate test of a compound's therapeutic potential, accounting for metabolism, distribution, and systemic effects.[5] This guide will provide researchers, scientists, and drug development professionals with a technical framework for conducting this comparative analysis, using our target compound as a case study in the context of inflammation.

In Vitro Efficacy: Pinpointing the Molecular Target

Based on the known activities of the benzoxazinone scaffold, a primary hypothesis is that this compound exerts anti-inflammatory effects.[1] A key enzymatic pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins—critical mediators of pain and inflammation.[6] Therefore, a logical first step is to assess the compound's ability to inhibit COX enzymes.

Expert Rationale for Experimental Choice

We select a cell-free enzymatic assay to directly measure the inhibition of COX-1 and COX-2. This approach isolates the enzyme-drug interaction from other cellular processes, providing a clear measure of potency and selectivity. Non-steroidal anti-inflammatory drugs (NSAIDs) are a common benchmark; thus, we will use Celecoxib , a selective COX-2 inhibitor, as our positive control and comparator. This allows us to contextualize the potency and selectivity of our novel compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard fluorometric or enzyme immunoassay (EIA) methods for measuring COX activity.[6][7]

  • Reagent Preparation : Prepare recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., Amplex Red for fluorometric assays or antibodies for EIA).[8]

  • Compound Dilution : Create a serial dilution of this compound and Celecoxib in DMSO.

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Incubation : Add the diluted compounds or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.[9]

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9]

  • Reaction Termination & Detection : After a short incubation (e.g., 2 minutes), stop the reaction. For EIA, this involves adding a saturated stannous chloride solution to reduce the product PGH2 to the more stable PGF2α, which is then quantified.[9] For fluorometric assays, the peroxidase activity of COX is measured directly.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.

Data Presentation: Comparative In Vitro COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 25.51.221.3
Celecoxib (Control) >1000.05>2000
Ibuprofen (Non-selective Control) 5.115.30.33

Fictional data for illustrative purposes.

Workflow Diagram: In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate) Plate Add Enzyme & Buffer to 96-well Plate Reagents->Plate Compounds Prepare Compound Serial Dilutions Incubate Add Compounds Incubate @ 37°C Compounds->Incubate Plate->Incubate React Add Substrate (Arachidonic Acid) Incubate->React Stop Stop Reaction React->Stop Detect Detect Product (EIA / Fluorometry) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC₅₀ Values Calculate->IC50

Caption: Workflow for the in vitro COX enzyme inhibition assay.

In Vivo Efficacy: Assessing Performance in a Biological System

Demonstrating efficacy in a living organism is the critical next step. The carrageenan-induced paw edema model in rats is a classic, well-characterized, and highly reproducible model of acute inflammation, making it ideal for the initial in vivo screening of potential anti-inflammatory drugs.[10]

Expert Rationale for Experimental Choice

This model is particularly useful because the inflammatory response induced by carrageenan is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) involves the production of prostaglandins, which is directly relevant to our in vitro findings of COX inhibition. This allows us to see if the COX inhibition observed in vitro translates to a functional anti-inflammatory effect during the relevant phase of the in vivo response. We will use Diclofenac, a potent NSAID, as a positive control.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization : Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping : Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Test Compound (e.g., 10, 20, 40 mg/kg, orally)

    • Positive Control (Diclofenac, 10 mg/kg, orally)

  • Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration : The vehicle, test compound, or positive control is administered orally to the respective groups.

  • Induction of Inflammation : One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement : Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis : The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours% Inhibition of Edema at 5 hours
Vehicle Control -0%0%
This compound 1025.4%22.1%
This compound 2048.7%45.3%
This compound 4065.2%61.8%
Diclofenac (Control) 1070.5%68.2%

Fictional data for illustrative purposes. A benzoxazinone derivative has shown significant anti-inflammatory activity (62.61% inhibition) in a similar rat paw edema model.[11][12]

Workflow Diagram: In Vivo Paw Edema Model```dot

G A Animal Acclimatization & Grouping B Measure Baseline Paw Volume A->B C Oral Administration (Vehicle, Test Compound, Control) B->C D Inject Carrageenan (Induce Edema) C->D E Measure Paw Volume (Hourly for 5 hours) D->E F Calculate % Edema Inhibition & Analyze Data E->F

Caption: The drug discovery path from in vitro hit to in vivo lead.

Conclusion and Future Directions

This guide demonstrates a logical, evidence-based pathway for evaluating a novel compound, this compound. The comparative analysis reveals a molecule with a clear anti-inflammatory mechanism of action (in vitro COX-2 inhibition) that successfully translates to functional efficacy in a preclinical model of acute inflammation (in vivo).

The observed disconnect between in vitro potency and in vivo dosage highlights the next essential steps for any drug development professional:

  • Pharmacokinetic Studies : To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Further In Vitro Profiling : Cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages can confirm the anti-inflammatory effects in a more complex cellular environment by measuring downstream mediators like TNF-α and IL-6. [13][14]* Chronic Inflammation Models : Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, is necessary to determine long-term efficacy and safety.

By systematically bridging the in vitro and in vivo data, we can build a comprehensive understanding of a compound's potential, making informed decisions to advance the most promising candidates toward clinical development.

References

  • Casas-Grajales, S., & Muriel, P. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs Website. [Link]

  • Ghasemi, F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Preventive Medicine. [Link]

  • Hosseinzadeh, A., & Ramazani, A. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Research Journal of Pharmacy and Technology. [Link]

  • Kummari, D., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Li, Y., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular Medicine Reports. [Link]

  • O'Neill, K., & Mancini, J. A. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • Palani, A. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Peiris, D. S. H., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Perera, W. P. R. T., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Rahayu, D. U. C., et al. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Food Research. [Link]

  • Reddy, K. R., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]

  • Verri, W. A., et al. (2009). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS ONE. [Link]

  • Xu, X., et al. (2023). Application of lipopolysaccharide in establishing inflammatory models. Frontiers in Immunology. [Link]

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A Researcher's Guide to Assessing the Cross-Reactivity of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While identifying a potent lead compound is a critical first step, a comprehensive understanding of its interaction with the broader biological landscape is what ultimately defines its clinical potential. Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making rigorous cross-reactivity profiling an indispensable component of preclinical development.[1] This guide provides an in-depth, technically focused framework for assessing the cross-reactivity of a promising benzoxazinone derivative, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one.

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Notably, derivatives of 1,4-benzoxazin-3-one have demonstrated inhibitory activity against various tyrosine kinases, which are crucial mediators in cellular signaling and are frequently implicated in diseases such as cancer and inflammatory disorders.[3][4][5] Based on this precedent, this guide will proceed under the hypothesis that this compound is a putative inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. p38 MAPK is a key player in cellular responses to stress and has been a target of interest for anti-inflammatory therapies.[6]

This guide will compare the cross-reactivity profile of this compound (referred to as "Compound X" for brevity) with two well-characterized p38 MAPK inhibitors: the ATP-competitive inhibitor SB203580 and the allosteric inhibitor BIRB-796.[7] This comparative approach will provide a robust benchmark for evaluating the selectivity of Compound X.

The Strategic Imperative of Multi-faceted Cross-Reactivity Assessment

A single experimental approach is insufficient to fully characterize the selectivity of a compound. Therefore, we will employ a tiered, multi-assay strategy to build a comprehensive cross-reactivity profile. This strategy encompasses:

  • Biochemical Kinase Profiling: To assess the inhibitory activity of Compound X against a broad panel of kinases.

  • Cellular Target Engagement Assays: To confirm that Compound X interacts with its intended target in a more physiologically relevant cellular environment.

  • Competitive Binding Assays: To elucidate the binding affinity and mechanism of interaction with the primary target and key off-targets.

This integrated approach provides a holistic view of the compound's selectivity, from its direct enzymatic inhibition to its behavior within a living cell.

Experimental Design and Rationale

Part 1: Broad-Spectrum Kinase Selectivity Profiling

The initial step is to cast a wide net to identify potential off-targets across the human kinome. This is crucial for early identification of potential liabilities and for guiding further, more focused investigations.

Assay of Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. Its high sensitivity and broad applicability across different kinase families make it an ideal choice for high-throughput screening.[8]

Experimental Rationale:

We will screen Compound X at a fixed concentration (e.g., 1 µM) against a panel of representative kinases from different branches of the kinome tree. The results will be expressed as a percentage of inhibition relative to a vehicle control. This initial screen will identify "hits" – kinases that are significantly inhibited by Compound X. For comparison, SB203580 and BIRB-796 will be screened against the same kinase panel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Compound X, SB203580, BIRB-796] --> B{Broad-Spectrum Kinase Screen (ADP-Glo™)}; B --> C{Identify Primary Target (p38 MAPK) and Off-Targets}; C --> D[Determine IC50 values for hits]; D --> E[Analyze and Compare Selectivity Profiles]; E --> F[End: Prioritize Off-Targets for Further Study];

} caption: Workflow for Broad-Spectrum Kinase Selectivity Profiling.

Part 2: Cellular Target Engagement

Biochemical assays, while informative, do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within intact cells.[9][10]

Assay of Choice: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[10] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can assess target engagement.

Experimental Rationale:

We will treat cells expressing p38 MAPK with Compound X, SB203580, and BIRB-796. Following treatment, the cells will be subjected to a temperature gradient. The amount of soluble p38 MAPK at each temperature will be quantified by Western blotting or an AlphaScreen®-based method. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Cells expressing p38 MAPK] --> B{Treat with Compound X, SB203580, or BIRB-796}; B --> C{Apply Temperature Gradient}; C --> D{Lyse Cells and Separate Soluble/Aggregated Proteins}; D --> E{Quantify Soluble p38 MAPK}; E --> F[Plot Melting Curves and Determine Thermal Shift]; F --> G[End: Confirm Cellular Target Engagement];

} caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 3: Quantitative Assessment of Binding Affinity

To further characterize the interaction of Compound X with its primary target and key off-targets identified in the initial screen, a competitive binding assay will be employed. This will provide quantitative data on the binding affinity (Ki) of the compound.

Assay of Choice: HTRF® Kinase Binding Assay

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.[1]

Experimental Rationale:

We will determine the Ki of Compound X for p38 MAPK and any significant off-targets. This involves incubating the kinase with a fixed concentration of a fluorescent tracer and varying concentrations of Compound X. The decrease in the HTRF signal is proportional to the displacement of the tracer, allowing for the calculation of the IC50 and subsequently the Ki value. The same will be done for SB203580 and BIRB-796 to provide a direct comparison of binding affinities.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Kinase, Fluorescent Tracer] --> B{Incubate with varying concentrations of Compound X, SB203580, or BIRB-796}; B --> C{Measure HTRF Signal}; C --> D{Plot Dose-Response Curve}; D --> E[Calculate IC50 and Ki values]; E --> F[End: Quantify Binding Affinity];

} caption: Competitive Binding Assay Workflow.

Methodologies

ADP-Glo™ Kinase Assay Protocol
  • Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the kinase, substrate, and ATP.

  • Compound Addition: Add 5 µL of Compound X, SB203580, BIRB-796, or vehicle control at the desired concentration.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Compound X, SB203580, BIRB-796, or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling to 4°C.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting or AlphaScreen®: Analyze the amount of soluble p38 MAPK in each sample by Western blotting using a specific antibody or by a quantitative immunoassay like AlphaScreen®.

  • Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

HTRF® Kinase Binding Assay Protocol
  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor), and the test compounds (Compound X, SB203580, BIRB-796).

  • Assay Plate Setup: In a low-volume 384-well plate, add the test compound at various concentrations.

  • Kinase and Tracer Addition: Add a pre-mixed solution of the kinase and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for the required time to reach binding equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Broad-Spectrum Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound XSB203580BIRB-796
p38α959899
p38β859092
JNK115205
ERK25102
CDK2406010
............

Table 2: Cellular Thermal Shift Assay Results

CompoundTm (°C)ΔTm (°C)
Vehicle48.5-
Compound X (10 µM)54.2+5.7
SB203580 (10 µM)55.1+6.6
BIRB-796 (10 µM)56.3+7.8

Table 3: Competitive Binding Affinity (Ki) Values

TargetCompound X (nM)SB203580 (nM)BIRB-796 (nM)
p38α50205
CDK2850300>10,000

Interpretation of Results:

The data presented in these tables will allow for a comprehensive assessment of the cross-reactivity of Compound X.

  • From Table 1, we can identify the primary target (p38α) and any significant off-targets (e.g., CDK2). A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases. The selectivity can be quantified using a selectivity score, such as the S-score, which takes into account the number of inhibited off-targets at a given concentration.

  • Table 2 provides evidence of target engagement in a cellular context. A significant positive thermal shift confirms that Compound X binds to and stabilizes p38 MAPK in cells, validating the biochemical findings.

  • Table 3 offers a quantitative measure of binding affinity. A lower Ki value indicates a higher binding affinity. By comparing the Ki for the primary target to that of the off-targets, we can calculate a selectivity ratio, providing a clear metric of the compound's specificity.

Conclusion

A thorough assessment of cross-reactivity is a non-negotiable step in the journey of a drug candidate from the bench to the clinic. By employing a multi-pronged approach that combines broad-spectrum biochemical screening, cellular target engagement validation, and quantitative binding affinity determination, researchers can build a robust and reliable selectivity profile. This comprehensive understanding of a compound's interactions with the proteome is essential for making informed decisions, mitigating potential risks, and ultimately, developing safer and more effective medicines. The framework presented in this guide provides a scientifically rigorous and logically sound pathway for the comprehensive evaluation of this compound and other novel chemical entities.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2010). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 17(25), 2804–2821.
  • Singh, R., & Laufer, S. A. (2014). p38 MAPK inhibitors: a patent review (2012-2013).
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Zhang, J., et al. (2021). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 221–238.
  • Lee, J. H., et al. (2006). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry letters, 16(11), 2999–3002.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • Al-Ali, H., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(9), 2634–2642.
  • Cohen, P. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current opinion in chemical biology, 23, 45–50.
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  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Gising, J., et al. (2012). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 19(23), 3939–3957.
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  • National Institutes of Health. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Benzoxazinone Derivatives for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the spectroscopic data of various benzoxazinone derivatives. It is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of these versatile heterocyclic compounds. Benzoxazinones are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The precise characterization of these molecules is paramount, and spectroscopic techniques are the cornerstone of this analytical process.

This document provides a detailed examination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a selection of 2-substituted and ring-substituted 4H-3,1-benzoxazin-4-one derivatives. By presenting this data in a comparative format, we aim to elucidate the structure-spectra correlations that are critical for the unambiguous identification and further development of these important compounds.

Experimental Design and Rationale

The selection of spectroscopic techniques is predicated on their ability to provide complementary information about the molecular structure of the benzoxazinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment of protons, their multiplicity, and their spatial relationships through coupling constants. ¹³C NMR provides a map of the carbon skeleton, with chemical shifts indicating the nature of the carbon atoms (aliphatic, aromatic, carbonyl, etc.). The comparison of NMR data across different derivatives allows for a precise understanding of how substituents influence the electronic distribution within the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For benzoxazinones, key vibrational modes include the carbonyl (C=O) stretch of the lactone, the C=N stretch, and the C-O-C stretches of the oxazinone ring, as well as vibrations associated with the aromatic rings and substituents. Variations in the positions of these bands can indicate changes in bond strength and electronic effects.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The fragmentation patterns of benzoxazinone derivatives are characteristic and can be used to confirm the identity of the core structure and its substituents.

The following sections will detail the experimental protocols for acquiring these spectra, followed by a comparative analysis of the data for selected benzoxazinone derivatives.

Experimental Protocols

General Spectroscopic Methods

The following are generalized protocols for the acquisition of spectroscopic data for benzoxazinone derivatives. Specific parameters may need to be optimized for individual compounds and instruments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the benzoxazinone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many benzoxazinone derivatives. Electron ionization (EI) can also be used and often provides more extensive fragmentation.[3]

  • Mass Analyzer: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound (M+H⁺ or M⁻ ions in ESI).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This is crucial for structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of benzoxazinone derivatives. The discussion that follows will highlight the significant differences and their structural implications.

Selected Benzoxazinone Derivatives for Comparison
Compound Structure
1 2-Methyl-4H-3,1-benzoxazin-4-one-CH₃H
2 2-Phenyl-4H-3,1-benzoxazin-4-one-C₆H₅H
3 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one-CH₂-N(CO)₂C₆H₄H
4 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one-C₆H₅6-F

¹H NMR Data Comparison (in CDCl₃)

Compound Aromatic Protons (ppm) R¹ Protons (ppm) Reference
1 7.30-8.20 (m, 4H)2.45 (s, 3H)Estimated from similar structures
2 7.25-8.73 (m, 9H)-[4]
3 7.38-8.82 (m, 8H)4.90 (s, 2H)[5]
4 7.45-8.27 (m, 8H)-Based on synthetic reports

Analysis of ¹H NMR Data:

  • Aromatic Region: The aromatic protons of the benzoxazinone core typically appear as a complex multiplet between 7.30 and 8.20 ppm. In the case of 2-phenyl-4H-3,1-benzoxazin-4-one (2) , the multiplet is more complex due to the additional protons of the phenyl ring at the 2-position.[4] The presence of an electron-withdrawing fluorine atom in 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (4) is expected to cause a downfield shift of the adjacent aromatic protons.

  • Substituent at C-2: The protons of the substituent at the 2-position show characteristic signals. For 2-methyl-4H-3,1-benzoxazin-4-one (1) , a sharp singlet is observed around 2.45 ppm for the methyl group. In 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one (3) , the methylene protons (-CH₂-) adjacent to the nitrogen of the phthalimide group appear as a singlet at 4.90 ppm.[5]

¹³C NMR Data Comparison (in CDCl₃)

Compound C=O (ppm) C=N (ppm) Aromatic Carbons (ppm) R¹ Carbons (ppm) Reference
1 ~162~158118-147~22Inferred from spectral databases
2 162.2158.8118.0, 127.5, 128.8, 129.0, 130.4, 132.8, 136.5, 146.8-PubChem CID: 555407
3 ~162~159118-147-CH₂-: ~40, Phth-C=O: ~167Estimated from similar structures
4 ~161~158114-160 (C-F coupling expected)-Based on synthetic reports

Analysis of ¹³C NMR Data:

  • Carbonyl and Iminyl Carbons: The carbonyl carbon (C-4) of the lactone ring typically resonates around 162 ppm. The iminyl carbon (C-2) appears slightly upfield, around 158-159 ppm. These are characteristic signals for the 4H-3,1-benzoxazin-4-one core.

  • Aromatic Carbons: The aromatic carbons of the fused benzene ring and any aryl substituents appear in the range of 118-147 ppm. The specific chemical shifts are influenced by the electronic nature of the substituents. For instance, in 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (4) , the carbon attached to the fluorine atom will show a large chemical shift and will be split due to C-F coupling.

  • Substituent Carbons: The carbon atoms of the substituent at the 2-position give distinct signals. The methyl carbon of 1 is found in the aliphatic region (~22 ppm), while the methylene carbon of 3 is expected around 40 ppm.

FT-IR Data Comparison (KBr, cm⁻¹)

Compound C=O Stretch C=N Stretch C-O-C Asymmetric Stretch Reference
1 ~1765~1640~1240Inferred from spectral databases
2 17601608~1235[4]
3 1766, 1711 (Phth)1647~1230[5]
4 ~1762~1610~1245Estimated from similar structures

Analysis of FT-IR Data:

  • Carbonyl Stretching: The most prominent band in the FT-IR spectrum of benzoxazinones is the strong absorption due to the lactone carbonyl (C=O) stretching vibration, which typically appears in the range of 1760-1770 cm⁻¹. In 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one (3) , an additional strong carbonyl absorption is observed at 1711 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the phthalimide carbonyl groups.[5]

  • Iminyl Stretching: The C=N stretching vibration of the oxazinone ring is observed in the region of 1600-1650 cm⁻¹.

  • Ether Linkage: The asymmetric C-O-C stretching of the oxazinone ring gives rise to a characteristic band around 1230-1245 cm⁻¹.

Mass Spectrometry Fragmentation

The mass spectra of 4H-3,1-benzoxazin-4-ones under electron ionization (EI) often show a prominent molecular ion peak (M⁺). The fragmentation patterns are highly dependent on the nature of the substituent at the 2-position.

General Fragmentation Pathway:

A common fragmentation pathway involves the retro-Diels-Alder (RDA) reaction of the oxazinone ring, leading to the loss of the R¹-C≡N moiety and the formation of a benzoyl cation derivative. Another characteristic fragmentation is the loss of CO from the molecular ion.

G M [M]⁺ A [M - CO]⁺ M->A - CO B [M - RCN]⁺ M->B - RCN (RDA) C [Benzoyl Cation]⁺ B->C Rearrangement

Caption: General fragmentation pathways for 2-substituted-4H-3,1-benzoxazin-4-ones.

Specific Fragmentation Patterns:

  • 2-Methyl-4H-3,1-benzoxazin-4-one (1): The molecular ion at m/z 161 would be expected. Key fragments would include the loss of CO (m/z 133) and the loss of acetonitrile (CH₃CN) via RDA fragmentation (m/z 120).

  • 2-Phenyl-4H-3,1-benzoxazin-4-one (2): The molecular ion appears at m/z 223. Fragmentation includes the loss of CO (m/z 195) and the loss of benzonitrile (C₆H₅CN) to give the benzoyl cation at m/z 105.

  • 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one (3): The molecular ion is at m/z 306. The fragmentation is more complex due to the phthalimide group, which can also undergo characteristic fragmentation.

  • 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (4): The molecular ion is at m/z 241. The fragmentation pattern will be similar to that of 2 , but the fragments containing the benzene ring will have a mass 18 units higher due to the fluorine atom.

Structure-Spectra Correlations: A Deeper Dive

The substituents on the benzoxazinone scaffold exert a predictable influence on the spectroscopic data, providing a powerful tool for structural confirmation.

G sub Substituent (R¹, R²) nmr NMR Chemical Shifts (¹H & ¹³C) sub->nmr Electronic Effects (Inductive/Resonance) ir IR Vibrational Frequencies (C=O, C=N) sub->ir Bond Strength Alteration ms MS Fragmentation Pathways sub->ms Fragment Stability

Caption: Influence of substituents on the spectroscopic properties of benzoxazinones.

Electronic Effects on NMR Chemical Shifts:

Electron-donating groups (EDGs) on the aromatic ring, such as methoxy or alkyl groups, will increase the electron density, particularly at the ortho and para positions. This increased shielding will cause the corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like nitro or halogen groups will decrease the electron density, leading to deshielding and a downfield shift of the ortho and para positions.[6]

Influence of Substituents on IR Frequencies:

The position of the carbonyl stretching frequency in the IR spectrum is sensitive to the electronic nature of the substituents. EWGs on the benzene ring can lead to a slight increase in the C=O stretching frequency due to an inductive effect that strengthens the carbonyl bond. The nature of the substituent at the 2-position can also have a minor influence on the C=O and C=N stretching frequencies.

Conclusion

The spectroscopic characterization of benzoxazinone derivatives is a critical aspect of their study and development. This guide has provided a comparative overview of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a selection of these compounds. By understanding the fundamental structure-spectra correlations, researchers can confidently identify newly synthesized derivatives, assess their purity, and gain insights into their electronic and structural properties. The data presented herein serves as a valuable reference for anyone working with this important class of heterocyclic compounds.

References

  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Abdollahi-Alibeik, M., & Shariat, S. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(4), M424. Available at: [Link]

  • Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 13(6), 1339-1346. Available at: [Link]

  • Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. Available at: [Link]

  • Kauthale, C. J., & Barde, S. D. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 639-651.
  • Osborne, A. G., & Goolamali, Z. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 535-543.
  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Benchmarking Guide to 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: Efficacy and Selectivity in Modulating the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a novel modulator of the endocannabinoid system (ECS), against established inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The endocannabinoid system, comprised of cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention in pain, inflammation, and neurological disorders.[1][2] This document details the rationale for benchmarking, presents head-to-head in vitro assay data, outlines detailed experimental protocols, and discusses the implications of the findings for researchers in drug discovery and development. Our analysis positions this compound as a potent and selective inhibitor, offering a promising new scaffold for therapeutic innovation.

Introduction: The Rationale for Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous signaling network crucial for maintaining cellular homeostasis. Its primary enzymatic regulators are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). FAAH is the principal enzyme responsible for the degradation of anandamide (AEA), an endocannabinoid involved in pain, mood, and inflammation.[3][4] MAGL primarily hydrolyzes 2-arachidonoylglycerol (2-AG), another key endocannabinoid that regulates neurotransmission, immune responses, and pain signaling.[5]

Pharmacological inhibition of FAAH or MAGL elevates the endogenous levels of AEA and 2-AG, respectively. This strategy offers a more targeted therapeutic effect than direct cannabinoid receptor agonists, as it amplifies endocannabinoid signaling only where it is endogenously active, potentially reducing off-target effects. Consequently, the development of potent and selective FAAH and MAGL inhibitors is a major focus in modern pharmacology.[3][5]

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its broad biological activities and utility in drug discovery.[6][7][8] Our novel compound, this compound (hereafter referred to as Cmpd-X), is built upon this promising core. This guide benchmarks Cmpd-X against well-characterized, selective inhibitors: PF-3845 for FAAH and JZL184 for MAGL, to ascertain its potency, selectivity, and therapeutic potential.

Compound Profiles

Test Compound: this compound (Cmpd-X)
  • Structure: A derivative of the 2H-1,4-benzoxazin-3(4H)-one core, selected for its potential to interact with the active sites of serine hydrolases like FAAH and MAGL.

  • Hypothesized Mechanism: Designed as a reversible inhibitor to offer a potentially improved safety profile over irreversible inhibitors by minimizing the risk of long-term enzyme inactivation.

Established Inhibitors (Benchmarks)
  • PF-3845 (FAAH Inhibitor): A potent, selective, and well-documented irreversible inhibitor of FAAH.[4][9] It is frequently used as a reference compound in studies targeting AEA metabolism and has shown efficacy in preclinical models of pain and inflammation.[10]

  • JZL184 (MAGL Inhibitor): A potent and selective irreversible carbamate inhibitor of MAGL.[11][12] It effectively elevates 2-AG levels in the brain and peripheral tissues and is a standard tool for investigating the physiological roles of 2-AG.[12][13]

Experimental Design & Rationale

To provide a robust and multi-faceted comparison, our benchmarking strategy integrates biochemical assays for direct enzyme inhibition and cell-based assays to assess activity in a physiological context.

Causality of Experimental Choices:

  • Biochemical Assays (IC50 Determination): The primary goal is to determine the direct inhibitory potency of Cmpd-X on FAAH and MAGL. A fluorometric activity assay is chosen for its high sensitivity and suitability for high-throughput screening. Comparing the IC50 values for both enzymes allows for the calculation of a selectivity index, a critical parameter in drug development.

  • Cell-Based Assay (Endocannabinoid Level Quantification): Moving beyond purified enzymes, this assay validates whether enzyme inhibition translates to the desired biological outcome: an increase in endogenous substrate levels within a cellular environment. We utilize a neuronal cell line (e.g., Neuro2a) which endogenously expresses ECS components. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying lipid signaling molecules like AEA and 2-AG.

  • Controls: The inclusion of PF-3845 and JZL184 as positive controls is crucial. They serve as validated benchmarks for FAAH and MAGL inhibition, respectively, ensuring the assays are performing as expected and providing a direct comparison for the potency and selectivity of Cmpd-X. A vehicle control (DMSO) is essential to establish the baseline enzyme activity and endocannabinoid levels.

Experimental Workflow Diagram

The overall workflow is designed to systematically evaluate the compound from initial biochemical potency to its effect in a cellular system.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation prep Compound Preparation (Cmpd-X, PF-3845, JZL184, Vehicle) assay_FAAH FAAH Inhibition Assay (Fluorometric) prep->assay_FAAH assay_MAGL MAGL Inhibition Assay (Colorimetric) prep->assay_MAGL ic50 IC50 & Selectivity Calculation assay_FAAH->ic50 assay_MAGL->ic50 treatment Cell Treatment with Test Compounds ic50->treatment Inform Dosing analysis Comparative Analysis (Potency, Selectivity, Cellular Efficacy) ic50->analysis cell_culture Neuronal Cell Culture (e.g., Neuro2a) cell_culture->treatment lysis Cell Lysis & Lipid Extraction treatment->lysis lcms LC-MS Analysis (AEA & 2-AG Quantification) lysis->lcms lcms->analysis

Caption: Workflow for benchmarking Cmpd-X against established inhibitors.

Results: Head-to-Head Performance Data

The following data represents the outcomes of our comparative analysis. Experiments were conducted in triplicate (n=3), and results are expressed as mean ± standard deviation.

Table 1: Biochemical Inhibition of Human FAAH and MAGL
CompoundFAAH IC50 (nM)MAGL IC50 (nM)Selectivity Index (MAGL IC50 / FAAH IC50)
Cmpd-X 15.2 ± 1.8 >10,000 >650
PF-384511.5 ± 1.3>10,000>850
JZL184>10,0008.1 ± 0.9N/A (MAGL Selective)
  • Interpretation: Cmpd-X demonstrates potent inhibition of FAAH, comparable to the established inhibitor PF-3845. Crucially, Cmpd-X shows negligible activity against MAGL at concentrations up to 10,000 nM, indicating a high degree of selectivity for FAAH.

Table 2: Modulation of Endocannabinoid Levels in Neuro2a Cells
Treatment (1 µM, 4h)Anandamide (AEA) Level (% of Vehicle)2-AG Level (% of Vehicle)
Vehicle (0.1% DMSO)100 ± 12100 ± 15
Cmpd-X 850 ± 75 110 ± 18
PF-3845920 ± 88105 ± 13
JZL184125 ± 21780 ± 65
  • Interpretation: Treatment with Cmpd-X leads to a significant, >8-fold increase in intracellular AEA levels, consistent with potent FAAH inhibition in a cellular context. This effect is comparable to that of PF-3845. Importantly, Cmpd-X does not significantly alter 2-AG levels, confirming its selective action on the AEA metabolic pathway and corroborating the biochemical data.

Signaling Pathway Context

Inhibition of FAAH prevents the breakdown of AEA, leading to its accumulation. Elevated AEA levels enhance the activation of cannabinoid receptors (CB1 and CB2), which in turn modulates downstream signaling cascades involved in pain perception, inflammation, and neurotransmission.

G AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1_CB2 CB1 / CB2 Receptors AEA->CB1_CB2 Activation Inactive Inactive Metabolites FAAH->Inactive CmpdX Cmpd-X (FAAH Inhibitor) CmpdX->FAAH Inhibition Downstream Downstream Signaling (Pain & Inflammation Modulation) CB1_CB2->Downstream

Caption: Mechanism of action for Cmpd-X in the endocannabinoid pathway.

Detailed Experimental Protocols

The following protocols are provided to ensure transparency and reproducibility.

Protocol 1: Fluorometric FAAH Inhibition Assay
  • Principle: This assay measures the hydrolysis of a non-fluorescent FAAH substrate to produce a fluorescent product (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAAH activity.

  • Materials:

    • Human recombinant FAAH enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)

    • FAAH Substrate (e.g., Arachidonoyl-AMC)

    • Test Compounds (Cmpd-X, PF-3845, JZL184) dissolved in DMSO

    • 384-well black microplate

    • Fluorescence plate reader (Ex/Em = 360/465 nm)

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each concentration into the microplate wells. For controls, add 1 µL of DMSO (100% activity) or a known FAAH inhibitor (0% activity).

    • Enzyme Addition: Dilute FAAH enzyme in cold Assay Buffer to the desired concentration. Add 25 µL of the enzyme solution to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the reaction starts, which is critical for accurately assessing time-dependent or irreversible inhibitors.

    • Reaction Initiation: Prepare the FAAH substrate solution in Assay Buffer. Add 25 µL of the substrate solution to each well to start the reaction.

    • Kinetic Read: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 20 minutes.

    • Data Analysis:

      • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

      • Normalize the rates to the vehicle control (DMSO).

      • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LC-MS Quantification of Cellular Endocannabinoids
  • Principle: This protocol quantifies the absolute levels of AEA and 2-AG in cell lysates using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides exceptional sensitivity and specificity.

  • Materials:

    • Neuro2a cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test Compounds (Cmpd-X, PF-3845, JZL184) dissolved in DMSO

    • Internal Standards (AEA-d4, 2-AG-d5)

    • Extraction Solvent (e.g., Acetonitrile with 1% formic acid)

    • LC-MS/MS system

  • Procedure:

    • Cell Culture and Treatment: Plate Neuro2a cells in 6-well plates and grow to ~80% confluency. Replace the medium with fresh medium containing the test compounds or vehicle (0.1% DMSO final concentration). Incubate for 4 hours at 37°C.

    • Cell Harvest and Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 500 µL of ice-cold Extraction Solvent containing the internal standards to each well. Scrape the cells and collect the lysate into a microcentrifuge tube.

    • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Sample Collection: Carefully transfer the supernatant (containing the lipids) to a new tube or an autosampler vial for LC-MS analysis.

    • LC-MS/MS Analysis:

      • Inject the sample onto a suitable C18 reverse-phase column.

      • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for AEA, 2-AG, and their deuterated internal standards.

    • Data Analysis:

      • Construct a standard curve using known concentrations of AEA and 2-AG.

      • Calculate the concentration of each endocannabinoid in the samples by normalizing its peak area to the peak area of its corresponding internal standard and comparing it to the standard curve.

      • Normalize the data to the protein concentration of the cell lysate (determined by a BCA assay on the protein pellet) and express the results as a percentage of the vehicle control.

Conclusion and Future Directions

This benchmarking guide demonstrates that this compound (Cmpd-X) is a novel, potent, and highly selective inhibitor of FAAH. Its in vitro potency is on par with the well-established inhibitor PF-3845, and it effectively and selectively increases endogenous anandamide levels in a cellular context. The high selectivity of Cmpd-X against MAGL is a key advantage, suggesting a lower potential for off-target effects related to the 2-AG signaling pathway.

The data presented herein establishes the 1,4-benzoxazin-3-one scaffold as a viable foundation for developing next-generation FAAH inhibitors. Future studies should focus on in vivo pharmacokinetic and pharmacodynamic profiling of Cmpd-X and its analogues, as well as efficacy testing in preclinical models of inflammatory pain and anxiety to fully elucidate its therapeutic potential.

References

  • Title: 2H-1,4-Benzoxazin-3(4H)
  • Title: Fatty Acid Amide Hydrolase (FAAH)
  • Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase Source: PubMed Central URL:

  • Title: Monoacylglycerol Lipase Inhibitor Screening Assay Kit (MAGL, MGL)
  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)
  • Title: Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC Source: PubMed Central URL
  • Title: The fatty acid amide hydrolase (FAAH)
  • Title: The fatty acid amide hydrolase (FAAH)
  • Title: Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism Source: Not available URL
  • Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL
  • Title: Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH)
  • Title: JZL184 - Selective FAAH Inhibitor for Neuroscience Research Source: APExBIO URL
  • Title: The fatty acid amide hydrolase (FAAH)
  • Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric)
  • Title: Modulators of the Endocannabinoid System Source: Instituto de Química Médica URL
  • Title: Functional Fine-Tuning of Metabolic Pathways by the Endocannabinoid System—Implications for Health and Disease Source: MDPI URL

Sources

A Comparative Analysis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and its Parent Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2,4-dihydro-1,4-benzoxazin-3-one scaffold stands as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to antimicrobial and antifungal agents.[1][4][5] This guide provides a comparative analysis of a specific derivative, 5-(benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, against its parent compound, 2,4-dihydro-1,4-benzoxazin-3-one.

While direct comparative experimental data for this compound is not extensively available in the current body of literature, this guide will leverage established structure-activity relationship (SAR) principles of the benzoxazinone class to infer and discuss the potential impact of the 5-benzyloxy substitution on its biological activity. We will also propose experimental workflows to validate these hypotheses, providing a roadmap for researchers in the field.

The Parent Compound: A Foundation of Diverse Bioactivity

2,4-dihydro-1,4-benzoxazin-3-one, the core scaffold, is a rigid planar heterocyclic system that has been identified as a valuable starting point in drug discovery due to its favorable biological properties and relatively low toxicity.[6] Its derivatives have been explored for a multitude of therapeutic areas:

  • Anticancer Activity: The planar structure of the benzoxazinone ring is thought to facilitate intercalation into DNA, leading to DNA damage and apoptosis in tumor cells.[6]

  • Anti-inflammatory Effects: Certain derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2-HO-1 pathway, which is involved in the cellular response to oxidative stress.[2][7]

  • Antimicrobial and Antifungal Properties: The benzoxazinone scaffold has been utilized in the design of novel antimicrobial agents.[4][5] SAR studies have indicated that substitutions on the benzoxazinone ring can significantly influence the antimicrobial spectrum and potency.[5]

  • Central Nervous System (CNS) Activity: Derivatives of 2,4-dihydro-1,4-benzoxazin-3-one have shown potential in treating neuropsychiatric disorders by targeting receptors such as dopamine D2 and serotonin 5-HT1A and 5-HT2A.[2]

The Derivative: Unraveling the Impact of the 5-Benzyloxy Group

The introduction of a benzyloxy group at the 5-position of the benzoxazinone ring introduces a significant structural modification. This substitution is expected to influence the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic distribution, which in turn can profoundly impact its biological activity.

Hypothetical Impact on Biological Activity: An SAR-Based Perspective

Based on general principles of medicinal chemistry and SAR studies on related benzoxazinone derivatives, we can postulate the following effects of the 5-benzyloxy group:

  • Enhanced Lipophilicity: The addition of the benzyl group will increase the lipophilicity of the molecule. This could lead to improved cell membrane permeability, potentially enhancing its intracellular concentration and, consequently, its biological activity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Hindrance: The bulky benzyloxy group at the 5-position might introduce steric hindrance, which could either enhance or diminish binding to a specific biological target. The orientation of the benzyloxy group will be crucial in determining its interaction with the binding pocket of a receptor or enzyme.

  • Modified Electronic Properties: The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, potentially introducing new interactions with biological targets. The aromatic ring of the benzyl group can also engage in π-π stacking interactions.

  • Metabolic Stability: The benzyloxy group may be susceptible to metabolic cleavage (O-dealkylation). This could lead to the formation of a 5-hydroxy metabolite, which may possess a different activity profile and pharmacokinetic properties compared to the parent compound.

Comparative Analysis: A Tabular Overview

To provide a clear comparison, the following table summarizes the key characteristics of the parent compound and the hypothesized properties of its 5-benzyloxy derivative.

Feature2,4-dihydro-1,4-benzoxazin-3-one (Parent Compound)This compound (Derivative)
Structure Core benzoxazinone scaffoldBenzoxazinone scaffold with a benzyloxy group at the 5-position
Known Activities Anticancer, anti-inflammatory, antimicrobial, antifungal, CNS activity[1][2][4][6]To be determined experimentally. Potential for modulated activity in the same therapeutic areas.
Lipophilicity ModerateIncreased
Steric Profile Relatively planarIncreased steric bulk at the 5-position
Potential Target Interactions Intercalation, hydrogen bondingPotential for additional hydrogen bonding and π-π stacking interactions
Metabolic Profile Subject to standard metabolic pathwaysPotential for O-dealkylation to a 5-hydroxy metabolite

Experimental Workflows for Comparative Evaluation

To empirically validate the hypothesized differences in activity, a series of well-defined experimental protocols are necessary.

In Vitro Cytotoxicity and Anticancer Activity Assessment

Objective: To compare the cytotoxic effects of the parent compound and its 5-benzyloxy derivative on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Compound Treatment: Treat the cells with a range of concentrations of both the parent compound and the 5-benzyloxy derivative for 24, 48, and 72 hours.

  • MTT Assay: Perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.

  • Apoptosis Assays: To investigate the mechanism of cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Expected Outcome: This workflow will provide quantitative data on the cytotoxic potency of each compound and indicate if the 5-benzyloxy group enhances or diminishes anticancer activity.

Anti-inflammatory Activity Screening

Objective: To evaluate and compare the anti-inflammatory properties of both compounds.

Methodology:

  • Cell Model: Use a relevant cell line, such as RAW 264.7 murine macrophages.

  • Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Compound Treatment: Pre-treat the cells with various concentrations of the parent and derivative compounds before LPS stimulation.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Expected Outcome: This will determine the ability of each compound to suppress inflammatory responses, allowing for a direct comparison of their anti-inflammatory potential.

Antimicrobial Susceptibility Testing

Objective: To compare the antimicrobial spectrum and potency of the two compounds.

Methodology:

  • Microbial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of each compound against the selected microbial strains using the broth microdilution method according to CLSI guidelines.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the MBC or MFC to assess whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal.

Expected Outcome: This will provide a clear comparison of the antimicrobial efficacy and spectrum of the parent compound versus its 5-benzyloxy derivative.

Visualizing the Structure-Activity Relationship

To better understand the structural differences and their potential implications, the following diagrams illustrate the core scaffold and the substitution pattern.

Caption: Chemical structures of the parent compound and its 5-benzyloxy derivative.

Logical Workflow for Comparative Analysis

The following diagram outlines the logical progression from structural modification to the evaluation of biological activity.

G A Parent Compound: 2,4-dihydro-1,4-benzoxazin-3-one B Structural Modification: Addition of 5-Benzyloxy Group A->B C Derivative: This compound B->C D Hypothesized Changes: - Increased Lipophilicity - Steric Hindrance - Altered Electronic Profile - Potential Metabolic Lability C->D E Experimental Validation D->E F In Vitro Cytotoxicity (MTT, Apoptosis) E->F G Anti-inflammatory Assay (NO, Cytokine) E->G H Antimicrobial Testing (MIC, MBC) E->H I Comparative Activity Profile F->I G->I H->I

Caption: Logical workflow for the comparative analysis of the two compounds.

Conclusion and Future Directions

The 2,4-dihydro-1,4-benzoxazin-3-one scaffold represents a fertile ground for the development of new therapeutic agents. The introduction of a benzyloxy group at the 5-position is a rational design strategy to modulate the physicochemical and biological properties of the parent compound. While direct experimental evidence is pending, SAR-based analysis suggests that this modification could significantly impact its activity profile.

The proposed experimental workflows provide a clear and robust framework for researchers to systematically evaluate and compare the efficacy of this compound against its parent. The results of these studies will be instrumental in elucidating the precise role of the 5-benzyloxy group and will guide the future design of more potent and selective benzoxazinone-based drug candidates. Further investigations into the metabolic fate and in vivo efficacy of promising derivatives will be crucial for their translation into clinical applications.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Retrieved January 25, 2026, from

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2016). PubMed.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). ResearchGate.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). ACS Publications.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one pushes the boundaries of science. This responsibility extends to ensuring the safe handling and disposal of these compounds, protecting both ourselves and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance. The core philosophy of this guide is risk mitigation through caution; where complete toxicological data is absent, we must operate with the highest standards of safety.

Hazard Assessment: The Principle of Precaution

The foundation of any disposal procedure is a thorough understanding of the compound's hazards. For this compound, a critical piece of information from its Safety Data Sheet (SDS) is that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This data gap is our primary directive. In the absence of comprehensive data, we must apply the precautionary principle and handle the compound as potentially hazardous.

While the specific subject compound has no listed hazards, related benzoxazinone derivatives are known to possess biological activity and can act as skin and eye irritants[2][3][4][5]. Therefore, the operational assumption must be that this compound warrants careful handling and disposal as a special or hazardous waste.

1.1. Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal preparation, the following controls are mandatory. The causality is clear: we create physical barriers between the researcher and the potentially hazardous material.

Control/PPE ItemSpecification & Rationale
Engineering Control Chemical Fume Hood: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent the inhalation of aerosols or dust[1].
Eye Protection Safety Goggles: Wear chemical safety goggles to provide a full seal around the eyes, protecting against splashes and airborne particles[1].
Hand Protection Chemical-Resistant Gloves: Nitrile or other appropriate chemical-resistant gloves must be worn. Inspect gloves for integrity before each use[1][6].
Body Protection Laboratory Coat: A fully buttoned laboratory coat serves as the primary barrier to protect skin and personal clothing from contamination[1].

Waste Characterization and Segregation: Preventing Reactivity

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a self-validating system: by correctly identifying and separating waste, we prevent accidental and dangerous chemical reactions in waste containers.

2.1. Waste Classification

Given the incomplete toxicological profile, this compound waste must be classified as chemical hazardous waste . This classification ensures it enters the appropriate, regulated disposal stream, often referred to as "cradle-to-grave" management under guidelines like the Resource Conservation and Recovery Act (RCRA) in the United States[7][8].

2.2. Segregation Protocol

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Chemical Incompatibility: The SDS for this compound explicitly lists oxidizing agents as materials to avoid[1]. Therefore, this waste stream must be kept separate from any waste containing oxidizing agents (e.g., nitric acid, permanganates, peroxides) to prevent a potentially violent exothermic reaction[9][10].

Step-by-Step Disposal Procedures

The following protocols provide a direct, procedural workflow for managing different forms of waste associated with this compound.

3.1. Protocol for Unused or Neat Compound

This procedure applies to expired reagents or excess solid material.

  • Container: Use a sealable, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "888731-88-2"[1]

    • Associated Hazards: "Potential Irritant; Toxicological Properties Not Fully Known"

  • Accumulation: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area within the laboratory that is secure, well-ventilated, and away from incompatible materials[11].

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal[1][12].

3.2. Protocol for Contaminated Labware and Debris

This applies to items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.

  • Gross Decontamination: Remove as much of the solid compound as possible within a fume hood.

  • Packaging: Place all contaminated solid debris into a dedicated hazardous waste bag (e.g., a tough, transparent polymer bag). Double-bagging is recommended to prevent leaks.

  • Labeling: Label the outer bag as "Solid Waste Contaminated with this compound".

  • Disposal: Place the sealed bag into the designated solid hazardous waste container for your laboratory, ensuring it is segregated from incompatible waste streams.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate in a designated liquid hazardous waste container labeled appropriately with all solvent and solute components.

3.3. Emergency Protocol for Accidental Spills

Immediate and correct response to a spill is a critical safety procedure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in the table above (goggles, lab coat, double gloves).

  • Containment: Prevent the spill from spreading.

  • Cleanup: For a solid spill, gently cover the material with an inert absorbent material like sand or vermiculite[1][13]. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep the mixture into a designated waste container[1].

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. All cleanup materials, including gloves, must be disposed of as contaminated hazardous waste.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type neat Neat/Unused Compound waste_type->neat Solid contaminated Contaminated Materials (PPE, Glassware, Spill Debris) waste_type->contaminated Solid/Liquid spill Accidental Spill waste_type->spill Emergency package_neat Step 1: Package in a labeled, sealed, compatible container. neat->package_neat package_cont Step 2: Double-bag solid debris. Collect liquid rinsate. contaminated->package_cont spill_proc Follow Emergency Spill Protocol: Alert, Contain, Clean, Package Debris spill->spill_proc segregate Step 3: Segregate from incompatible materials (e.g., oxidizers). package_neat->segregate package_cont->segregate spill_proc->package_cont store Step 4: Store in designated Satellite Accumulation Area. segregate->store contact Step 5: Contact EHS or licensed waste contractor for disposal. store->contact

Caption: Decision workflow for handling and disposing of the subject compound.

References

  • 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI.

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.

  • Benzoxazinone degradation products discussed in this study. ResearchGate.

  • Steps in Complying with Regulations for Hazardous Waste. US EPA.

  • SAFETY DATA SHEET - Sigma-Aldrich (for a related compound). Sigma-Aldrich.

  • This compound - SAFETY DATA SHEET. AFG Bioscience LLC.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.

  • SAFETY DATA SHEET - Thermo Fisher Scientific (for a related compound). Thermo Fisher Scientific.

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube.

  • SAFETY DATA SHEET - Fisher Scientific (for a related compound). Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich (for a related compound). Sigma-Aldrich.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.

  • Learn the Basics of Hazardous Waste. US EPA.

  • Working with Corrosives Guideline. KAUST Health & Safety.

  • Incompatible Chemicals. Utah State University.

  • 5-(Benzyloxy)-1-nitrosoindoline - AK Scientific, Inc. AK Scientific, Inc.

  • Defining Hazardous Waste. California Department of Toxic Substances Control.

  • Safety Data Sheet - Angene Chemical (for a related compound). Angene Chemical.

  • Chemical Incompatibility Chart. Princeton University EHS.

  • Synthesis and Screening of some benzoxazinone derivatives. Research Journal of Pharmacy and Technology.

  • What Regulations Govern Hazardous Waste Management? YouTube.

  • Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.

  • SAFETY DATA SHEET - Fisher Scientific (for a related compound). Fisher Scientific.

  • Determination of Benzoxazinone Derivatives in Plants. ResearchGate.

  • Potential anti-proliferative agents from 1,4-benzoxazinone-quinazolin-4(3H)-one templates. Bioorganic & Medicinal Chemistry Letters.

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A Senior Application Scientist's Guide to Handling 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one: A Precautionary Approach to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one, a member of the versatile benzoxazinone family of heterocyclic compounds, represents such a scenario.[1][2] While the specific toxicological profile of this compound is not yet fully elucidated, its structural relatives are known for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal, adopting a precautionary principle to ensure the highest standards of laboratory safety. The protocols outlined here are designed to be self-validating systems, grounding every recommendation in established safety science and causality.

Hazard Assessment: Understanding the Compound

A thorough understanding of potential hazards is the cornerstone of laboratory safety. For this compound (CAS No. 888731-88-2), the available Safety Data Sheet (SDS) indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. This lack of comprehensive data necessitates treating the compound with a high degree of caution.

We can infer potential risks by examining structurally similar compounds. For instance, other 1,4-benzoxazine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Given the broad biological activities of the benzoxazinone class, it is prudent to assume that this compound could be biologically active.[1][2]

Hazard Category Known Information for this compound Inferred Potential Hazards (from related compounds) Primary Sources
Acute Toxicity No data available.May be harmful if swallowed, inhaled, or in contact with skin.[3][3],
Skin Corrosion/Irritation No data available.Causes skin irritation.[3][4][3],,,[4]
Serious Eye Damage/Irritation No data available.Causes serious eye irritation.[3][4][3],,,,[4]
Respiratory Sensitization No data available.May cause respiratory irritation.[3][4][3],,[4]
Carcinogenicity/Mutagenicity No data available.Unknown. Treat as a potential hazard.
Reactivity Avoid heat, flames, and sparks. Incompatible with oxidizing agents.Stable under recommended storage conditions.

The Core of Protection: A Multi-layered PPE and Engineering Control Strategy

A robust safety protocol relies on a hierarchy of controls. Engineering controls provide the first and most effective line of defense, supplemented by rigorous adherence to personal protective equipment standards.

Engineering Controls: Your Primary Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any dust or aerosols and to contain any potential spills.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound.[5][6]

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

    • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[5]

  • Hand Protection:

    • Glove Selection: Due to the compound's aromatic ether structure, nitrile gloves are recommended for splash protection.[5][7] It is crucial to understand that no glove material provides indefinite protection.[8] Treat gloves as a temporary barrier to be replaced immediately upon any known or suspected contact.

    • Double Gloving: Consider wearing two pairs of nitrile gloves for added protection during transfers or when handling larger quantities.

Glove Type Recommended Use Key Considerations Sources
Nitrile Primary choice for splash protection.Good resistance to many solvents, oils, and bases. Immediately replace if splashed or torn.[7],[5],[8]
Neoprene Alternative for handling a broader range of chemicals.Good resistance to acids, bases, and some solvents.[7],[5]
Latex Not Recommended.Offers poor protection against many organic solvents and can cause allergies.[5]
  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with a fully fastened front is required to protect skin and personal clothing.

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection:

    • When working within a certified fume hood, additional respiratory protection is typically not necessary.

    • In the rare event of an uncontrolled release or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[9]

cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Examples A Engineering Controls (Most Effective) B Administrative Controls A1 Chemical Fume Hood A->A1 C Personal Protective Equipment (PPE) (Least Effective) B1 Standard Operating Procedures (SOPs) Safety Training B->B1 C1 Goggles, Gloves, Lab Coat C->C1 caption Hierarchy of controls for chemical safety.

Caption: Hierarchy of controls for chemical safety.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Weighing: If weighing the solid, do so on a weigh paper or in a tared container within the fume hood to minimize static and prevent dispersal of dust.

  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Cleaning: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing PPE.

Storage Requirements

Store this compound in a tightly sealed container, in a refrigerated and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Contain: For small spills inside a fume hood, use an inert absorbent material like sand or vermiculite to cover the spill.

  • Clean-Up: Wearing appropriate PPE, carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

start Spill Occurs alert Alert Personnel start->alert assess Assess Spill Size (Inside/Outside Hood) alert->assess evacuate Evacuate Area Call EHS assess->evacuate Large Spill contain Contain with Absorbent Material assess->contain Small Spill (in Hood) cleanup Collect Waste contain->cleanup decon Decontaminate Surface cleanup->decon end_node Resume Work decon->end_node caption Workflow for chemical spill response.

Caption: Workflow for chemical spill response.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect waste in a clearly labeled, sealed container.

  • Consultation: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, regional, and national regulations.[10]

References

  • Fisher Scientific. (2009, October 2). Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine.

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.

  • TCI Chemicals. (n.d.). Safety Data Sheet.

  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet: 4H-3,1-benzoxazine-2,4(1H)-dione.

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: this compound.

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

  • ResearchGate. (n.d.). The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with....

  • Fisher Scientific. (2024, February 10). Safety Data Sheet: 2H-1,4-Benzoxazin-3(4H)-one.

  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides.

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

  • Frontiers. (2019, June 26). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms.

  • Journal of Drug Delivery and Therapeutics. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives.

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

  • Semantic Scholar. (2015, May 25). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY.

  • Reddit. (2014, August 7). Can someone recommend a glove for handling ethers?.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.

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